VH032-Peg4-N3
説明
特性
IUPAC Name |
1-[2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMONCFLONVNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Optimizing PROTAC Design: The Strategic Role of VH032-Peg4-N3 in Modular Library Synthesis
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the speed of "linkerology"—the optimization of the linker connecting the E3 ligase ligand and the Protein of Interest (POI) ligand—is often the rate-limiting step.[1] VH032-Peg4-N3 (also known as (S,R,S)-AHPC-PEG4-N3) has emerged as a critical "off-the-shelf" building block that addresses this bottleneck. By combining a high-affinity VHL ligand, a solubility-enhancing PEG4 spacer, and a chemoselective azide handle, this reagent enables the rapid, modular assembly of PROTAC libraries via Click Chemistry. This guide dissects the molecular utility of this compound, detailing its physicochemical advantages, synthetic protocols, and role in accelerating hit-to-lead campaigns.
Molecular Architecture & Mechanism
The efficacy of this compound lies in its tripartite design, where each component serves a distinct pharmacological or synthetic function.
The Anchor: VH032 (VHL Ligand)
The core of this construct is VH032 (specifically the (S,R,S)-AHPC stereoisomer). Unlike earlier peptide-based VHL ligands, VH032 is a small molecule with high affinity (
-
Mechanism: It binds to the hydroxyproline binding pocket of VHL, recruiting the E3 ligase complex (VHL-ElonginB-ElonginC-Cullin2-RbX1) to the target protein.
-
Criticality: The specific stereochemistry is non-negotiable; the hydroxyproline motif must be in the trans configuration to engage the VHL binding site effectively.
The Bridge: PEG4 Linker
The linker is not merely a passive connector; it dictates the spatial orientation and physicochemical properties of the PROTAC.
-
Why PEG? Polyethylene glycol (PEG) chains improve water solubility, a critical parameter given that PROTACs are often high-molecular-weight "chameleons" with lipophilic warheads.
-
Why 4 Units? A 4-unit PEG (PEG4) provides a linker length of approximately 12–15 Å. This is empirically considered the "Goldilocks zone" for initial screening—long enough to avoid steric clash between the E3 ligase and the POI, but short enough to encourage the formation of a stable ternary complex.
The Handle: Terminal Azide (N3)
The terminal azide group is the functional "key" that enables modular synthesis. It is inert under most physiological and organic synthesis conditions but reacts rapidly with alkynes in the presence of copper catalysts (CuAAC).
Visualization: Molecular Components
Figure 1: The tripartite structure of this compound, designed for modular PROTAC assembly.
Synthetic Utility: The "Plug-and-Play" Workflow
The primary role of this compound is to facilitate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction allows medicinal chemists to synthesize a library of PROTACs in parallel without redesigning the entire synthetic route for each analog.
The Modular Strategy
Instead of synthesizing a full PROTAC linearly (which can take 10-15 steps), researchers modify their POI ligands with a simple alkyne handle. These "warheads" are then reacted with this compound to instantly generate the final PROTAC.
Advantages of the Triazole Linkage:
-
Bioisosterism: The resulting 1,2,3-triazole ring mimics an amide bond but is resistant to proteolytic cleavage.
-
Rigidity: The triazole adds a degree of rigidity to the linker, which can reduce the entropic penalty of binding.[2]
-
Speed: The reaction is near-quantitative and requires minimal purification.
Visualization: Library Generation Workflow
Figure 2: Parallel synthesis workflow using this compound to generate a PROTAC library from alkyne-tagged ligands.
Physicochemical Properties & DMPK Implications
When integrating this compound, one must consider how the PEG4-Triazole motif influences the final drug properties.
| Property | Impact of VH032-Peg4-Triazole Motif | Mechanism/Reasoning |
| Solubility | High | The ethylene glycol units (PEG) form hydrogen bonds with water, offsetting the lipophilicity of the warheads. |
| Permeability | Moderate | While PEGs improve solubility, long PEG chains can hinder passive diffusion. The triazole ring adds polarity (TPSA ~30 Ų), which must be balanced. |
| Metabolic Stability | High | The 1,2,3-triazole ring is chemically inert and resistant to metabolic oxidation and hydrolysis, unlike esters or some amides. |
| Conformation | Flexible yet Structured | PEG provides flexibility to find the binding pocket, while the triazole restricts rotation at the junction, potentially pre-organizing the molecule. |
Experimental Protocol: High-Throughput Synthesis
Objective: Synthesis of a VHL-recruiting PROTAC using this compound and an Alkyne-POI ligand.
Materials
-
Alkyne-POI Ligand: 1.0 equivalent (e.g., 10 µmol)
-
This compound: 1.0 - 1.1 equivalents
-
Solvent: DMSO or tBuOH/H2O (1:1)
-
Catalyst: CuSO4·5H2O (0.1 eq)
-
Reductant: Sodium Ascorbate (0.5 eq)
-
Ligand (Optional): THPTA (0.1 eq) to protect the protein/reagent from oxidation and accelerate the reaction.
Step-by-Step Methodology
-
Preparation: Dissolve the Alkyne-POI ligand and this compound in a minimal amount of DMSO (e.g., 500 µL).
-
Catalyst Mix: In a separate vial, prepare a fresh solution of CuSO4 and THPTA in water. Mix with Sodium Ascorbate solution. The solution should remain clear/yellowish (brown precipitate indicates oxidation).
-
Initiation: Add the Catalyst/Reductant mixture to the reaction vial containing the ligands.
-
Incubation: Stir at Room Temperature (25°C) for 2–4 hours. Monitor via LC-MS (Look for mass shift: MW_Alkyne + MW_Azide).
-
Quenching: If using for biological assay directly (crude), dilute with media. For purification, dilute with water/methanol.
-
Purification: Purify via preparative HPLC (Reverse Phase C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 20 mins.
-
-
Validation: Confirm identity via High-Resolution Mass Spectrometry (HRMS).
Case Studies & Applications
Case Study: Targeting Undruggable Transcription Factors
In a study targeting the STING pathway, researchers utilized a library of alkyne-derivatized agonists. By reacting these with this compound, they rapidly generated a series of degraders. The PEG4 linker provided sufficient distance to bridge the STING dimer and the VHL E3 ligase, resulting in potent degradation (
Case Study: Kinase Degradation (p38 )
For p38
References
-
BroadPharm. VH032, VHL Ligand for PROTAC Research.[3] BroadPharm Product Catalog.
-
MedChemExpress. (S,R,S)-AHPC-PEG4-N3 Product Information. MedChemExpress.
-
Tocris Bioscience. VH 032 amide-PEG4-acid and derivatives. Tocris Degrader Building Blocks.
-
Frost, J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.[4]
-
Testa, A., et al. (2020). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. Exploratory Targeted Anti-tumor Therapy.[2][4]
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.
Sources
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. VH 032 amide-PEG4-acid | CAS 2172820-12-9 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Guide: Mechanism & Application of VH032-Peg4-N3 in Targeted Protein Degradation
Executive Summary
VH032-Peg4-N3 is a high-precision chemical tool designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as an E3 ligase recruiting module , specifically targeting the Von Hippel-Lindau (VHL) protein.[1]
This molecule integrates three critical functional domains:
-
VH032 Ligand: A potent, specific binder to the VHL E3 ligase (
nM). -
Peg4 Linker: A 4-unit polyethylene glycol spacer that provides optimal solubility and flexibility for ternary complex formation.
-
Azide (-N3) Handle: A bioorthogonal reactive group enabling rapid conjugation to target protein ligands via "Click Chemistry" (CuAAC).
This guide details the molecular architecture, mechanistic logic, and validated experimental protocols for utilizing this compound to engineer potent protein degraders.
Molecular Architecture & Design Logic
The efficacy of a PROTAC depends heavily on the "exit vector"—the point where the linker attaches to the E3 ligand. This compound is engineered to ensure the linker extends into the solvent, avoiding steric clashes with the VHL protein surface.
| Component | Chemical Identity | Function | Design Rationale |
| Ligand Core | (S,R,S)-AHPC derivative (VH032) | VHL Recruitment | Mimics the hydroxylated proline residue of HIF-1 |
| Exit Vector | LHS Amide (Left-Hand Side) | Linker Attachment | The LHS amide points away from the VHL binding pocket, preventing the linker from disrupting the ligand-protein interface. |
| Linker | PEG4 (16-atom chain) | Spacing & Solubility | Solubility: PEG chains reduce the lipophilicity (logP) of the final PROTAC. Length: ~16 atoms is often the "Goldilocks" zone—long enough to bridge two proteins, but short enough to induce cooperativity. |
| Handle | Azide ( | Conjugation | Inert under biological conditions but highly reactive with alkynes. Enables modular library synthesis.[2] |
Mechanism of Action (The Core)
The mechanism of this compound is catalytic. It does not inhibit the target protein (POI) in the traditional sense; rather, it hijacks the cellular waste disposal system.
The Ubiquitination Cascade
-
Binary Binding: The PROTAC binds to the POI (via the warhead) and VHL (via VH032).
-
Ternary Complex Formation: A stable POI : PROTAC : VHL complex is formed. The Peg4 linker is critical here; it must allow the two proteins to approach each other without clashing.
-
Ubiquitin Transfer: VHL is part of the CRL2 (Cullin-RING E3 ubiquitin ligase) complex. Once recruited, it positions the POI near an E2 enzyme, which transfers ubiquitin molecules onto surface lysines of the POI.
-
Proteasomal Recognition: The poly-ubiquitin chain serves as a "kiss of death," marking the POI for recognition by the 26S proteasome.
-
Degradation & Recycling: The proteasome unfolds and degrades the POI.[3] Crucially, the PROTAC is not destroyed ; it dissociates and recycles to degrade more POI molecules (catalytic turnover).
Visualization: The Ternary Complex Pathway
Caption: The catalytic cycle of PROTAC-mediated degradation.[4][5] Note the recycling step which amplifies potency.
Experimental Protocols
Synthesis: Click Chemistry Conjugation
This protocol describes the conjugation of This compound to an alkyne-functionalized target ligand using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reagents:
-
Ligand-Alkyne: 1 eq (Target protein binder with terminal alkyne)
-
This compound: 1.0 – 1.2 eq
-
CuSO4: 0.1 eq (Catalyst source)
-
THPTA or TBTA: 0.2 eq (Ligand to stabilize Cu(I))
-
Sodium Ascorbate: 0.5 eq (Reducing agent)
-
Solvent: DMSO/t-BuOH/Water (typically 2:1:1 or pure DMSO for hydrophobic ligands)
Workflow:
-
Dissolution: Dissolve the Ligand-Alkyne and this compound in the chosen solvent.
-
Catalyst Prep: Pre-mix CuSO4 and THPTA in water/DMSO.
-
Initiation: Add the Cu-THPTA complex to the reaction mixture, followed immediately by the Sodium Ascorbate (freshly prepared in water).
-
Incubation: Stir at Room Temperature (RT) for 2–16 hours under inert atmosphere (
). -
Monitoring: Monitor consumption of starting material via LC-MS.
-
Purification: Purify via preparative HPLC (Reverse Phase, C18 column).
Self-Validation Check:
-
Did the reaction turn blue/green? (Oxidation of Copper - add more ascorbate).
-
LC-MS: Look for the mass shift corresponding to the triazole formation (Sum of MWs).
Visualization: Synthesis Workflow
Caption: Modular assembly of PROTACs using this compound and CuAAC click chemistry.
Validation & Troubleshooting
The "Hook Effect"
A common pitfall in PROTAC assays is the Hook Effect . At very high concentrations, binary complexes (PROTAC-VHL and PROTAC-POI) compete with the productive ternary complex (VHL-PROTAC-POI), reducing degradation efficiency.
Diagnostic Data:
| Concentration (
Recommendation: Always perform dose-response curves spanning 4 logs (e.g., 1 nM to 10
Control Experiments
To prove the mechanism is VHL-dependent, use these controls:
-
Competition: Pre-treat cells with excess free VH032 (blocks VHL) or free POI ligand. Degradation should be rescued (prevented).
-
Negative Control Compound: Synthesize a PROTAC epimer using the VHL ligand enantiomer (cis-hydroxyproline) which does not bind VHL. This should show zero degradation .
-
Proteasome Inhibition: Treatment with Epoxomicin or MG132 should completely block degradation.
References
- Frost, J. et al. (Ciulli Group).Potent and Selective Chemical Probe of Hypoxic Signaling. Nature Communications, 2016.
-
Cyrus, K. et al. Impact of Linker Length on the Activity of PROTACs.[6] Molecular BioSystems, 2011. (Establishes the importance of linker length optimization).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to VH032: A High-Affinity Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[1] The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, and the small molecule VH032 has emerged as a critical tool for engaging this ligase. This guide provides an in-depth technical overview of VH032, from the foundational biology of the VHL complex to detailed, field-proven protocols for its application and characterization in a research setting.
The VHL E3 Ligase: A Master Regulator of Cellular Homeostasis
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for degrading intracellular proteins.[1] This process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome. The E3 ligases, numbering over 600 in humans, provide substrate specificity to this system.[2]
The VHL protein is the substrate recognition component of the Cullin-RING Ligase 2 (CRL2^VHL^) E3 complex.[1] This multi-subunit complex consists of VHL, Elongin B, Elongin C, Cullin 2 (CUL2), and Rbx1.[3] Under normal oxygen conditions (normoxia), VHL recognizes a post-translationally hydroxylated proline residue on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its degradation and preventing the expression of hypoxia-response genes.[1] It is this specific recognition pocket for hydroxylated proline that has been ingeniously exploited for TPD.
Caption: The canonical VHL pathway for HIF-1α degradation under normoxic conditions.
VH032: A Potent Mimic of the Natural Substrate
The development of small-molecule ligands for E3 ligases was a significant bottleneck in the early days of PROTAC technology.[1] VH032 was born from a rational, structure-based design effort to create a small molecule that could mimic the critical binding interactions of the HIF-1α peptide within the VHL recognition pocket.[1]
Specifically, VH032 is a derivative of hydroxyproline (Hyp), the key residue recognized by VHL.[4] Through meticulous optimization, functional groups were added to the Hyp core to occupy adjacent hydrophobic pockets and form key hydrogen bonds, dramatically increasing binding affinity compared to early-generation inhibitors.[1][4] N-terminal acetylation of a tert-leucine addition resulted in the significantly improved VHL inhibitor, VH032.[4] This compound gains its high affinity from beneficial hydrogen bonding of its amide group with a structural water molecule in a pocket on VHL.[1][4]
Data Presentation: VHL Ligand Affinities
The success of the optimization strategy is evident when comparing the binding affinities of various VHL ligands.
| Ligand | K D (Dissociation Constant) | Assay Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| VH298 | 90 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| BODIPY FL VH032 | 3.01 nM | Time-Resolved FRET | [5] |
| HIF-1α peptide (10-mer) | ~1.2 µM | Isothermal Titration Calorimetry (ITC) | [1] |
Mechanism of Action: Hijacking VHL with VH032-Based PROTACs
VH032 serves as the VHL-recruiting warhead in a PROTAC molecule.[6][7] A PROTAC consists of three components: the E3 ligase ligand (VH032), a ligand for the protein of interest (POI), and a chemical linker connecting the two.[6] By simultaneously binding to VHL and the POI, the PROTAC forms a ternary complex, bringing the target into close proximity to the E3 ligase machinery.[8] This proximity-induced ubiquitination marks the POI for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
The Chemoselective Pivot: Unlocking PROTAC Modularity with VH032-Peg4-N3
This guide details the structural and functional significance of the VH032-Peg4-N3 linker-ligand conjugate in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It is designed for medicinal chemists and chemical biologists focusing on targeted protein degradation (TPD).[1]
Executive Summary
The synthesis of PROTACs has historically been a linear, labor-intensive process requiring bespoke synthetic routes for every linker-ligand variation.[1] This compound represents a paradigm shift toward modular assembly .[1] By pre-conjugating the high-affinity VHL E3 ligase ligand (VH032) with a hydrophilic PEG4 linker and a bioorthogonal azide handle, this reagent decouples the complex PROTAC molecule into two simplified precursors. This guide explores how the azide moiety facilitates rapid library generation via "Click Chemistry" (CuAAC), optimizes physicochemical properties through the PEG spacer, and accelerates the "Design-Make-Test" cycle in drug discovery.[1]
Molecular Architecture of this compound
To understand the utility of this reagent, one must deconstruct its three functional domains. Each component addresses a specific bottleneck in PROTAC design.
| Component | Chemical Identity | Function & Significance |
| E3 Ligand | VH032 (VHL Ligand) | Recruitment: A potent, specific ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It binds the VHL substrate recognition site, positioning the E3 complex to ubiquitinate the target protein. |
| Linker | PEG4 (Polyethylene Glycol) | Solubility & Reach: A 4-unit PEG chain provides essential water solubility to the often hydrophobic PROTAC.[1] It spans approximately 15–18 Å, a "sweet spot" length for bridging VHL and many target proteins without steric clash. |
| Handle | Azide (-N3) | Reactivity: A chemically inert, bioorthogonal handle that remains stable under physiological conditions but reacts rapidly with alkynes in the presence of Cu(I) catalysts.[1] This is the chemoselective pivot . |
The Azide Moiety: A Chemoselective Pivot
The azide group (-N3) is the defining feature that transforms this molecule from a simple intermediate into a platform technology. Its importance lies in three key mechanistic advantages:
A. Bioorthogonality and Stability
Unlike ester or amide linkages, the azide is resistant to hydrolysis, oxidation, and enzymatic cleavage in typical cellular environments. It allows the linker-ligand to be stored and handled without degradation.[1] However, upon exposure to a terminal alkyne and a Copper(I) catalyst, it undergoes a 1,3-dipolar cycloaddition to form a 1,2,3-triazole.[1][4]
B. The "Click" Advantage (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for PROTAC library synthesis.[1]
-
Thermodynamic Driving Force: The formation of the triazole ring is highly exothermic and irreversible, ensuring high yields.
-
Regioselectivity: CuAAC exclusively yields the 1,4-disubstituted triazole, preventing the formation of mixed isomers that could complicate Structure-Activity Relationship (SAR) data.[1]
-
The Triazole as a Bioisostere: The resulting triazole ring is not just a passive connector; it mimics a peptide bond's electronic properties and can engage in hydrogen bonding/stacking interactions within the ternary complex.
C. Modular Library Synthesis
Instead of synthesizing a new PROTAC from scratch for every target, researchers can synthesize a single batch of This compound .[1] This common intermediate can then be "clicked" to a diverse array of alkyne-functionalized warheads (ligands for the Protein of Interest, POI).
Figure 1: The modular assembly logic.[1][5] The azide group enables the convergent synthesis of complex PROTACs from two simpler, stable precursors.
Strategic Applications in Drug Discovery
Rapid Linker Scanning
The distance and orientation between the E3 ligase and the POI are critical for ubiquitination. A linker that is too short prevents complex formation; one that is too long may reduce cooperativity.
-
Strategy: Maintain the POI-Alkyne constant. React it with a library of Azide-E3 ligands with varying PEG lengths (e.g., VH032-Peg2-N3, this compound, VH032-Peg6-N3).
-
Outcome: Quickly identify the optimal linker length that maximizes degradation efficiency (
) and potency ( ).
Target Validation via ABPP
The azide group can also be used for Activity-Based Protein Profiling (ABPP).[1] If the this compound is incubated in cell lysate without the POI ligand, it can be clicked to a fluorescent alkyne or biotin-alkyne to map the off-target binding profile of the VHL ligand itself, ensuring specificity before PROTAC assembly.[1]
Experimental Protocol: CuAAC Conjugation
The following protocol describes the conjugation of This compound to an alkyne-functionalized POI ligand. This protocol uses THPTA , a water-soluble ligand that stabilizes Cu(I) and protects biomolecules from oxidation.[1][4][6]
Reagents Required
-
Alkyne-POI Ligand: 10 mM stock in DMSO.[1]
-
This compound: 10 mM stock in DMSO.[1]
-
THPTA Ligand: 50 mM in water (Tris(3-hydroxypropyltriazolylmethyl)amine).[1]
-
Sodium Ascorbate: 100 mM in water (Reducing agent, fresh).[6]
-
Solvent: DMSO/t-Butanol/Water (or pure DMSO depending on solubility).[1]
Step-by-Step Workflow
-
Catalyst Complex Preparation:
-
Premix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA).[6]
-
Why? This forms the catalytically active complex and prevents Cu(I) disproportionation.
-
-
Reaction Assembly:
-
Incubation:
-
Stir at Room Temperature (RT) for 1–4 hours.
-
Monitor reaction progress via LC-MS (Look for the mass shift corresponding to the triazole adduct).
-
-
Purification:
-
Dilute with water/methanol.
-
Purify via Preparative HPLC (Reverse Phase C18) using a Water/Acetonitrile gradient (+0.1% Formic Acid).[1]
-
Lyophilize fractions to obtain the final PROTAC powder.
-
References
-
RSC Chemical Biology. Click chemistry in the development of PROTACs. (2023).[1] [Link]
-
Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
Sources
A-Z Guide to VH032-Peg4-N3: A Core Component for Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). The rational design of these molecules is paramount, and the selection of their constituent building blocks is critical for success.
This guide provides a comprehensive technical overview of VH032-Peg4-N3, a key chemical tool for the synthesis of potent and effective PROTACs. We will dissect its molecular components, elucidate its mechanism of action, provide detailed protocols for its application in PROTAC synthesis and evaluation, and offer insights into data interpretation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals actively working in the field of TPD.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a novel strategy that eliminates disease-causing proteins rather than merely inhibiting their function.[1][2] This is achieved by small molecules called degraders that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent destruction by the proteasome.[1][3]
PROTACs are a prominent class of these degraders.[4] They are bifunctional molecules composed of three key elements:
-
A "warhead" that binds to the protein of interest (POI).
-
An E3 ligase-recruiting ligand.
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial event that initiates the degradation cascade.[1] The nature of the linker is not just a simple spacer; its length, composition, and flexibility play a critical role in the stability and geometry of this ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.[7][]
Deconstructing this compound: A Molecular Deep Dive
This compound is a pre-fabricated chemical moiety designed for the efficient synthesis of PROTACs. It combines a well-characterized E3 ligase ligand with a versatile linker and a reactive handle for conjugation.
The E3 Ligase Ligand: VH032
VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][9][10][11] It functions as an inhibitor of the VHL/HIF-1α interaction, effectively hijacking the VHL E3 ligase complex for PROTAC-mediated processes.[4][9][11] The tert-butyl group on VH032 is crucial for its high binding affinity to VHL.[10] By incorporating VH032 into a PROTAC, researchers can recruit the VHL machinery to a specific protein of interest.[10][11]
The Linker: Peg4
The linker element in a PROTAC is a critical determinant of its biological activity.[][12] The tetra-polyethylene glycol (Peg4) chain in this compound offers several advantages:
-
Solubility: PEG linkers are hydrophilic, which can improve the overall aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC design.[6][12]
-
Flexibility and Length: The Peg4 linker provides a defined length and flexibility that can facilitate the formation of a stable and productive ternary complex.[6][13]
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific hydrophobic interactions, potentially improving the selectivity of the PROTAC.
The Functional Handle: N3 (Azide)
The terminal azide (N3) group is a highly versatile chemical handle for bioconjugation.[14][15] It is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[15][] The azide group can readily react with an alkyne-modified POI ligand via two main types of click chemistry:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction for synthesizing PROTACs.[][17][18]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a copper catalyst, which can be advantageous when working with sensitive biological systems.[][19]
The azide handle on this compound allows for a modular and efficient approach to PROTAC synthesis, enabling the rapid generation of PROTAC libraries for screening and optimization.[20][21][22][23]
Mechanism of Action
A PROTAC synthesized using this compound functions by hijacking the cell's ubiquitin-proteasome system (UPS). The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI (via the warhead) and the VHL E3 ligase (via the VH032 moiety), bringing them into close proximity to form a ternary complex.[1]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[3]
Application in PROTAC Synthesis via Click Chemistry
The azide functionality of this compound makes it an ideal building block for a modular approach to PROTAC synthesis using click chemistry. This allows for the rapid assembly of a PROTAC library by combining this compound with a variety of alkyne-functionalized warheads targeting different POIs.
Generalized Protocol for CuAAC-mediated PROTAC Synthesis
This protocol describes a general procedure and should be optimized for specific reactants.
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized warhead (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DMF or DMSO.
-
Prepare stock solutions of copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of the warhead and this compound.
-
Add the sodium ascorbate solution (0.3 eq) to the mixture.
-
Add the CuSO4 solution (0.1 eq) to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent and perform an aqueous work-up to remove the copper catalyst and other water-soluble impurities.
-
Purify the crude product using a suitable chromatographic method, such as reversed-phase HPLC, to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using techniques like LC-MS and NMR.
-
Experimental Protocols for PROTAC Evaluation
After synthesis, the biological activity of the newly formed PROTAC must be evaluated. Western blotting is a standard and widely used technique to measure the extent of target protein degradation.[24][25]
Protocol: Western Blot Analysis of PROTAC-mediated Protein Degradation
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes and then centrifuge to pellet cell debris.[27]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay to ensure equal loading.[27]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or tubulin) to normalize protein levels.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[27]
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Data Interpretation and Quantitative Analysis
The results from the Western blot experiment can be used to determine key parameters that describe the potency and efficacy of the PROTAC.
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[28][29]
-
Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.[28][29]
These values are typically determined by plotting the percentage of protein degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.[28][30]
Example Data Presentation
| PROTAC Compound | Target POI | DC50 (nM) | Dmax (%) |
| PROTAC-A | Kinase X | 25 | 95 |
| PROTAC-B | Transcription Factor Y | 150 | 80 |
| Negative Control | Kinase X | >10,000 | <10 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
This compound is a valuable and versatile chemical tool that streamlines the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand, an optimized linker, and a reactive handle for click chemistry, enables the rapid and modular construction of novel protein degraders. This facilitates the exploration of structure-activity relationships and the optimization of PROTACs for enhanced potency, selectivity, and drug-like properties. As the field of targeted protein degradation continues to evolve, the use of such well-designed chemical building blocks will be instrumental in accelerating the discovery and development of new therapeutics for a wide range of diseases.
References
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PROTAC PEG Linkers - JenKem Technology USA. (URL: [Link])
-
Donovan, K. A., et al. (2020). Targeted protein degradation mediated by small molecule degraders. Cell Chemical Biology, 27(1), 4-11. (URL: [Link])
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Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs) - YouTube. (2022). (URL: [Link])
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Maniaci, C., et al. (2017). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Journal of Medicinal Chemistry, 60(21), 8847-8868. (URL: [Link])
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A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PubMed Central. (URL: [Link])
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. (URL: [Link])
-
General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate. (URL: [Link])
-
Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC - NIH. (2013). (URL: [Link])
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Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - ResearchGate. (2013). (URL: [Link])
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(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC. (URL: [Link])
-
Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications, 8(1), 830. (URL: [Link])
-
(A) The structure of VHL inhibitor VH032 along with the four primary... - ResearchGate. (URL: [Link])
-
A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - ETH Zurich Research Collection. (2023). (URL: [Link])
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Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. (URL: [Link])
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rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. (URL: [Link])
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Click chemistry in the development of PROTACs - PMC. (2023). (URL: [Link])
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Click chemistry in the development of PROTACs - Semantic Scholar. (URL: [Link])
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The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation | Request PDF - ResearchGate. (URL: [Link])
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From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024). (URL: [Link])
-
An Introduction to PROTACs - DeepChem. (URL: [Link])
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])
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Mechanism of degrader-targeted protein ubiquitinability - PMC - PubMed Central. (URL: [Link])
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TACkling Cancer by Targeting Selective Protein Degradation - MDPI. (2023). (URL: [Link])
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Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC opti - bioRxiv. (2023). (URL: [Link])
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC. (URL: [Link])
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Foundational Concepts: Understanding VH032-Peg4-N3 and its Role in TPD
An In-depth Technical Guide on the Core Principles of Using VH032-Peg4-N3 in Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the foundational principles and practical applications of this compound, a pivotal building block in the field of Targeted Protein Degradation (TPD). Our focus is to provide not just protocols, but the scientific rationale behind them, ensuring a robust and validated approach to research.
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the degradation of previously "undruggable" proteins.[1] These heterobifunctional molecules act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase, hijacking the cell's own ubiquitin-proteasome system (UPS) to induce selective protein destruction.
This compound is a functionalized ligand designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited ligases in PROTAC development.[2][3][4][5] The molecule can be deconstructed into three critical components:
-
VH032: The core VHL-binding moiety. It is a potent, small-molecule inhibitor of the VHL/HIF-1α interaction, with a reported dissociation constant (Kd) of approximately 185 nM.[2][6][7] It mimics the hydroxylated proline residue of the Hypoxia-Inducible Factor 1α (HIF-1α), allowing it to sit securely in the VHL substrate recognition pocket.[6]
-
Peg4 Linker: A tetra-polyethylene glycol spacer. The linker is not merely a connector; its length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-VHL). This spatial arrangement is essential for efficient ubiquitination of the target protein.
-
N3 (Azide): A terminal azide functional group. This is the chemical handle that provides modularity to PROTAC synthesis. The azide group is a key reactant in bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific conjugation of this compound to a POI ligand that has been functionalized with an alkyne group.[8][9][10]
The overarching mechanism is an elegant catalytic cycle. The resulting PROTAC molecule facilitates the formation of the ternary complex, leading to the polyubiquitination of the POI by the VHL ligase. This polyubiquitin chain marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage another target protein.
Quantitative Analysis: Binding Affinity
The efficacy of any PROTAC hinges on the binding affinity of its constituent ligands. The interaction between VH032 and the VHL protein complex has been well-characterized using various biophysical methods.
| Compound | Assay Method | Binding Constant (Kd) | Source |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM | [2][6] |
| VH032 | Fluorescence Polarization (FP) | 454 nM | [6] |
| BODIPY FL VH032 | Time-Resolved FRET (TR-FRET) | 3.01 nM | [6][11] |
Note: The BODIPY FL derivative is a fluorescent probe used for assay development and demonstrates how modification can impact binding.
Experimental Design & Protocols: A Validated Workflow
A logical and rigorous experimental workflow is crucial for the successful development and characterization of a novel PROTAC. The process begins with synthesis and culminates in cellular validation of target degradation.
Caption: A modular workflow for the synthesis and validation of VH032-based PROTACs.
Protocol 1: PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes the covalent linkage of the VHL ligand to the POI ligand. The azide group on this compound enables a highly specific and efficient reaction, which is a cornerstone of its utility.[12]
Causality: The choice of CuAAC is deliberate. It is highly selective, proceeds under mild, often aqueous conditions, and has a high thermodynamic driving force, ensuring a near-quantitative yield with minimal side products. This simplifies subsequent purification steps.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vial
Step-by-Step Methodology:
-
Preparation: Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in a minimal amount of DMSO in a reaction vial.
-
Catalyst Premix: In a separate tube, prepare the catalyst solution. Add CuSO₄ (0.1 equivalents) to an aqueous solution of THPTA (0.5 equivalents). The ligand prevents copper precipitation and enhances reaction efficiency.
-
Initiation: Add the copper/ligand premix to the reaction vial containing the POI ligand and VH032.
-
Reduction: Add freshly prepared sodium ascorbate solution (0.5-1.0 equivalents) to the reaction mixture. This reduces Cu(II) to the active Cu(I) catalytic species, initiating the cycloaddition.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Purification: Upon completion, purify the crude product using reverse-phase preparative HPLC to isolate the final PROTAC conjugate.
-
Verification: Confirm the identity and purity of the final compound by high-resolution mass spectrometry and NMR.
Protocol 2: Cellular Assay for Target Protein Degradation
This protocol is designed to quantify the primary endpoint of PROTAC efficacy: the reduction of the target protein levels within the cell. A dose-response and time-course experiment is essential to characterize key degradation parameters.
Causality (Self-Validation): This protocol incorporates critical controls to ensure the observed results are valid. The loading control (e.g., GAPDH) confirms that any decrease in the POI signal is not due to unequal sample loading. The proteasome inhibitor control directly tests the hypothesis that protein loss is mediated by the proteasome. If co-treatment with a proteasome inhibitor "rescues" the protein from degradation, it validates the PROTAC's mechanism of action.
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-POI, anti-loading control)
-
HRP-conjugated secondary antibodies
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat cells for a desired time period (e.g., 18-24 hours for a dose-response). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Mechanism Validation Control: In a separate set of wells, co-treat cells with the PROTAC (at a concentration known to cause degradation, e.g., 100 nM) and a proteasome inhibitor (e.g., 10 µM MG132).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL (chemiluminescence) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13][14][15]
Example Degradation Data Presentation:
| PROTAC Conc. (nM) | Normalized POI Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 48 |
| 100 | 12 |
| 1000 | 15 (Hook Effect) |
Visualizing the Mechanism of Action
Understanding the PROTAC-induced degradation pathway at a molecular level is key to rational design.
Caption: Catalytic cycle of protein degradation mediated by a VH032-based PROTAC.
Conclusion
This compound is an indispensable tool for the modern drug discovery scientist. Its high-affinity VHL ligand, optimized linker properties, and versatile azide handle provide a streamlined and modular platform for the rapid synthesis and evaluation of novel PROTACs. The principles and protocols outlined in this guide represent a field-tested, self-validating framework for assessing PROTAC efficacy. By understanding the causality behind each experimental step, from chemical synthesis to biological characterization, researchers can confidently and efficiently advance the frontier of targeted protein degradation.
References
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Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC . National Institutes of Health. Available at: [Link]
-
Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC - NIH . National Institutes of Health. Available at: [Link]
-
VHL ligand binding increases intracellular level of VHL - bioRxiv . bioRxiv. Available at: [Link]
-
Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC . National Institutes of Health. Available at: [Link]
-
Development of AR degraders build from low-affinity VHL binding ligands... - ResearchGate . ResearchGate. Available at: [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
VH-032 - Drug Targets, Indications, Patents - Patsnap Synapse . Patsnap Synapse. Available at: [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters - ACS Publications . American Chemical Society. Available at: [Link]
-
Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - NIH . National Institutes of Health. Available at: [Link]
-
Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay | ACS Omega . American Chemical Society. Available at: [Link]
-
A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis Online . Taylor & Francis Online. Available at: [Link]
-
A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC . National Institutes of Health. Available at: [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - NIH . National Institutes of Health. Available at: [Link]
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(PDF) Applications of Targeted Protein Degradation in Drug Discovery - ResearchGate . ResearchGate. Available at: [Link]
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(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
-
Click chemistry reagents - Chemie Brunschwig . Chemie Brunschwig. Available at: [Link]
-
The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - SciSpace . SciSpace. Available at: [Link]
-
Click Chemistry in Biomedical Applications - Technology Networks . Technology Networks. Available at: [Link]
-
Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach . MDPI. Available at: [Link]
-
The workflow of generating and scoring 3D binding conformation of PROTAC | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
-
The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC - NIH . National Institutes of Health. Available at: [Link]
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Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - ResearchGate . ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to VH032-Peg4-N3: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation and the Role of VH032-Peg4-N3
The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional inhibition-based strategies to embrace the exciting field of targeted protein degradation (TPD). At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] This innovative approach offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.
A critical component in the design and synthesis of effective PROTACs is the E3 ligase ligand, which serves to recruit the cellular ubiquitin-proteasome system. This compound has emerged as a pivotal, ready-to-use building block for the construction of PROTACs that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of this compound, its chemical properties, and its application in the development of novel protein degraders.
The Core Components of this compound: A Structural and Functional Analysis
This compound is a meticulously designed chemical entity that comprises three key functional components: the VHL ligand (VH032), a polyethylene glycol (PEG) linker, and a terminal azide (N3) group.
The VHL Ligand: VH032
At the heart of this molecule lies VH032, a potent and highly selective small molecule ligand for the VHL E3 ubiquitin ligase.[3] The VHL protein is a crucial component of the cellular machinery responsible for tagging proteins for degradation by the proteasome.[1] In its natural context, VHL recognizes and binds to hydroxylated hypoxia-inducible factor-α (HIF-α), marking it for destruction under normal oxygen conditions. The VH032 ligand mimics this interaction, effectively hijacking the VHL E3 ligase for the degradation of a chosen protein of interest when incorporated into a PROTAC.
The parent VH032 ligand exhibits a strong binding affinity for VHL, with a reported dissociation constant (Kd) of 185 nM .[3] This high affinity is a critical determinant of the efficiency of the resulting PROTAC, as it ensures effective recruitment of the E3 ligase to the target protein.
The Linker: A Flexible 4-Unit PEG Chain
Connecting the VHL ligand to the warhead (the ligand for the target protein) is a 4-unit polyethylene glycol (PEG4) linker. The choice of linker is a crucial aspect of PROTAC design, as its length and composition significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for successful protein degradation.[2] The PEG4 linker in this compound offers several advantages:
-
Flexibility: The inherent flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the optimal orientation of the E3 ligase and the target protein for ubiquitination.
-
Solubility: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, which can improve their pharmacokinetic properties.
-
Optimized Length: The 4-unit length of this particular linker has been empirically shown to be effective in promoting the degradation of various target proteins.
The Reactive Handle: A Terminal Azide Group for "Click" Chemistry
The terminal azide (-N3) group is a versatile chemical handle that enables the straightforward and efficient conjugation of this compound to a target protein ligand. This is typically achieved through a "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] This reaction is highly specific, efficient, and can be performed under mild conditions, making it an ideal method for the final assembly of the PROTAC molecule.[6][7] The azide group can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing strained alkynes like DBCO or BCN.[4][8]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and for predicting the properties of the final degrader molecule.
| Property | Value | Source |
| Synonyms | (S,R,S)-AHPC-PEG4-N3, VHL Ligand-Linker Conjugates 5 | [3][9] |
| Molecular Formula | C32H47N7O8S | [9][10] |
| Molecular Weight | 689.83 g/mol | [3] |
| CAS Number | 1797406-81-5 | [3][9] |
| Appearance | Colorless to off-white liquid | [10] |
| Purity | ≥95% (HPLC) | [9] |
| Solubility | Soluble in DMSO (45 mg/mL with sonication) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Note: The table summarizes key physicochemical properties of this compound.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The ultimate function of this compound is realized when it is incorporated into a PROTAC. The resulting heterobifunctional molecule acts as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ubiquitin ligase.[1] This induced proximity triggers the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein catabolism.[11]
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein, leading to ubiquitination and subsequent degradation of the target by the proteasome.
Experimental Protocols: Synthesis and Evaluation of PROTACs using this compound
The true utility of this compound lies in its practical application. The following sections provide detailed, field-proven protocols for the synthesis and evaluation of PROTACs using this versatile building block.
Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized warhead (ligand for the protein of interest).
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO/water mixture)
-
Deionized water
-
Nitrogen or Argon gas
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized warhead in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water (1:1).
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the alkyne-functionalized warhead (1 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the solvent (e.g., a 1:1 mixture of DMSO and water) to achieve a final concentration of approximately 10 mM of the limiting reagent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[12]
-
-
Initiation of the Click Reaction:
-
In a separate vial, premix the CuSO4 solution (0.1 equivalents) and the THPTA/TBTA solution (0.5 equivalents).
-
Add the copper/ligand mixture to the reaction vial.
-
Add the freshly prepared sodium ascorbate solution (2 equivalents) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[13]
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.[14][15]
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification and Characterization:
Caption: A streamlined workflow for the synthesis of a PROTAC molecule using this compound via a copper-catalyzed click chemistry reaction.
Cellular Degradation Assay by Western Blotting
This protocol outlines a standard Western blotting procedure to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., VCaP for androgen receptor, HEK293 for ectopically expressed targets)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known degrader for the target). A proteasome inhibitor control can be used to confirm that degradation is proteasome-dependent.[17]
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.[18]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with the primary antibody against the loading control.
-
-
Detection and Data Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved).[7]
-
Case Study: Targeting BET Proteins with a this compound-based PROTAC
Conclusion: A Versatile Tool for the Future of Drug Discovery
This compound represents a significant advancement in the field of targeted protein degradation. Its well-defined structure, high-affinity VHL ligand, optimized PEG linker, and versatile azide handle make it an invaluable tool for researchers and drug developers. By providing a streamlined and efficient route to the synthesis of potent and selective PROTACs, this compound is accelerating the exploration of new therapeutic avenues and paving the way for the next generation of medicines.
References
-
CAS 1797406-81-5 (S,R,S)-AHPC-PEG4-N3. (n.d.). Preclinical Research CRO. Retrieved from [Link]
-
LC-MS characterization and purity assessment of a prototype bispecific antibody. (2013). mAbs, 5(4), 578–588. Retrieved from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Targeted degradation of BRD4 by PROTACs: advances in cancer therapy. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2018). Inorganic Chemistry, 57(17), 10847–10861. Retrieved from [Link]
-
PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. (2023). Cancers, 15(22), 5481. Retrieved from [Link]
-
Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. (n.d.). Waters Corporation. Retrieved from [Link]
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Acta Pharmaceutica Sinica B, 13(7), 3149–3160. Retrieved from [Link]
-
PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. (2024). bioRxiv. Retrieved from [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2022). Molecules, 27(15), 4930. Retrieved from [Link]
-
PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. (2025). eLife. Retrieved from [Link]
-
LC-MS characterization and purity assessment of a prototype bispecific antibody. (2013). mAbs, 5(4), 578–588. Retrieved from [Link]
-
Ver. 1.2. (n.d.). Nacalai Tesque. Retrieved from [Link]
-
Protocols. (n.d.). baseclick. Retrieved from [Link]
-
Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2020). Nature Communications, 11(1), 4333. Retrieved from [Link]
Sources
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation | bioRxiv [biorxiv.org]
- 3. (S,R,S)-AHPC-PEG4-N3 | PROTAC Linker | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Protocols [baseclick.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. molnova.com [molnova.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
- 11. lifesensors.com [lifesensors.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. broadpharm.com [broadpharm.com]
- 14. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. LC-MS characterization and purity assessment of a prototype bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ptglab.com [ptglab.com]
- 19. nacalai.com [nacalai.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Targeted degradation of BRD4 by PROTACs: advances in cancer therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
VH032-Peg4-N3: A Cornerstone Reagent for Modular PROTAC Design
Technical Guide & Development Protocol
Executive Summary
VH032-Peg4-N3 represents a "gold standard" intermediate in the field of Targeted Protein Degradation (TPD). It combines a high-affinity Von Hippel-Lindau (VHL) E3 ligase ligand (VH032) with a flexible polyethylene glycol linker (Peg4) and a bioorthogonal azide handle (N3). This guide dissects the molecular rationale behind its design, provides validated protocols for its application in "Click" chemistry library generation, and establishes quality control metrics for researchers developing novel Proteolysis Targeting Chimeras (PROTACs).
Part 1: The Foundation – VHL Ligand Discovery (VH032)[1][2]
The efficacy of this compound rests entirely on the binding kinetics of its warhead, VH032. Understanding its origin is critical for troubleshooting degradation failures.
Mechanistic Origin: HIF-1 Mimicry
The VHL E3 ligase naturally recognizes the Hydroxyproline (Hyp) residue on Hypoxia-Inducible Factor 1
-
Natural Substrate: A specific 10-mer peptide sequence in HIF-1
(LAP YIP). -
Recognition Event: Prolyl hydroxylases (PHDs) hydroxylate Pro564 on HIF-1
. VHL binds this trans-4-hydroxyproline with high specificity.
Rational Design: The Galdeano & Ciulli Breakthrough
In 2014, the Ciulli lab optimized the weak binding of the native Hyp fragment into the nanomolar binder VH032 (
-
The Core: (S,R,S)-4-hydroxyproline. Crucial Note: The stereochemistry is non-negotiable. (S,S,S) or (R,R,R) isomers abolish binding.
-
The "Left-Hand" Side (LHS): An acetyl group (later modified for linkers) that points toward the solvent, allowing for derivatization without disrupting the protein-protein interaction (PPI).
-
The "Right-Hand" Side (RHS): A phenyl-thiazole moiety.[1] This group displaces a structural water molecule within the VHL binding pocket, providing a significant entropic gain and "locking" the ligand in place.
Structural Logic Diagram
The following diagram illustrates the recruitment mechanism utilized by VH032-based PROTACs.
Caption: Mechanism of Action. The VH032 moiety recruits the VHL E3 complex, bridging it to the Target Protein (POI) to enable ubiquitination.
Part 2: Structural Evolution – The Linker Strategy (Peg4)
The choice of a 4-unit Polyethylene Glycol (PEG) linker is not arbitrary; it is a result of extensive "Linkerology" optimization.
Why PEG?
-
Solubility: VH032 is hydrophobic (cLogP ~2-3). The POI ligand is often hydrophobic. A lipophilic alkyl chain linker would render the final PROTAC insoluble in aqueous media. PEG improves the physicochemical profile.
-
Flexibility: PEG chains have low rotational energy barriers, allowing the PROTAC to sample multiple conformations to find a stable ternary complex (POI-PROTAC-VHL).
Why 4 Units? (The Goldilocks Zone)
-
Length: A Peg4 linker provides approximately 12–14 atoms of separation.
-
Too Short (<8 atoms): Steric clash between the E3 ligase and the POI prevents ternary complex formation.
-
Too Long (>20 atoms): Excessive entropy penalty. The "effective concentration" of the E3 near the POI decreases, reducing degradation efficiency (Hook Effect).
-
-
Standardization: Peg4 has emerged as the empirical starting point for VHL-based degraders. If Peg4 fails, researchers then diverge to rigid linkers (piperazines) or shorter alkyl chains.
Part 3: The Functional Handle – Azide (N3)
The terminal azide group transforms the molecule from a specific inhibitor into a modular platform.
Bioorthogonality
The azide group is inert to most biological functional groups (amines, thiols, carboxyls). It reacts exclusively with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a stable 1,2,3-triazole.
Modular Library Generation
Instead of synthesizing a new PROTAC from scratch for every target, researchers synthesize a library of Alkyne-POI Ligands . These are then "clicked" to this compound in parallel.
Caption: The Modular "Click" Workflow. A single E3-linker reagent (this compound) can be coupled to diverse target ligands to rapidly screen for degradation.
Part 4: Synthesis & Protocols[4]
Synthesis of this compound
Note: This synthesis assumes access to VH032-amine (the deacetylated precursor).
Reagents:
-
VH032-amine (functionalized at the LHS terminal).
-
N3-PEG4-COOH (Azido-PEG4-acid).
-
HATU (Coupling reagent).
-
DIPEA (Base).
-
DMF (Solvent).
Protocol:
-
Dissolve N3-PEG4-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 5 minutes to activate the acid.
-
Add VH032-amine (1.0 eq).
-
Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (
). -
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. -
Purification: Flash chromatography (DCM/MeOH gradient).
-
Validation: Verify mass via LC-MS (Expected [M+H]+).
Application: CuAAC "Click" Reaction Protocol
This protocol is optimized for small-scale library synthesis (10–50 mg scale).
Reagents:
-
Reagent A: this compound (dissolved in DMSO/tBuOH 1:1).
-
Reagent B: Alkyne-tagged POI Ligand (1.0 eq).
-
Catalyst Mix:
(0.1 eq) + THPTA Ligand (0.5 eq) + Sodium Ascorbate (0.5 eq).
Step-by-Step:
-
Prepare Catalyst: Premix
and THPTA in water. Add Sodium Ascorbate immediately before use (solution turns from blue to colorless/yellowish). -
Reaction: In a vial, mix Reagent A and Reagent B. Add the Catalyst Mix.
-
Incubation: Stir at 25°C for 2–16 hours. Monitor by LC-MS.
-
Quenching: If analyzing directly, add EDTA to chelate copper.
-
Purification: Prep-HPLC is recommended to remove copper traces, which are toxic to cells.
Part 5: Quality Control & Validation
Before using this compound in biological assays, it must pass strict QC metrics.
Analytical Specifications
| Metric | Specification | Method |
| Purity | >95% | HPLC (254 nm) |
| Identity | Mass within 0.1 Da | LC-MS / HRMS |
| Stereochemistry | (S,R,S) Configuration | 1H-NMR (Chiral center verification) |
| Solubility | >10 mM in DMSO | Visual Inspection |
Functional Validation (Competition Assay)
To ensure the PEG linker and Azide have not disrupted VHL binding:
-
Assay: Fluorescence Polarization (FP) or TR-FRET.
-
Probe: FAM-labeled HIF-1
peptide. -
Procedure: Titrate this compound against the probe bound to recombinant VHL protein.
-
Acceptance Criteria: The
should be within 2-fold of the parent VH032 molecule (typically <1 M).
References
-
Galdeano, C. et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit. Journal of Medicinal Chemistry. [Link]
-
Buckley, D. L. et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1
Interaction. Journal of the American Chemical Society. [Link] -
Zengerle, M. et al. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology. [Link]
-
Testa, A. et al. (2020).[1] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society. [Link]
Sources
Technical Whitepaper: Modular PROTAC Synthesis via VH032-Peg4-N3
Content Type: Technical Guide & Experimental Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Preliminary validation, handling, and synthetic application of the E3 ligase linker-ligand intermediate VH032-Peg4-N3.
Introduction & Strategic Rationale
In the development of Proteolysis Targeting Chimeras (PROTACs), the "linkerology"—the science of connecting the E3 ligase ligand to the Target Protein Ligand (TPL)—is a critical determinant of degradation efficiency, cell permeability, and ternary complex stability.
This compound represents a "privileged intermediate" in this workflow. It combines three strategic elements:
-
VH032: A potent, highly specific ligand for the Von Hippel-Lindau (VHL) E3 ligase (
nM).[1] Unlike peptide-based HIF-1 mimetics, VH032 is smaller and more cell-permeable. -
Peg4 Linker: A 4-unit polyethylene glycol spacer. This length (
Å) is statistically the most successful starting point for PROTAC libraries, offering a balance between flexibility (to avoid steric clashes) and solubility. -
Azide (N3) Handle: A bioorthogonal functional group enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.
This guide details the preliminary studies required to validate this intermediate before committing to expensive library synthesis. It shifts the paradigm from "blind synthesis" to a self-validating modular workflow .
Chemical Characterization & Handling[2]
Before initiating biological assays, the integrity of the azide moiety must be preserved. Azides are generally stable but can degrade under UV light or high heat, rendering the "click" reaction impossible.
| Parameter | Specification / Guideline |
| Molecular Weight | ~689.8 Da (Free base) / Check specific salt form (e.g., HCl) |
| Solubility | High in DMSO (>50 mM); Moderate in aqueous buffers (improved by PEG) |
| Storage | -20°C, desiccated, protected from light (amber vials) |
| Stability | Stable in DMSO for >1 month at -20°C. Avoid repeated freeze-thaw cycles. |
| Safety | Azides are potential explosion hazards if concentrated/heated. Work on small scales (<100 mg). |
Preliminary Study A: Functional Integrity (VHL Binding)
The first critical question in any preliminary study is: Does the addition of the PEG-Azide tail disrupt VHL binding?
While VH032 is a potent binder, derivatization at the terminal amine can sometimes induce steric clashes. You must validate binding affinity before conjugation.
Method: Fluorescence Polarization (FP) Competition Assay
Objective: Determine the IC50 of this compound competing against a fluorescent tracer (e.g., FAM-HIF-1
Protocol:
-
Reagents:
-
Recombinant VHL/ElonginB/ElonginC (VBC) complex.
-
Fluorescent Tracer (e.g., BODIPY-FL-VH032,
nM). -
Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.
-
-
Setup:
-
Prepare a serial dilution of this compound (Start at 10
M, 1:3 dilutions). -
Add VBC complex (final conc. slightly above tracer
, e.g., 10-20 nM). -
Add Tracer (final conc. 5-10 nM).
-
Incubate for 30-60 minutes at Room Temperature (RT) in the dark.
-
-
Readout:
-
Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex/Em: 485/530 nm).
-
-
Validation Criteria:
-
Pass: IC50 is within 2-3 fold of the parent VH032 (typically < 1
M). -
Fail: IC50 > 5
M indicates the linker/azide is clashing with the E3 ligase surface.
-
Preliminary Study B: Reactivity Check (Model Click)
A common failure mode in PROTAC synthesis is a "dead" azide due to degradation or steric burial. Before reacting with a valuable Target Protein Ligand (TPL), perform a Model Click Reaction .
Protocol:
-
Reactants:
-
This compound (1 eq).
-
Model Alkyne: Phenylacetylene or Propargyl alcohol (1.2 eq).
-
-
Catalyst System (In situ generation):
-
CuSO
(0.1 eq). -
Sodium Ascorbate (0.5 eq).
-
THPTA Ligand (0.5 eq). Crucial: THPTA protects Cu(I) from oxidation and prevents precipitation.
-
-
Conditions:
-
Solvent: DMSO:Water (1:1) or tBuOH:Water (1:1).
-
Time: 1-2 hours at RT.
-
-
Analysis:
-
Inject directly into LC-MS.
-
Success: Complete disappearance of the azide peak (+689 Da) and appearance of the triazole product peak.
-
The "Click" Conjugation Workflow
Once the intermediate is validated (binds VHL, is chemically active), proceed to the library synthesis.
Visualization: The Modular Assembly Pathway
Caption: Modular assembly of PROTACs using this compound. Preliminary QC steps (dashed) ensure the intermediate is viable before the final coupling.
Detailed Synthesis Protocol (Micro-scale for Library Gen)
This protocol is optimized for synthesizing 10-20 PROTAC analogs in parallel.
-
Preparation:
-
Dissolve this compound and Alkyne-TPLs in DMSO to 10 mM.
-
Prepare "Click Cocktail" (fresh):
-
CuSO
(20 mM in water). -
THPTA (100 mM in water). Premix CuSO
and THPTA (1:5 ratio) before adding ascorbate. -
Sodium Ascorbate (100 mM in water).
-
-
-
Reaction:
-
In a 96-well plate or HPLC vial:
-
10
L Alkyne-TPL (1 eq). -
10
L this compound (1 eq). -
5
L Click Cocktail (0.5 eq Cu).
-
-
Purge headspace with N
(optional but recommended). -
Shake at RT for 4 hours.
-
-
Workup:
-
Dilute with MeOH or Acetonitrile.
-
Filter (0.2
m) to remove copper salts. -
Purify via Prep-HPLC (Reverse phase, C18).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Cu(I) oxidation | Increase Sodium Ascorbate; degas solvents; ensure THPTA is used (stabilizes Cu). |
| Precipitation | Low solubility of TPL | Add DMF or increase DMSO %; use tBuOH:Water (1:1) system.[2][3][4][5][6] |
| Incomplete Conversion | Steric hindrance | Heat to 40°C; increase catalyst loading to 20 mol%. |
| VHL Binding Loss | Linker too short | Switch from Peg4 to Peg5/6; the triazole ring may be clashing if too close to the protein surface. |
References
-
Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit.[1][7] Journal of Medicinal Chemistry. Link
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. Journal of the American Chemical Society. Link
-
Beshir, A. B., et al. (2008). A versatile method for the preparation of azide-functionalized polyethylene glycols. Tetrahedron Letters. Link
-
BroadPharm. (n.d.). This compound Product Data Sheet. BroadPharm.[8] Link
-
MedChemExpress. (n.d.). This compound Technical Report. MedChemExpress. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VHL ligand binding increases intracellular level of VHL | bioRxiv [biorxiv.org]
- 8. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of VH032-PEG4-N3 PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of VH032-PEG4-N3, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] this compound consists of the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected to a four-unit polyethylene glycol (PEG) linker with a terminal azide (N3) group. This terminal azide serves as a versatile chemical handle for the subsequent attachment of a target protein ligand via "click chemistry," enabling the rapid assembly of novel PROTAC molecules.[1] This guide will detail the underlying scientific principles, a step-by-step synthesis protocol, and methods for purification and characterization, providing researchers with the necessary information to produce this valuable research tool.
Introduction to PROTAC Technology and the Role of this compound
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism of action allows for the degradation of proteins that have been traditionally difficult to target with small molecule inhibitors.
The this compound molecule is a cornerstone for the modular synthesis of VHL-recruiting PROTACs.[3] Its components are:
-
VH032: A potent and well-characterized ligand for the VHL E3 ligase.[4][5] It serves as the E3 ligase-recruiting element of the PROTAC. The amide group in VH032 is crucial for its binding affinity to VHL.[6][7]
-
PEG4 Linker: A four-unit polyethylene glycol linker. The length and composition of the linker are critical for the stability and efficacy of the final PROTAC, influencing the formation of a productive ternary complex between the E3 ligase and the target protein.[2][8] PEG linkers are often used to improve the solubility and pharmacokinetic properties of the PROTAC molecule.[3][9]
-
Azide (N3) Group: A terminal azide group that enables covalent ligation to a target protein ligand functionalized with a complementary reactive group, such as an alkyne, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[1] This modular approach significantly accelerates the discovery and optimization of new PROTACs.[3]
The synthesis of this compound provides a stable, versatile intermediate that can be used to generate a library of PROTACs against various targets, streamlining the drug discovery process.
Mechanism of Action: PROTAC-Induced Protein Degradation
The ultimate function of a PROTAC synthesized from this compound is to induce the degradation of a specific target protein. The process is illustrated in the diagram below.
Caption: Mechanism of PROTAC-induced protein degradation.
Synthesis of this compound: A Step-by-Step Protocol
This protocol describes the synthesis of this compound starting from a VH032 derivative with a carboxylic acid handle and coupling it with an amine-functionalized PEG4-azide linker. This method utilizes standard amide bond formation chemistry.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| VH032-COOH | Various | ≥95% Purity | VH032 functionalized with a carboxylic acid |
| Amine-PEG4-Azide | Various | ≥95% Purity | H2N-(CH2CH2O)4-N3 |
| HATU | Sigma-Aldrich | Reagent Grade | Amide coupling agent |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Anhydrous, ≥99.5% | Non-nucleophilic base |
| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% | Reaction solvent |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade | For workup and chromatography |
| Saturated aq. Sodium Bicarbonate | Fisher Scientific | Laboratory Grade | For aqueous workup |
| Brine | Fisher Scientific | Laboratory Grade | For aqueous workup |
| Anhydrous Sodium Sulfate | Fisher Scientific | Laboratory Grade | For drying organic layers |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh | For column chromatography |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | Mobile phase for chromatography |
| Hexanes | Fisher Scientific | HPLC Grade | Mobile phase for chromatography |
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add VH032-COOH (1.0 eq).
-
Dissolution: Dissolve the VH032-COOH in anhydrous DMF (approximately 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add Amine-PEG4-Azide (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Scientific Rationale: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the resulting acidic byproducts and maintain a basic reaction environment conducive to amide bond formation. An excess of the amine component and coupling reagents is used to ensure complete consumption of the more valuable VH032-COOH starting material.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Scientific Rationale: The aqueous workup removes DMF, excess reagents, and water-soluble byproducts. The sodium bicarbonate wash neutralizes any remaining acidic components.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.
-
Scientific Rationale: Silica gel chromatography separates the desired product from unreacted starting materials and non-polar byproducts based on polarity.
-
-
Final Product Handling: The purified product should be obtained as a solid or a viscous oil. Dry the product under high vacuum to remove residual solvents. Store the final product at -20°C under an inert atmosphere.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity. The expected mass should be calculated and compared with the observed mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of the molecule. The characteristic peaks for the VH032 moiety, the PEG linker, and the protons adjacent to the newly formed amide bond and the azide group should be identified.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically aiming for >95%.
Conclusion
The protocol outlined in this application note provides a reliable method for the synthesis of this compound, a key building block for the development of VHL-recruiting PROTACs. The modular nature of this intermediate, with its terminal azide handle, facilitates the rapid and efficient generation of diverse PROTAC libraries for targeted protein degradation studies. Adherence to the described synthetic and purification procedures, coupled with rigorous analytical characterization, will ensure the production of high-quality material suitable for downstream applications in drug discovery and chemical biology.
References
-
Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. (2020). ACS Omega. Available at: [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Workflow for E3 Ligase Ligand Validation for PROTAC Development. (2022). ACS Chemical Biology. Available at: [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Chemical Society Reviews. Available at: [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). RSC Publishing. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 5. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide PEG4 Amine - JenKem Technology USA [jenkemusa.com]
step-by-step guide for VH032-Peg4-N3 click chemistry
Application Note: Precision Synthesis of VHL-Based PROTACs using VH032-Peg4-N3
Introduction: Modular PROTAC Assembly
The synthesis of Proteolysis Targeting Chimeras (PROTACs) has shifted from linear synthesis to modular assembly. This compound is a premier "degrader building block" designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It consists of the potent VHL ligand VH032 , a flexible PEG4 linker to improve solubility and ternary complex formation, and a terminal azide (-N3) handle.
This application note details the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol for conjugating this compound to an alkyne-functionalized Target Protein Ligand (POI Ligand). This "Click Chemistry" approach allows for the rapid generation of PROTAC libraries with high regioselectivity and yield.
Mechanistic Insight & Reaction Design
The core transformation is the 1,3-dipolar cycloaddition of the azide on the VH032 linker and a terminal alkyne on your target ligand. While this reaction is thermodynamically favorable, the kinetic barrier is high. We utilize a Cu(I) catalyst, generated in situ from Cu(II) sulfate and sodium ascorbate, to accelerate the reaction by
Critical Factor: Ligand Stabilization Naked Cu(I) is unstable and prone to oxidation or disproportionation. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble tertiary amine ligand. THPTA binds Cu(I), preventing oxidation while maintaining catalytic activity.[1] It also protects the organic building blocks from oxidative byproducts.
Visualizing the Pathway
Figure 1: The CuAAC catalytic cycle.[2][3] The THPTA-Cu(I) complex coordinates both the azide (VH032) and alkyne (POI), facilitating the formation of the stable 1,4-triazole linkage.
Pre-Experimental Planning
Reagent Stoichiometry Table
Precise stoichiometry is vital to minimize purification difficulty.
| Component | Role | Equivalents (Eq) | Concentration (Final) | Notes |
| Alkyne-POI Ligand | Limiting Reagent | 1.0 | 10–50 mM | Dissolve in DMSO. |
| This compound | E3 Linker | 1.0 – 1.1 | 10–55 mM | Slight excess ensures full consumption of valuable POI ligand. |
| CuSO4[1][4][5] · 5H2O | Catalyst Precursor | 0.5 – 1.0 | 5–25 mM | Higher loading (1.0 eq) speeds up difficult couplings. |
| THPTA | Cu Ligand | 1.0 – 2.0 | 10–50 mM | Maintain 2:1 ratio relative to Cu to prevent "copper crash." |
| Sodium Ascorbate | Reductant | 2.0 – 5.0 | 20–100 mM | Must be fresh. Add LAST to initiate. |
Solvent System
PROTACs are often hydrophobic ("brick dust").
-
Alternative: DMF (Dimethylformamide) if reactants are amine-sensitive.
-
Aqueous Buffer: Not strictly necessary for small molecule synthesis, but a small amount of water (from reagent stocks) helps solubilize the inorganic salts (Cu/Ascorbate).
Step-by-Step Protocol: CuAAC Synthesis
Safety: Azides are stable but should be handled with care. DMSO penetrates skin; wear double nitrile gloves.
Phase A: Preparation of Stock Solutions
Prepare all solutions fresh or thaw from -20°C storage.
-
This compound Stock: Dissolve to 100 mM in DMSO.
-
Alkyne-POI Stock: Dissolve to 100 mM in DMSO.
-
CuSO4 Solution: Dissolve CuSO4 · 5H2O in degassed water to 100 mM.
-
THPTA Ligand Solution: Dissolve THPTA in degassed water to 200 mM.
-
Ascorbate Solution: Dissolve Sodium Ascorbate in water to 500 mM. Note: This solution oxidizes rapidly (turns yellow). Make fresh immediately before use.
Phase B: The Reaction (Example: 10 µmol Scale)
-
Reaction Vessel: Use a 1.5 mL HPLC vial or Eppendorf tube.
-
Substrate Mix: Combine:
-
100 µL Alkyne-POI Stock (10 µmol, 1.0 eq)
-
110 µL this compound Stock (11 µmol, 1.1 eq)
-
Note: If solubility is poor, add extra DMSO here.
-
-
Catalyst Pre-Complexing (CRITICAL STEP):
-
In a separate micro-tube, mix 50 µL CuSO4 stock (5 µmol) and 50 µL THPTA stock (10 µmol).
-
Vortex briefly.[4] The solution should remain clear blue. If it precipitates, your THPTA is degraded.
-
Add this complex to the Reaction Vessel.
-
-
Initiation:
-
Add 20 µL Sodium Ascorbate stock (10 µmol, 2.0 eq) to the Reaction Vessel.
-
Flush the headspace with Nitrogen or Argon (optional but recommended to protect the catalyst).
-
Cap and vortex immediately.
-
-
Incubation:
-
Incubate at Room Temperature (25°C) for 2–16 hours.
-
Tip: Mild heating (37°C) can accelerate sluggish reactions, but avoid >50°C to prevent degradation of the VHL ligand.
-
Phase C: Monitoring & Workup
-
LC-MS Check: Take a 2 µL aliquot, dilute into 200 µL MeCN/H2O (50:50), and inject.
-
Success Criteria: Disappearance of Alkyne-POI peak; appearance of Product peak (Mass = Mass_Alkyne + Mass_VH032_Azide).
-
-
Quenching: If the reaction is complete, add 50 µL of 0.5 M EDTA (pH 8.0) or simply dilute with MeCN/Water containing 0.1% Formic Acid. The EDTA chelates copper, stopping the reaction and aiding purification.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove any inorganic salts/precipitates.
-
Purification: Inject directly onto Preparative HPLC (C18 column).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Note: PROTACs often elute late (high % organic).
-
Workflow Visualization
Figure 2: Operational workflow for this compound Click Chemistry.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction turns brown/black | Copper oxidation / Disproportionation. | Ensure THPTA is fresh and in 2:1 excess over Cu. Degas solvents. |
| Precipitation immediately upon mixing | Solubility limit reached. | Add more DMSO. Ensure THPTA is premixed with Cu before adding to DMSO solution. |
| Incomplete Conversion (>24h) | Catalyst death or steric hindrance. | Add a fresh bolus of Cu/THPTA/Ascorbate (0.5 eq). Warm to 40°C. |
| LC-MS shows M+64 peak | Copper adduct. | Wash with EDTA or dilute ammonia during workup. Use Formic Acid in HPLC mobile phase. |
References
-
Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit.[8] Journal of Medicinal Chemistry, 57(20), 8657–8663. Link
-
Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications, 8, 830. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[4] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056. Link
-
BroadPharm. Protocol for Azide-Alkyne Click Chemistry. BroadPharm Protocols. Link
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. selleckchem.com [selleckchem.com]
- 7. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 8. biorxiv.org [biorxiv.org]
Technical Application Note: CuAAC Synthesis of VHL-Recruiting PROTACs using VH032-Peg4-N3
Introduction & Scientific Context
The development of Proteolysis Targeting Chimeras (PROTACs) has shifted the paradigm of drug discovery from "occupancy-based" inhibition to "event-driven" protein degradation. A critical subset of these degraders utilizes VH032 , a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
VH032-Peg4-N3 is a modular "linker-ligand" intermediate designed to accelerate PROTAC library synthesis. It consists of the VH032 ligand conjugated to a 4-unit Polyethylene Glycol (PEG) spacer terminated with an azide (-N
This guide provides a rigorous, field-validated protocol for synthesizing VHL-recruiting PROTACs using this compound, emphasizing reaction stoichiometry, copper catalyst management, and purification strategies to ensure biological integrity.
Material Specifications: this compound
Before initiating synthesis, ensure the physicochemical properties of the linker-ligand align with your reaction solvent system.
| Property | Specification | Operational Note |
| Chemical Name | VH032-PEG4-Azide | Functionalized VHL ligand |
| Reactive Moiety | Terminal Azide (-N | Reacts with terminal alkynes (CuAAC) or strained alkynes (SPAAC) |
| Linker Type | PEG4 (Polyethylene Glycol) | Hydrophilic; improves solubility of the final hydrophobic PROTAC |
| Solubility | DMSO, DMF (>10 mM) | Poor water solubility; requires organic co-solvent for aqueous reactions |
| Stability | -20°C (Desiccated) | Azide group is stable but light-sensitive; avoid prolonged exposure to UV |
| Molecular Weight | ~600–700 Da (varies by salt) | Confirm exact MW on Certificate of Analysis for stoichiometry |
Mechanistic Workflow & Reaction Design
The synthesis relies on the Cu(I)-catalyzed 1,3-dipolar cycloaddition, which forms a 1,4-disubstituted 1,2,3-triazole. This triazole serves as a stable bioisostere for amide bonds, connecting the E3 ligase warhead to the target protein ligand.
PROTAC Assembly Logic
The following diagram illustrates the modular assembly of the PROTAC molecule.
Figure 1: Modular assembly of a VHL-recruiting PROTAC via CuAAC. The reaction merges the E3 ligase ligand and target ligand through a stable triazole bridge.[3]
Experimental Protocol: CuAAC Conjugation
Safety Warning: Azides can be explosive. While this compound is high molecular weight and relatively stable, always work behind a blast shield when handling neat azides. Avoid using halogenated solvents (DCM, CHCl
Reagents & Stock Solutions
-
This compound: 10 mM stock in DMSO.
-
Alkyne-Target Ligand: 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO
·5H O): 50 mM in degassed water. -
Sodium Ascorbate (NaAsc): 100 mM in degassed water (Freshly prepared).
-
THPTA Ligand: 50 mM in degassed water.
-
Expert Insight: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is preferred over TBTA for this reaction because it is water-soluble and effectively protects biomolecules/ligands from oxidative damage while stabilizing the Cu(I) oxidation state.
-
Step-by-Step Synthesis
Scale: 20 µmol (Typical pilot scale for library synthesis).
-
Reaction Mixture Preparation: In a 4 mL glass vial equipped with a stir bar, add reagents in the following order to minimize Cu(I) disproportionation before reaction start:
-
Solvent: 800 µL DMSO/t-Butanol (1:1 v/v). Note: If reagents are highly hydrophobic, increase DMSO ratio.
-
Alkyne Component: 2.0 mL of 10 mM stock (20 µmol, 1.0 eq).
-
Azide Component (this compound): 2.0 mL of 10 mM stock (20 µmol, 1.0 eq).
-
Mix gently.
-
-
Catalyst Complex Formation (Premix): In a separate microtube, mix the copper source and ligand:
-
10 µL CuSO
stock (0.5 eq). -
20 µL THPTA stock (1.0 eq).
-
Incubate for 1 minute to form the blue Cu-THPTA complex.
-
-
Initiation:
-
Add the Cu-THPTA complex to the main reaction vial.
-
Add 20 µL Sodium Ascorbate stock (2.0 eq) to initiate the reduction of Cu(II) to catalytic Cu(I). The solution may turn colorless or pale yellow.
-
Flush headspace with Nitrogen or Argon (Critical for preventing Cu(I) oxidation).
-
Cap tightly and stir at Room Temperature (25°C) for 2–4 hours.
-
-
Monitoring:
-
Monitor by LC-MS every hour. Look for the disappearance of the Azide starting material (MW of this compound) and the appearance of the product mass (Sum of Azide + Alkyne MW).
-
-
Workup & Copper Removal:
-
Quenching: Add 100 µL of 0.5 M EDTA (pH 8.0) to chelate copper.[4][5][6] Stir for 15 minutes.
-
Extraction (Optional): If the PROTAC is very hydrophobic, dilute with EtOAc, wash with water/brine, and dry over Na
SO . -
Direct Purification (Preferred): Filter the reaction mixture (0.2 µm PTFE filter) and inject directly onto a Preparative HPLC (C18 column).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Catalytic Cycle Visualization
Understanding the cycle helps in troubleshooting "stalled" reactions.
Figure 2: The CuAAC catalytic cycle.[7] Sodium ascorbate maintains the active Cu(I) species.[6] The rate-determining step is often the formation of the metallacycle.
Troubleshooting & Optimization
Based on extensive application experience, the following table addresses common failure modes in PROTAC synthesis.
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Oxidation of Cu(I) to Cu(II) | Oxygen leak. Re-purge with Argon and add an additional 0.5 eq of Sodium Ascorbate. |
| Precipitation | Poor solubility of PROTAC | Switch solvent to DMF or increase DMSO %. Add 10% water to solubilize the THPTA/Ascorbate salts if using pure organics. |
| Copper Contamination | Ineffective Workup | Use Cuprisorb™ resin or extensive EDTA washing. Verify Cu levels via ICP-MS if proceeding to cellular assays (Cu is toxic). |
| By-products (Dimerization) | Glaser Coupling (Alkyne-Alkyne) | Occurs if O |
| Degradation of Ligand | Hydrolysis / Reductive cleavage | Some ligands are sensitive to Ascorbate. Reduce Ascorbate to 0.5 eq or switch to Cu(I)I/DIPEA in MeCN (anhydrous conditions). |
References
-
MedChemExpress. this compound Product Information and Protocols.Link
-
Maniaci, C., et al. (2017). "Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation." Nature Communications. Link
-
Zengerle, M., et al. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology. Link
-
Rostovtsev, V. V., et al. (2002).[8] "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition. Link
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Accelerating next-generation drug discovery with click-based construction of PROTACs | EurekAlert! [eurekalert.org]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click Chemistry [organic-chemistry.org]
Application Note: Modular PROTAC Development Using VH032-Peg4-N3
Abstract
This application note details the strategic utilization of VH032-Peg4-N3 , a functionalized E3 ligase ligand-linker conjugate, for the rapid development of Proteolysis Targeting Chimeras (PROTACs). By leveraging the bioorthogonal azide moiety, researchers can "click" this pre-assembled module onto alkyne-tagged ligands of interest, bypassing complex linear synthesis. This guide covers the chemical conjugation protocol, cellular treatment methodologies, and critical validation assays required to confirm targeted protein degradation (TPD) via the Von Hippel-Lindau (VHL) E3 ligase pathway.
Introduction
The development of PROTACs requires the precise conjugation of an E3 ligase binder to a target protein ligand via a linker.[1][2] This compound serves as a "plug-and-play" module containing:
-
VH032: A potent, specific ligand for the VHL E3 ligase (Galdeano et al., 2014).[2]
-
Peg4 Linker: A polyethylene glycol spacer (approx. 16 Å) that improves water solubility and provides flexibility for ternary complex formation.
-
Azide (-N3): A chemically inert handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-functionalized warheads.
This modular approach allows for the parallel synthesis of PROTAC libraries to screen for optimal degradation efficiency without requiring de novo synthesis of the complex VHL-linker moiety for every analogue.
Mechanism of Action
Upon intracellular entry, the synthesized PROTAC induces the formation of a ternary complex (Target Protein : PROTAC : VHL). This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the target protein, marking it for proteasomal recognition and degradation.[3]
Figure 1: Mechanism of PROTAC-mediated degradation. The this compound module forms the E3-recruiting half of the chimera.
Chemical Synthesis Protocol (Click Reaction)
Objective: Conjugate this compound to an alkyne-tagged Target Ligand.
Reagents Required
-
This compound (10 mM stock in DMSO).
-
Target Ligand-Alkyne (10 mM stock in DMSO).
-
CuSO4·5H2O (50 mM in water).
-
Sodium Ascorbate (500 mM in water, freshly prepared).
-
THPTA Ligand (Optional but recommended to protect proteins/improve yield: 50 mM in DMSO).
-
Solvent: DMSO or t-BuOH/H2O (1:1).
Step-by-Step Procedure
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:
-
Target Ligand-Alkyne (1 eq, e.g., 5 µmol).
-
This compound (1.1 eq, e.g., 5.5 µmol).
-
Solvent (to reach ~50–100 mM reactant concentration).
-
-
Catalyst Addition:
-
Pre-mix CuSO4 (0.1 eq) and THPTA (0.5 eq) if using.
-
Add Sodium Ascorbate (0.5 – 1.0 eq) last to initiate the reaction.
-
-
Incubation: Stir or shake at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for disappearance of the alkyne starting material.
-
Purification (Critical for Biology):
-
Direct-to-Biology (Screening only): If conversion is >95%, dilute directly into media (ensure Cu concentration is <10 µM in cells).
-
Standard (Recommended): Purify via Preparative HPLC (C18 column, H2O/MeCN + 0.1% Formic Acid gradient). Lyophilize fractions.
-
-
Validation: Confirm identity via High-Resolution Mass Spectrometry (HRMS).[4]
Cellular Degradation Assay Protocol
Objective: Evaluate the potency (DC50) and efficacy (Dmax) of the synthesized PROTAC in a relevant cell line.
Experimental Design
| Parameter | Specification |
| Cell Line | Target-expressing cells (e.g., HeLa, HEK293, Jurkat). |
| Dose Range | 6-point dilution (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). |
| Time Points | Short (4–6 h) for fast kinetics; Long (16–24 h) for steady-state degradation. |
| Controls | DMSO: Vehicle control (0% degradation). MG132: Proteasome inhibitor (Rescue). MLN4924: Neddylation inhibitor (Rescue). Free VH032: Competition control. |
Workflow
-
Seeding: Plate cells in 6-well plates (for Western Blot) or 96-well plates (for ELISA/Reporter assays) 24 hours prior to treatment. Aim for 70% confluency.
-
Treatment:
-
Prepare 1000x stocks of the PROTAC in DMSO.
-
Dilute into fresh, pre-warmed media to 1x concentration.
-
Replace culture media with drug-containing media.
-
For Rescue Experiments: Pre-treat with 10 µM MG132 or 1 µM MLN4924 for 1 hour before adding PROTAC.
-
-
Lysis:
-
After incubation, wash cells 2x with cold PBS.
-
Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Note: For VHL-based degraders, avoid boiling lysates immediately if probing for VHL itself, as it can aggregate; however, for the Target Protein, standard boiling (95°C, 5 min) in Laemmli buffer is standard.
-
-
Analysis (Western Blot):
-
Load equal protein amounts (e.g., 20 µg).
-
Probe for Target Protein and a Loading Control (e.g., GAPDH, Actin, Vinculin).
-
Quantify bands using densitometry (ImageJ/Li-Cor).
-
Data Interpretation
-
DC50: Concentration at which 50% of the target is degraded relative to DMSO.
-
Dmax: Maximum degradation observed (e.g., >90% is ideal).
-
Hook Effect: At high concentrations (>10 µM), degradation efficiency may decrease due to the formation of binary complexes (PROTAC-Target and PROTAC-VHL) rather than ternary complexes. This is a hallmark of a genuine PROTAC mechanism.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No Degradation | Linker length (Peg4) is suboptimal. | Peg4 is a starting point.[5] Try shorter (alkyl) or longer (Peg6-8) linkers if steric clash prevents ternary complex. |
| Cytotoxicity | Copper toxicity (if unpurified). | Purify via HPLC to remove copper catalyst. |
| Poor Permeability | High TPSA / Molecular Weight. | Peg linkers are hydrophilic. If permeability is low, switch to alkyl chains or rigid piprazine linkers. |
| Hook Effect Missing | Non-specific toxicity or off-target effect. | Verify cell viability (CellTiter-Glo). Ensure degradation is rescued by MG132. |
Visual Workflow Summary
Figure 2: Experimental workflow from chemical synthesis to biological validation.
References
-
Galdeano, C. et al. (2014).[2] Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit. Journal of Medicinal Chemistry. Link
-
Bondeson, D. P. et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[6] Nature Chemical Biology. Link
-
Testa, A. et al. (2020). "Click Chemistry" Approaches for the Rapid Synthesis of PROTACs. Methods in Molecular Biology. Link
-
Wurtele, H. et al. (2023). Click chemistry in the development of PROTACs. European Journal of Medicinal Chemistry. Link
-
MedChemExpress. this compound Product Information. Link
Sources
Application Note: Targeted Protein Degradation using VH032-Peg4-N3
[1][2]
Abstract & Core Utility
VH032-Peg4-N3 is a premier "E3 Ligase Ligand-Linker" conjugate designed for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It combines VH032 , a potent and specific ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a PEG4 (polyethylene glycol) linker terminating in an azide (N3) group.[1][2]
This building block enables researchers to convert a standard inhibitor of a Protein of Interest (POI) into a degrader via a simple "Click Chemistry" reaction (CuAAC). By conjugating an alkyne-functionalized POI ligand to this compound, you create a bifunctional molecule capable of recruiting VHL to the target protein, triggering its polyubiquitination and subsequent proteasomal degradation.[1][2]
Key Advantages[1][3][4][5]
-
Modular Design: The azide handle allows for "plug-and-play" conjugation with any alkyne-modified ligand.[1][2]
-
Optimized Linker: The PEG4 spacer provides water solubility and sufficient length (~15-20 Å) to span the gap between E3 ligase and many target proteins, often serving as the "Goldilocks" starting point for linker optimization.
-
High Specificity: VH032 is the gold-standard VHL ligand, minimizing off-target E3 recruitment compared to earlier generation ligands.[1][2]
Mechanism of Action
The degradation process relies on the formation of a Ternary Complex . The PROTAC molecule acts as a bridge, bringing the VHL E3 ligase into close proximity with the Target Protein. This proximity allows the E2 ubiquitin-conjugating enzyme (associated with the Cullin-RING ligase complex) to transfer ubiquitin to surface lysines on the target protein.[1]
Figure 1: The PROTAC Ubiquitination Cascade
Caption: Schematic of the PROTAC-induced degradation pathway. The VH032 moiety recruits VHL, while the specific ligand binds the POI. The PEG4 linker facilitates the necessary spatial arrangement for ubiquitin transfer.
Experimental Design Strategy
Before beginning synthesis, ensure your system meets the following criteria. This is critical for avoiding false negatives.
A. Ligand Selection (The Warhead)
The ligand for your target protein must:
-
Bind with High Affinity:
or should ideally be < 1 µM.[1][2] -
Possess a Solvent-Exposed Exit Vector: The attachment of the alkyne handle must not disrupt binding to the protein. Use crystal structures (PDB) to identify solvent-exposed regions for modification.[1][2]
B. The "Click" Handle
You must synthesize or purchase an Alkyne-functionalized version of your POI ligand.[1]
-
Note: Terminal alkynes are preferred for standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]
C. Negative Controls (Crucial for Trustworthiness)
To prove that degradation is VHL-dependent and not an artifact:
-
Competition Control: Pre-treat cells with excess free VH032 or free POI ligand to block the PROTAC.
-
Epimer Control: Synthesize a PROTAC using the VHL epimer (cis-hydroxyproline).[1] This binds VHL weakly and should not cause degradation.
Protocol 1: Chemical Synthesis (CuAAC Click Reaction)
This protocol describes the conjugation of This compound to an Alkyne-POI-Ligand .[1][2]
Reagents Required:
-
Copper(II) Sulfate (
, 100 mM in water)[1][2] -
Sodium Ascorbate (500 mM in water, freshly prepared)[2]
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 50 mM in water) – Protects Cu(I) from oxidation and prevents protein precipitation if doing in-situ click, though here we use it to accelerate the chemical reaction.[1][2]
Step-by-Step Procedure:
-
Prepare Reaction Mix: In a small glass vial or Eppendorf tube, combine the following in order:
-
Solvent (DMSO): Volume to reach final concentration of ~10-20 mM reactants.[1][2]
-
Alkyne-POI-Ligand: 1.0 equivalent.
-
This compound: 1.0 - 1.1 equivalents (slight excess ensures consumption of the valuable warhead).[1][2]
-
Sodium Ascorbate: 1.0 equivalent (Reduces Cu(II) to active Cu(I)).[1]
Expert Insight: Premix CuSO4 and THPTA before adding to the main reaction to form the catalytic complex first.
-
-
Incubation:
-
Flush the headspace with Nitrogen or Argon (optional but recommended).
-
Cap tightly and stir/shake at Room Temperature (25°C) for 2–4 hours .
-
Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the Alkyne mass and appearance of the Product mass (Sum of MWs).
-
-
Purification:
-
Verification:
Protocol 2: Cellular Degradation Assay
Once synthesized, the PROTAC must be validated in a relevant cell line.
Materials:
-
Target cells (e.g., HeLa, HEK293, or disease-relevant line).[1][2]
-
PROTAC (dissolved in DMSO).[1]
-
Control compounds: DMSO (vehicle), MG132 (Proteasome inhibitor), Free VH032 (VHL competitor).[1][2]
-
Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).[1]
Experimental Workflow:
-
Seeding: Seed cells in 6-well plates to reach 70-80% confluency by the time of treatment.
-
Treatment (Dose-Response):
-
Mechanistic Controls (Single High Dose, e.g., 1 µM):
-
Well A: DMSO only.
-
Well B: PROTAC (1 µM).[1]
-
Well C: PROTAC (1 µM) + MG132 (10 µM) [Pre-treat MG132 for 1h]. Expectation: Degradation is rescued (band reappears).
-
Well D: PROTAC (1 µM) + Free VH032 (10 µM) [Pre-treat VH032 for 1h]. Expectation: Degradation is rescued (competition).
-
-
Lysis & Analysis:
Data Presentation: DC50 Calculation
Quantify bands using ImageJ or similar software. Plot "Relative Protein Abundance" (%) vs. Log[Concentration].
| Compound | DC50 (nM) | Dmax (%) | Hook Effect Observed? |
| PROTAC-1 | 45 nM | >95% | Yes, at >5 µM |
| Epimer Ctrl | >10,000 | <5% | N/A |
Troubleshooting & Optimization (Expertise)
The "Hook Effect"
At high concentrations of PROTAC, binary complexes (PROTAC-POI and PROTAC-VHL) form independently, outcompeting the formation of the productive ternary complex.[2]
-
Observation: Degradation curve is U-shaped (degradation decreases at high doses).[1]
-
Solution: This is a characteristic of PROTACs.[4][5][6] Ensure your dosing range captures the "sweet spot" (usually 10 nM – 1 µM).
Linker Length Optimization
While Peg4 is a standard starting point, it is not universal.[2]
-
If no degradation is seen:[1][2] The linker might be too short (steric clash) or too long (entropic penalty).
-
Next Steps: Synthesize analogs with Peg2 (shorter) or Peg6/Alkyl chains to probe the spatial requirements of the VHL-POI interface.
Cell Permeability
PEG linkers improve solubility but can sometimes hinder passive permeability if the chain is too long.[7]
References
-
Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4.[2] ACS Chemical Biology, 10(8), 1770–1777.[2] Link[1]
- Seminal paper establishing VH032-based PROTACs.
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules to Disrupt the VHL/HIF-1α Interaction.[1][2] Journal of the American Chemical Society, 134(10), 4465–4468.[2] Link[1]
- Discovery of the VH032 ligand.
-
Manfredi, G., et al. (2020). Click Chemistry in the Design of PROTACs: Synthesis and Evaluation of a Library of Triazole-Linked Degraders.[2] Bioorganic & Medicinal Chemistry, 28(1), 115206.[2]
- Validation of the click-chemistry approach for PROTAC library gener
-
Tocris Bioscience. VH 032 amide-PEG4-acid Product Information. Link[1]
-
Commercial source and structural verification.[2]
-
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. confluore.com.cn [confluore.com.cn]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
Application Note: Accelerated PROTAC® Development Using VH032-Peg4-N3
Abstract & Introduction
Targeted Protein Degradation (TPD) has shifted the paradigm of drug discovery from "occupancy-driven" inhibition to "event-driven" elimination.[1] VH032-Peg4-N3 represents a premier, modular building block designed to accelerate the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
This molecule integrates three critical functional domains:
-
VH032 Ligand: A potent, specific binder (
nM) of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
PEG4 Linker: A hydrophilic spacer that provides optimal reach (~15-18 Å) and solubility, mitigating the "molecular obesity" often associated with bifunctional molecules.[1]
-
Azide (-N3) Handle: A bioorthogonal motif enabling rapid "Click Chemistry" conjugation to alkyne-tagged ligands targeting a Protein of Interest (POI).[1]
This guide details the strategic application, chemical synthesis, and biological validation protocols for utilizing this compound to develop novel degraders.
Mechanistic Basis: The Ternary Complex
The efficacy of a PROTAC depends on its ability to induce the formation of a stable ternary complex: [POI]—[PROTAC]—[E3 Ligase] .[2] this compound is optimized to recruit VHL, which subsequently ubiquitinates the POI, marking it for proteasomal degradation.[1]
Pathway Visualization[1]
Figure 1: Mechanism of Action.[1] The modular assembly of the PROTAC leads to ternary complex formation, ubiquitination, and proteasomal degradation.
Strategic Design: Linkerology[1][3]
The "PEG4" linker is not arbitrary. In TPD, linker length and composition determine the cooperativity (
| Linker Type | Physicochemical Profile | Application Context |
| Alkyl Chains | Hydrophobic, flexible.[1] | Useful if the binding pocket is deep/hydrophobic. Risk of poor solubility. |
| Rigid (Piperazine) | Constrained geometry.[1] | Used to freeze a specific bioactive conformation. High design difficulty. |
| PEG4 (Current) | Hydrophilic, flexible. | The "Goldilocks" Standard. ~16 atoms length is often sufficient to span the gap between VHL and many POIs without inducing steric clash. |
Why VH032?
Unlike HIF-1
Protocol: Chemical Synthesis (CuAAC)
This protocol describes the conjugation of This compound to an Alkyne-functionalized POI Ligand using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Reagents Required[1][4]
-
This compound (10 mM stock in DMSO)[1]
-
POI-Alkyne (10 mM stock in DMSO)[1]
-
CuSO4·5H2O (50 mM in degassed water)[1]
-
Sodium Ascorbate (500 mM in degassed water - Freshly Prepared)[1]
-
THPTA Ligand (100 mM in DMSO) – Stabilizes Cu(I) state and prevents oxidation.[1]
-
Solvent: DMSO/t-BuOH/Water (ratio dependent on solubility).[1]
Step-by-Step Methodology
-
Preparation: In a small glass vial or Eppendorf tube, dissolve the POI-Alkyne (1.0 eq) and This compound (1.0 - 1.1 eq) in minimal DMSO.
-
Catalyst Pre-complexation: In a separate tube, mix CuSO4 (0.5 eq) and THPTA (1.0 eq).
-
Expert Insight: Pre-mixing Copper and THPTA ensures the catalyst is protected before it encounters the reactants.
-
-
Reaction Initiation: Add the Cu-THPTA complex to the main reaction vial.
-
Reduction: Add Sodium Ascorbate (2.0 eq) to initiate the reaction.
-
Critical Step: Flush the headspace with Nitrogen (
) gas immediately after addition to prevent oxygen-mediated catalyst death.[1] Cap tightly.
-
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]
-
Quenching: Once complete (disappearance of azide/alkyne peaks), dilute with MeCN/Water (containing 0.1% Formic Acid).
-
Purification: Isolate the product using Prep-HPLC (C18 column).
-
Target: Purity >95% is required for biological assays to rule out interference from unreacted warheads.
-
Protocol: Biological Validation
Once synthesized, the PROTAC must be validated for degradation efficiency (Dmax) and potency (
Workflow Visualization
Figure 2: Biological Validation Workflow. From cell seeding to quantitative analysis.
The "Hook Effect" Check
When testing your new PROTAC, you must perform a wide dose-response (e.g., 1 nM to 10
-
Observation: Degradation occurs at moderate concentrations but disappears at high concentrations.[1]
-
Causality: At high [PROTAC], binary complexes (PROTAC-POI and PROTAC-VHL) saturate the system, preventing the formation of the productive ternary complex.[1]
-
Action: If observed, this confirms the mechanism is indeed PROTAC-driven and not an off-target artifact.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction turns brown/precipitates | Oxidation of Cu(I) to Cu(II) or disproportionation.[1] | Ensure rigorous degassing.[1] Increase THPTA:Cu ratio to 5:1. Use fresh Ascorbate.[1][3] |
| Incomplete Conversion | Steric hindrance near the alkyne/azide. | Increase temperature to 37°C. Add 5-10% water to the solvent system to solubilize the catalyst. |
| No Degradation in Cells | Permeability issues or Linker Geometry. | 1. Verify cell entry (LC-MS of lysate). 2. If permeable but inactive, the PEG4 linker may be too flexible (entropic penalty). Switch to a rigid linker (piperazine) or shorter alkyl chain.[1] |
| Cytotoxicity | Off-target effects or Copper contamination.[1] | Ensure thorough HPLC purification to remove Copper salts. Test "Negative Control" PROTAC (epimer of VH032 which cannot bind VHL). |
References
-
Galdeano, C. et al. (2014). Structure-guided design and optimization of small molecules targeting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit.[1][4] Journal of Medicinal Chemistry. Link
-
Bondeson, D. P. et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology.[1] Link
-
Wurz, R. P. et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link[1]
-
Manly, L. et al. (2020). PROTAC Linkerology: Current Trends and Future Considerations. Frontiers in Chemistry. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Conjugation of VH032-Peg4-N3 for PROTAC Synthesis
Abstract
This technical guide details the experimental protocol for conjugating the E3 ligase ligand VH032-Peg4-N3 (Azide) to an alkyne-functionalized target protein ligand via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Designed for medicinal chemists and chemical biologists, this protocol emphasizes kinetic control, copper scavenging, and rigorous purification to ensure high-purity Proteolysis Targeting Chimeras (PROTACs). The methodology utilizes THPTA-stabilized Cu(I) catalysis to minimize oxidative by-products and ensure complete conversion in aqueous/organic co-solvent systems.
Introduction & Mechanistic Rationale
The Role of VH032 in Targeted Protein Degradation
VH032 is a potent ligand (
The Linker-Handle System: Peg4-N3
The Peg4 (tetra-ethylene glycol) linker provides essential solubility and flexibility, allowing the PROTAC to span the distance between the E3 ligase and the POI without steric clash. The Azide (-N3) handle is chemically inert under most physiological conditions but reacts rapidly and specifically with terminal alkynes in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole.
Why CuAAC? (The "Click" Advantage)
While strain-promoted click chemistry (SPAAC) is useful for live-cell applications, CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is preferred for in vitro PROTAC synthesis due to:
-
Regiospecificity: Exclusively forms the 1,4-isomer.
-
Kinetics: Faster reaction rates tailored for small-scale synthesis.
-
Atom Economy: No bulky cyclooctyne groups that might interfere with protein binding binding interfaces.
Experimental Setup
Reagents & Materials
| Reagent | Grade/Spec | Purpose |
| This compound | >95% Purity | E3 Ligase Recruiting Module |
| Target Ligand-Alkyne | >95% Purity | Target Protein Binder |
| CuSO₄[2][3][4][5] · 5H₂O | ACS Reagent | Copper Source (Pre-catalyst) |
| Sodium Ascorbate | >99% Crystalline | Reducing Agent (Cu(II) |
| THPTA Ligand | 95% | Cu(I) Stabilizer (Prevents oxidation) |
| DMSO / t-BuOH | Anhydrous | Co-solvents |
| SiliaMetS® Thiol | Metal Scavenger | Removal of residual Copper |
Critical Equipment
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for reaction monitoring (SQ or TOF).
-
Preparative HPLC: C18 Reverse-phase column for purification.
-
Inert Gas Line: Nitrogen or Argon for degassing solvents.
Safety Considerations
-
Azide Safety: While organic azides with a Carbon/Nitrogen ratio > 3 (like this compound) are generally stable, avoid heating concentrated mixtures above 60°C. Do not use halogenated solvents (DCM/Chloroform) with sodium azide (though not used here, it is a general rule).
-
Copper Toxicity: Residual copper can be cytotoxic in downstream biological assays. Rigorous scavenging is mandatory.
Detailed Protocol: CuAAC Conjugation
Step 1: Stock Solution Preparation
Rationale: Fresh preparation of the catalytic system is critical. Cu(I) is unstable and oxidizes rapidly to inactive Cu(II) without ligands.
-
Ligand-Alkyne Stock: Dissolve the target ligand-alkyne in DMSO to 50 mM .
-
This compound Stock: Dissolve in DMSO to 50 mM .
-
CuSO₄ Solution: Prepare a 100 mM solution in degassed ddH₂O.
-
THPTA Ligand Solution: Prepare a 200 mM solution in degassed ddH₂O.
-
Sodium Ascorbate (NaAsc): Prepare a 500 mM solution in degassed ddH₂O. Must be prepared fresh immediately before use.
Step 2: Catalyst Pre-Complexation
Rationale: Pre-mixing Copper and THPTA ensures the metal is coordinated before reduction, preventing copper disproportionation and precipitation.
-
In a microcentrifuge tube, mix 10 µL CuSO₄ (100 mM) with 25 µL THPTA (200 mM) .
-
Vortex briefly and incubate for 2 minutes. The solution should remain clear blue.
-
Stoichiometry Check: This creates a 1:2.5 Cu:Ligand ratio, optimal for protecting the Cu(I) species.
Step 3: Reaction Assembly
Target Scale: 10 µmol PROTAC synthesis.
-
Solvent Base: In a 4 mL glass vial equipped with a stir bar, add 200 µL DMSO and 200 µL t-BuOH .
-
Reactant Addition:
-
Add 200 µL Target Ligand-Alkyne Stock (10 µmol, 1.0 eq).
-
Add 200 µL this compound Stock (10 µmol, 1.0 eq).
-
Note: If one component is significantly more valuable, use it as the limiting reagent (1.0 eq) and use 1.2 eq of the cheaper component.
-
-
Catalyst Activation:
-
Add 10 µL of the pre-complexed Cu-THPTA mixture (approx 5 mol% catalyst loading).
-
Initiation: Add 10 µL of fresh Sodium Ascorbate (500 mM) .
-
-
Inert Atmosphere: Flush the headspace with Nitrogen/Argon, cap tightly, and stir at Room Temperature (25°C) .
Step 4: Monitoring & Workup
-
Checkpoint 1 (30 mins): Aliquot 2 µL into 100 µL MeCN/H₂O and inject on LC-MS.
-
Success Criteria: Appearance of product mass [M+H]+. Disappearance of starting materials.
-
-
Completion: Most reactions complete within 1-2 hours. If incomplete after 4 hours, add another 5 mol% Cu-THPTA and Ascorbate.
-
Copper Scavenging:
-
Once complete, add 50 mg of SiliaMetS® Thiol (or equivalent scavenger resin) to the reaction vial.
-
Stir for 30 minutes. This binds free copper.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove the resin.
-
Purification & Characterization
Preparative HPLC Method
-
Column: C18 Reverse Phase (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes (adjust based on LC-MS retention time).
-
Flow Rate: 20 mL/min.
Validation Criteria
-
Purity: >95% by HPLC (254 nm).
-
Identity: High-Resolution Mass Spectrometry (HRMS) matching calculated Exact Mass within 5 ppm.
-
Appearance: Lyophilized powder (usually white to off-white).
Visualizations
Diagram 1: CuAAC Catalytic Cycle (Mechanism)
This diagram illustrates the stepwise formation of the triazole ring, highlighting the critical role of the Cu(I) catalyst.
Caption: The Cu(I) catalytic cycle. Cu(II) is reduced to Cu(I), which coordinates the alkyne and azide to regioselectively form the 1,4-triazole product.
Diagram 2: Experimental Workflow
A logical flow of the bench-top procedure.
Caption: Step-by-step workflow for this compound conjugation, from catalyst preparation to final purification.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled | Oxygen poisoning of Cu(I). | Degas solvents thoroughly. Add fresh Ascorbate. Keep under N₂. |
| Precipitation | Poor solubility of reactants. | Increase DMSO ratio or switch to DMF. Ensure THPTA is used (increases Cu solubility). |
| By-products (Oxidative) | Diyne formation (Glaser coupling). | Too much oxygen. Reduce Cu loading. Ensure Ascorbate is in excess (5-10 eq). |
| Blue Product | Residual Copper. | Ineffective scavenging. Use EDTA wash or repeat SiliaMetS treatment. |
References
-
Wurz, R. P., et al. (2018).[] "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation."[1][] Journal of Medicinal Chemistry. [Link][]
-
Testa, A., et al. (2020). "Click Chemistry Conjugations." Methods in Molecular Biology. [Link][]
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. [Link]
-
Manfredi, G., et al. (2020). "New structural insights into the VHL-VH032 interaction." ACS Chemical Biology. [Link]
Sources
Introduction: The Modular "Engine" of Degradation
In the rapidly evolving field of Targeted Protein Degradation (TPD), the speed of "Design-Make-Test" cycles is often the bottleneck. VH032-Peg4-N3 represents a strategic "half-PROTAC" tool designed to decouple the complex synthesis of degraders.
Structurally, it consists of three distinct functional units:
-
VH032: A potent, stereospecific ligand for the Von Hippel-Lindau (VHL) E3 ligase (
nM). -
Peg4 Linker: A hydrophilic polyethylene glycol spacer that improves solubility and provides the necessary spatial flexibility for ternary complex formation.
-
Azide (-N
): A bio-orthogonal handle ready for "Click" conjugation (CuAAC) to any alkyne-tagged target ligand.
This guide details the workflow to transform this tool into a functional PROTAC and validate its activity using a reconstituted In Vitro Ubiquitination Assay .
Phase I: Modular Assembly (Click Chemistry)
Before biological testing, this compound must be conjugated to a ligand targeting your Protein of Interest (POI). We utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for its high yield and specificity.
Reaction Mechanism & Workflow
The following diagram illustrates the convergence of the E3-recruiting "Engine" (this compound) and the Target "Warhead" (Alkyne-Ligand).
Figure 1: Modular assembly of a VHL-based PROTAC via CuAAC Click Chemistry.
Synthesis Protocol
Materials:
-
This compound (10 mM in DMSO)
-
Target Ligand-Alkyne (10 mM in DMSO)
-
CuSO
(50 mM in H O) -
THPTA Ligand (100 mM in H
O) – Stabilizes Cu(I) state -
Sodium Ascorbate (100 mM in H
O) – Freshly prepared
Step-by-Step:
-
Mix Reactants: In a microcentrifuge tube, combine this compound (1 eq) and Target Ligand-Alkyne (1.0–1.2 eq).
-
Solvent: Dilute with DMSO/t-Butanol (1:1) to a final concentration of ~5–10 mM.
-
Catalyst Complex: Premix CuSO
and THPTA (1:2 molar ratio) and incubate for 5 mins. -
Initiation: Add the Cu-THPTA complex (0.1 eq) to the reaction, followed immediately by Sodium Ascorbate (0.5 eq).
-
Incubation: Purge headspace with N
, seal, and incubate at 25°C for 2–4 hours. -
Purification: Purify via semi-prep HPLC (C18 column) to remove copper and unreacted fragments. Validate mass via LC-MS.
Phase II: In Vitro Ubiquitination Assay
Once the PROTAC is synthesized, its ability to induce ubiquitination must be validated biochemically before moving to cellular assays. This assay reconstitutes the E1-E2-E3 cascade in a test tube.
The Biological Mechanism
The PROTAC acts as a "molecular glue," bringing the VHL E3 ligase and the Target Protein into proximity.[1] This formation of a Ternary Complex is the prerequisite for ubiquitin transfer.
Figure 2: Mechanism of PROTAC-mediated Ternary Complex formation and subsequent ubiquitination.
Assay Protocol
Reagents Required:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl
, 2 mM DTT. -
E1 Enzyme: Recombinant Human UBA1 (50 nM).
-
E2 Enzyme: Ube2D3 (or UbcH5c) (500 nM).
-
E3 Complex: Recombinant VHL Pentamer (VHL, ElonginB, ElonginC, Cullin2, Rbx1) (100–200 nM).
-
Target Protein: Recombinant POI (500 nM).
-
Ubiquitin: WT Ubiquitin or Fluorescent-Ub (10 µM).
-
Energy: ATP (5 mM).
-
PROTAC: Serial dilution (e.g., 10 nM – 10 µM).
Procedure:
-
Ternary Complex Pre-incubation:
-
Mix VHL Pentamer, Target Protein, and PROTAC in the reaction buffer.
-
Critical: Incubate for 15 minutes at room temperature without ATP/Ub. This allows the ternary complex to reach equilibrium.
-
-
Master Mix Addition:
-
Prepare a mix of E1, E2, Ubiquitin, and ATP.
-
Add to the pre-incubated samples to initiate the reaction.
-
-
Kinetics:
-
Incubate at 30°C or 37°C for 30–90 minutes.
-
-
Termination:
-
Stop reaction by adding 4x SDS-PAGE Loading Buffer (containing
-mercaptoethanol) and boiling at 95°C for 5 minutes.
-
Data Analysis & Troubleshooting
Interpreting the Readout (Western Blot)
Run the samples on an SDS-PAGE gel and blot for the Target Protein .
-
Negative Control (DMSO): Single sharp band at the molecular weight of the Target Protein.
-
Positive Result: Appearance of a high-molecular-weight "ladder" or "smear" above the target band. This indicates poly-ubiquitination.[1]
The "Hook Effect" (Self-Validation)
A hallmark of a genuine PROTAC mechanism is the "Hook Effect" (or bell-shaped dose-response).
-
Low Conc: No degradation (insufficient PROTAC).
-
Optimal Conc: Maximum degradation (ternary complex dominates).
-
High Conc: Reduced degradation. The excess PROTAC saturates both VHL and the Target individually, preventing them from meeting (binary complexes dominate).
Troubleshooting Table:
| Observation | Possible Cause | Corrective Action |
| No Ubiquitination Smear | Incompatible E2 enzyme | Switch E2 (try Ube2D3, Ube2R1, or Ube2K). |
| PROTAC Linker Steric Clash | The Peg4 linker may be too short. Try Peg8 or Alkyl linkers. | |
| Smear in DMSO Control | Contaminated proteins | Ensure recombinant proteins are pure and E3 is not auto-ubiquitinating the target non-specifically. |
| Precipitation | Poor PROTAC solubility | Reduce final DMSO < 1%. Ensure Peg4 linker is intact. |
| No Hook Effect at High Conc | Weak binding affinity | The |
References
-
Gallo, L. et al. (2022). Click Chemistry Approaches for Rapid Synthesis of PROTACs. National Institutes of Health. Link
-
Bondeson, D. P. et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link
-
Sakamoto, K. M. et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. PNAS. Link
-
Buckley, D. L. et al. (2012).[2] Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules.[2] Journal of the American Chemical Society. Link
-
Abcam Protocols. (n.d.). In vitro Ubiquitination Protocol.[3][4]Link
Sources
Troubleshooting & Optimization
VH032-Peg4-N3 solubility issues and solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for VH032-Peg4-N3. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental workflows. We provide field-proven insights and validated protocols to ensure the successful application of this versatile E3 ligase ligand-linker conjugate in your research.
Part 1: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing not just the solution, but the scientific rationale behind each step.
Question 1: My this compound powder will not dissolve directly in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
Answer:
This is expected behavior. This compound, like most PROTACs and their building blocks, has poor aqueous solubility due to its complex, largely hydrophobic structure.[1][2] Direct dissolution in aqueous solutions is rarely successful and will likely result in suspension of insoluble microparticles.
The correct procedure is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your final aqueous experimental medium.
Causality: The principle is to leverage a solvent in which the compound is highly soluble to create a concentrated stock. This stock can then be diluted to a final working concentration where the small amount of the initial organic solvent is tolerated by the experimental system (e.g., <0.5% in cell culture) and the compound remains in solution.
Question 2: What is the recommended organic solvent for preparing a stock solution of this compound?
Answer:
The recommended and most widely used solvent is Dimethyl Sulfoxide (DMSO) . The core VH032 molecule is reported to have high solubility in DMSO, up to 90 mg/mL (190.44 mM).[3]
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Pre-Weigh: Accurately weigh the desired amount of this compound powder (Formula Weight: ~689.8 g/mol ) in a sterile microcentrifuge tube.[4]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes. If particles remain, sonication in a water bath for 5-10 minutes is highly recommended to ensure complete dissolution.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 1-2 years).[5]
Question 3: My DMSO stock solution precipitates immediately upon dilution into my aqueous buffer. How can I prevent this?
Answer:
This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The abrupt change in solvent polarity from DMSO to water causes the compound to precipitate. Several strategies can mitigate this.
Solution A: Reduce Final DMSO Concentration
Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally ≤0.1%. High concentrations of DMSO can be toxic to cells and can also promote precipitation of less soluble compounds.
Solution B: Employ a Co-Solvent Formulation
For in vivo or more demanding in vitro applications where higher concentrations are needed, a co-solvent system is highly effective. These formulations modify the overall polarity of the final solution, keeping the compound soluble.
| Formulation Component | Protocol 1 [3][5] | Protocol 2 [5] |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| 20% SBE-β-CD in Saline | - | 90% |
| Achievable Concentration | ≥ 2.5 - 3.3 mg/mL | ≥ 2.5 mg/mL |
Experimental Protocol: Co-Solvent Dilution (Based on Protocol 1)
This method involves a stepwise dilution to gradually decrease the solvent polarity.
-
Start with Stock: Begin with your concentrated DMSO stock solution (e.g., 25 mg/mL).
-
Add PEG300: In a separate tube, add the DMSO stock to PEG300 (e.g., 100 µL of stock into 400 µL of PEG300) and mix thoroughly. The PEG linker on this compound has a natural affinity for other PEG molecules, aiding solubility.[6][7]
-
Add Surfactant: Add Tween-80 (e.g., 50 µL) and mix again. Tween-80 acts as a surfactant to create stable micelles that encapsulate the hydrophobic compound.
-
Final Aqueous Addition: Slowly add the aqueous component (e.g., 450 µL of Saline) to the organic mixture while vortexing to reach the final volume. This gradual addition is critical to prevent precipitation.
Workflow for Preparing a Working Solution
The following diagram illustrates the standard workflow for preparing a final working solution from a DMSO stock.
Caption: Standard workflow for preparing a this compound working solution.
Troubleshooting Decision Tree
If you encounter precipitation or cloudiness, follow this decision tree.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its constituent parts?
This compound is a bifunctional molecule used in the development of PROTACs. It consists of three key components:
-
VH032: A well-characterized small molecule ligand that binds with high affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][8][9]
-
Peg4: A hydrophilic 4-unit polyethylene glycol (PEG) linker. The linker connects the VHL ligand to another molecule and its composition is crucial for influencing the properties of the final PROTAC.[4][6]
-
N3 (Azide): A terminal azide functional group. This group is a chemical handle primarily used for "click chemistry" (specifically, the copper-catalyzed or strain-promoted azide-alkyne cycloaddition) to covalently attach this VHL-linker construct to a target protein ligand.[4][5]
Q2: Why is solubility a common challenge with PROTACs and related molecules?
PROTACs represent a unique chemical class that often falls outside of traditional drug-like chemical space (e.g., Lipinski's "Rule of Five").[10] Their high molecular weight (typically 700-1200 Da) and bifunctional nature, which combines two distinct ligands, often lead to poor aqueous solubility and limited cell permeability.[11][12] Optimizing solubility is a critical and ongoing challenge in PROTAC development.[1][13][14]
Q3: How does the PEG4 linker specifically affect the solubility of this molecule?
The inclusion of a polyethylene glycol (PEG) linker is a deliberate design strategy to improve solubility.[15] PEG chains are flexible and hydrophilic, which helps to counteract the hydrophobicity of the ligand portions of the molecule.[7] This enhances water solubility compared to linkers made of simple alkyl chains, improving the molecule's compatibility with physiological environments and biophysical assays.[7][16]
Q4: What are the best practices for storing this compound, both as a powder and as a stock solution?
-
Powder: Store the solid material desiccated at -20°C for long-term stability (≥ 2 years).[4][17]
-
Stock Solutions: As detailed in the troubleshooting guide, store DMSO stock solutions in small, single-use aliquots at -20°C (stable for ~1 year) or -80°C (stable for ~2 years).[5] Aliquoting is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation and solvent hydration, potentially causing the compound to precipitate over time.
Q5: Should I be concerned about the reactivity of the azide (N3) group during my experiments?
For most biological applications, the azide group is chemically stable and non-reactive. It will not interfere with standard cell-based assays or biochemical experiments. Its primary purpose is to serve as a reactive handle for specific conjugation reactions (click chemistry). While the synthesis of organic azides can involve hazardous reagents like sodium azide, the final, purified this compound product is stable for laboratory handling under normal safety protocols.[18][19]
References
-
García Jiménez, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Testa, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology. [Online] Available at: [Link]
-
Bio-Techne. VH 032, amine | CAS 2137142-47-1. [Online] Available at: [Link]
-
ResearchGate. Synthesis of Organic Azide as reactant for "click" chemistry reaction? [Online] Available at: [Link]
-
Liu, J., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. [Online] Available at: [Link]
-
SignalChem. Targeted Protein Degradation with PROTACs and Molecular Glues. [Online] Available at: [Link]
-
Shariati, S., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics. [Online] Available at: [Link]
-
Rossi Sebastiano, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]
-
Chen, Y., et al. (2020). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega. [Online] Available at: [Link]
-
Sun, X., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B. [Online] Available at: [Link]
-
ResearchGate. The Applications of Dimethyl Sulfoxide as Reagent in Organic Synthesis. [Online] Available at: [Link]
-
Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry. [Online] Available at: [Link]
-
Pharmacy Times. Unlocking PROTACs' Potential: Overcoming Development Challenges. [Online] Available at: [Link]
-
Gallego, I., et al. (2019). PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]
-
Sikora, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. [Online] Available at: [Link]
-
PubMed. Application of DMSO as a methylthiolating reagent in organic synthesis. [Online] Available at: [Link]
-
Semantic Scholar. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Online] Available at: [Link]
-
UniTo. Designing Soluble PROTACs: Strategies and Preliminary Guidelines. [Online] Available at: [Link]
-
NanoTemper. Improve your protein degrader design with new ways to discover E3 ligase ligands. [Online] Available at: [Link]
Sources
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs | MDPI [mdpi.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. molnova.com [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Technical Support Center: Optimizing PROTAC Linker Length with VH032-PEG4-N3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for optimizing Proteolysis Targeting Chimera (PROTAC) linker length, with a specific focus on constructs utilizing the VH032 VHL ligand, a PEG4 linker, and an azide (N3) terminus for click chemistry applications.
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery—the Ubiquitin Proteasome System (UPS)—to selectively degrade target proteins.[1][2] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and degradation of the target protein.[3][4]
The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's success.[][6] An optimized linker facilitates the optimal orientation and proximity of the POI and E3 ligase, leading to efficient ubiquitination.[] Conversely, a suboptimal linker can result in steric hindrance, unstable ternary complex formation, or an unproductive orientation that prevents ubiquitin transfer.[][7]
This guide will address common challenges and questions related to optimizing PROTAC linker length, particularly when using a modular approach with VH032-PEG4-N3 as a foundational building block. VH032 is a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase.[8][9][10] The PEG4 (polyethylene glycol) component offers a balance of flexibility and hydrophilicity, which can improve solubility and cell permeability.[11][12] The terminal azide (N3) group enables the use of click chemistry, a highly efficient and versatile method for conjugating the E3 ligase-linker moiety to a POI ligand.[13][14][15]
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows poor degradation of the target protein. Could the linker be the problem?
A1: Yes, the linker is a very common culprit when a PROTAC exhibits low degradation efficiency. Several linker-related issues could be at play:
-
Incorrect Length or Rigidity: A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[7][16] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex.[7][16]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that the surface lysine residues (which are ubiquitinated) are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Poor Physicochemical Properties: The linker contributes to the overall properties of the PROTAC. A highly lipophilic linker might decrease aqueous solubility, while certain compositions can hinder cell permeability, preventing the PROTAC from reaching its intracellular target.[7][17]
Q2: I'm observing a "hook effect" with my PROTAC, where degradation decreases at higher concentrations. How can linker optimization help?
A2: The hook effect is a characteristic phenomenon in PROTAC pharmacology.[18] It occurs when high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[18] By optimizing the linker, you can enhance the stability and cooperativity of the ternary complex, which can mitigate the hook effect. A well-designed linker can create favorable protein-protein interactions between the E3 ligase and the target protein, making the ternary complex more stable and less likely to dissociate, even at higher PROTAC concentrations.
Q3: Why use a PEG linker? What are the advantages and disadvantages?
A3: Polyethylene glycol (PEG) linkers are widely used in PROTAC design for several reasons:
-
Increased Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of the entire PROTAC molecule, which is often a challenge for these large molecules.[11][12]
-
Tunable Length: PEG linkers are commercially available in various lengths, allowing for systematic and straightforward optimization of the linker length.[11][12]
-
Flexibility: The flexibility of the PEG chain can allow for the necessary conformational adjustments to achieve a productive ternary complex.
However, there are potential disadvantages:
-
Excessive Flexibility: Too much flexibility can sometimes be detrimental, leading to a less stable ternary complex.
-
Metabolic Instability: In some cases, PEG chains can be susceptible to oxidative metabolism.
Q4: What is the benefit of using this compound and click chemistry for PROTAC synthesis?
A4: This modular approach offers significant advantages for PROTAC development:
-
Efficiency and Versatility: Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and reliable reaction that works under mild conditions and is tolerant of a wide range of functional groups.[13][14] This allows for the rapid synthesis of a library of PROTACs by simply "clicking" the VH032-PEG-N3 unit onto various alkyne-modified POI ligands.[15]
-
Systematic Optimization: By synthesizing a series of VH032-PEGn-N3 (where 'n' is the number of PEG units), you can systematically vary the linker length to find the optimal degrader for your target.
Troubleshooting Guides
Problem 1: Low or No Target Degradation
If your PROTAC is not inducing degradation of the target protein, a systematic approach to troubleshooting is necessary.
Step-by-Step Troubleshooting Protocol:
-
Confirm Target Engagement: Before assessing degradation, it is crucial to confirm that your PROTAC can independently bind to both the target protein and the E3 ligase.
-
Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular target engagement assays (e.g., NanoBRET) to measure the binding affinity of your PROTAC for both the POI and VHL.[19]
-
-
Verify Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[20]
-
Assays: Perform a cellular uptake assay. A simple method is to lyse the cells after treatment with the PROTAC and use LC-MS/MS to quantify the intracellular concentration. Alternatively, the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as an initial screen for passive permeability.[20][21]
-
-
Synthesize a Linker Length Series: If binding and permeability are confirmed, the next step is to systematically vary the linker length.
-
Workflow: Using your alkyne-modified POI ligand, react it with a series of VH032-PEGn-N3 linkers (e.g., n=2, 4, 6, 8). This will generate a focused library of PROTACs with varying linker lengths.
-
-
Assess Degradation Across the Series:
-
Assay: Perform a dose-response experiment for each PROTAC in the linker series using Western blotting or an automated capillary-based immunoassay to quantify the levels of the target protein.[20] This will help identify the optimal linker length.
-
Problem 2: Suboptimal Degradation Profile (e.g., weak Dmax or high DC50)
Even if you observe some degradation, the potency (DC50) and maximal level of degradation (Dmax) may be suboptimal.
Step-by-Step Optimization Protocol:
-
Fine-Tune Linker Length: The initial screen may have identified a promising linker length, but further fine-tuning may be necessary.
-
Workflow: If PEG4 was the best in the initial screen, synthesize PROTACs with PEG3 and PEG5 linkers to explore the local linker length landscape more thoroughly.
-
-
Modify Linker Rigidity: If varying the length of a flexible PEG linker does not significantly improve the degradation profile, consider introducing more rigid elements.
-
Workflow: Incorporate cyclic structures like piperazine or piperidine into the linker. This can reduce the conformational flexibility and may lock the PROTAC into a more favorable binding mode for ternary complex formation.
-
-
Alter Linker Attachment Points: The "exit vector" or the point at which the linker is attached to the POI ligand and the E3 ligase ligand can dramatically impact the geometry of the ternary complex.[6]
-
Workflow: If synthetically feasible, design and synthesize new versions of your POI ligand with the alkyne handle at different solvent-exposed positions.[][6] Then, conjugate these to your optimal VH032-PEGn-N3.
-
Data Presentation and Experimental Workflows
Table 1: Example Data from a Linker Length Optimization Study
| PROTAC ID | Linker (n PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 2 | 500 | 40 |
| PROTAC-2 | 4 | 50 | 95 |
| PROTAC-3 | 6 | 150 | 80 |
| PROTAC-4 | 8 | >1000 | <20 |
This hypothetical data illustrates how varying the number of PEG units can significantly impact the degradation efficiency, with a clear optimal length observed at n=4.
Experimental Protocol: Synthesis of a PROTAC Library via Click Chemistry
-
Materials: Alkyne-modified POI ligand, VH032-PEGn-N3 series (n=2, 4, 6, 8), copper(II) sulfate (CuSO4), sodium ascorbate, solvent (e.g., DMSO/water mixture).
-
Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified POI ligand (1 equivalent) and the corresponding VH032-PEGn-N3 (1.1 equivalents) in the chosen solvent.
-
Catalyst Addition: Add aqueous solutions of sodium ascorbate (0.5 equivalents) and CuSO4 (0.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the PROTAC product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.
Experimental Protocol: Western Blot for Target Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Visualizing the Concepts
Caption: Workflow for linker optimization using click chemistry and cellular assays.
References
-
PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
PROTAC PEG Linkers. JenKem Technology USA. [Link]
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- Anti-protac antibodies and complexes.
-
How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]
-
Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]
-
Click chemistry in the development of PROTACs. RSC Chemical Biology (RSC Publishing). [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Click chemistry in the development of PROTACs. PubMed Central. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. [Link]
-
Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. bioRxiv. [Link]
-
The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews (RSC Publishing). [Link]
-
A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. PubMed. [Link]
-
Assays for Targeted Protein Degradation. Bio-Techne. [Link]
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PubMed Central. [Link]
-
Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. [Link]
-
A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. ACS Publications. [Link]
-
Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? Unibo. [Link]
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troubleshooting failed VH032-Peg4-N3 click reactions
As a Senior Application Scientist, I understand that a failed reaction can be a significant setback in your research. This guide is designed to provide a structured, in-depth approach to troubleshooting click reactions involving VH032-Peg4-N3, a critical reagent in the synthesis of PROTACs and other targeted bioconjugates. We will move beyond simple checklists to explore the causal relationships behind common failures, empowering you to diagnose and solve issues effectively.
Core Concepts: Understanding Your Reaction
The this compound molecule consists of three key components: the VH032 ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, a flexible four-unit polyethylene glycol (PEG) linker that provides spacing and improves solubility, and a terminal azide (N3) group.[1][2][3] This azide is your reactive handle for the click reaction.
Your reaction's success hinges on the specific type of alkyne partner you are using. This determines whether you are performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins your azide with a terminal alkyne . It is highly efficient but requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4] The catalyst's presence makes this reaction sensitive to certain functional groups and potentially cytotoxic in cellular applications without careful purification.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction joins your azide with a strained cyclic alkyne (e.g., DBCO, BCN). The reaction is driven by the release of ring strain in the alkyne, proceeding rapidly without any need for a metal catalyst.[6][7] This makes SPAAC highly bioorthogonal and ideal for live-cell and in vivo applications.[]
Understanding which reaction you are performing is the first step in effective troubleshooting, as the potential points of failure are distinct.
Caption: Choice of alkyne dictates the click reaction pathway.
Troubleshooting Guide & FAQs
This guide is structured from the most common and fundamental issues to more nuanced optimization problems.
Category 1: No or Low Product Yield
This is the most frequent issue. A systematic approach is crucial for diagnosis.
Caption: Systematic workflow for diagnosing low-yield reactions.
Q: My LC-MS shows only starting materials. What is the very first thing I should check?
A: Before questioning the reaction conditions, you must verify the integrity and identity of your starting materials. An incorrect or degraded reagent is an absolute barrier to success.
-
Causality: The this compound is a complex molecule. The azide functional group can be sensitive to reducing agents, and the VH032 ligand itself can have stability issues.[1][9] Similarly, your alkyne partner may have degraded during storage.
-
Actionable Protocol: Reagent Quality Control
-
Obtain Mass Spectra: Dilute a small sample of your this compound stock and your alkyne partner stock and inject them separately onto an LC-MS.
-
Verify Molecular Weight: Confirm that the observed mass matches the expected molecular weight for each compound. For VH032-OH, the MW is 488.60 g/mol ; your this compound will be significantly higher.[2] Check your supplier's certificate of analysis for the exact mass.
-
Assess Purity: Check the purity via the LC chromatogram (e.g., UV trace at 254 nm or 280 nm). Significant impurity peaks could indicate degradation or a poor-quality starting material.
-
Q: I've confirmed my reagents are good, but the reaction still isn't working. What's next? (Focus on SPAAC)
A: For SPAAC reactions, the primary variables are solvent, concentration, temperature, and pH.
-
Causality: While SPAAC is robust, its kinetics are influenced by the reaction environment. The transition state of the 1,3-dipolar cycloaddition can be stabilized by certain solvents, and pH can affect the charge state of your biomolecule, potentially hindering the reaction due to steric or electronic effects.[10][11]
-
Troubleshooting Steps:
-
Solvent System: Many VHL-based PROTACs and their precursors suffer from poor aqueous solubility.[12][13] If you are working in a purely aqueous buffer like PBS, your reagents may be crashing out of solution.
-
Solution: Introduce a water-miscible organic co-solvent. Start with 10-30% DMSO or DMF. This is often necessary to keep both reaction partners fully solvated.[14]
-
-
pH and Buffer: SPAAC rates are generally faster at higher pH values (pH 8-9), though this is buffer-dependent.[15][16] If you are working with a protein, ensure the pH is compatible with its stability. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[15][16]
-
Temperature: While SPAAC proceeds at room temperature, gently warming the reaction to 37°C can increase the rate, assuming your biomolecule is stable at this temperature.[15]
-
Q: What are the common failure points specific to the CuAAC reaction?
A: The CuAAC reaction is entirely dependent on the presence of an active Cu(I) catalyst. Most failures are traced back to the copper.
-
Causality: Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[17] Additionally, the copper catalyst can be sequestered or "poisoned" by certain functional groups on your biomolecule or by chelators like EDTA in your buffer.
-
Troubleshooting Steps:
-
Oxygen Exclusion: Degas your solvents and buffers before use. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.
-
Fresh Reagents: The sodium ascorbate reducing agent solution should be made fresh immediately before setting up the reaction. Old solutions are ineffective.
-
Use a Ligand: A copper-stabilizing ligand is critical for a successful reaction in complex biological media. For aqueous reactions, use a water-soluble ligand like THPTA.[18][19] The ligand protects the Cu(I) from oxidation and precipitation, keeping it catalytically active.
-
Avoid Incompatible Buffers: Do not use buffers containing strong chelators like EDTA. Switch to buffers like HEPES, Tris, or PBS.
-
| Parameter | Recommended Condition (CuAAC) | Rationale |
| Catalyst | 0.1-0.25 eq. CuSO₄ | Provides the copper source. |
| Reducing Agent | 5-10 eq. Sodium Ascorbate (freshly prepared) | Reduces Cu(II) to active Cu(I) and scavenges oxygen.[20] |
| Ligand | 1-5 eq. THPTA (relative to copper) | Stabilizes Cu(I) in aqueous solution, preventing oxidation.[18] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Cu(I) by atmospheric oxygen.[17] |
Category 2: Solubility Challenges
Q: My reaction mixture looks cloudy or has a precipitate. What should I do?
A: Visual precipitation is a clear sign of solubility issues, a known challenge with VH032-based molecules and hydrophobic payloads.[9][12] The reaction cannot proceed if the reagents are not in solution.
-
Causality: The VH032 ligand is relatively hydrophobic. While the Peg4 linker is designed to enhance hydrophilicity, if your partner molecule is also poorly soluble, the resulting conjugate or the reactants themselves can aggregate and precipitate from aqueous buffers.[3][21]
-
Actionable Solutions:
-
Increase Co-Solvent: Titrate the percentage of organic co-solvent (DMSO, DMF) upwards. You may need to go as high as 50% or more for particularly difficult molecules. Be mindful of the tolerance of your biomolecule to organic solvents.
-
Change the Order of Addition: Try dissolving your this compound and your alkyne partner in a small amount of pure DMSO first. Once fully dissolved, add this organic solution dropwise to your aqueous buffer with gentle vortexing.
-
Lower Reactant Concentration: While seemingly counterintuitive, lowering the concentration can sometimes prevent aggregation and keep reactants soluble, allowing the reaction to proceed over a longer time.
-
Category 3: Product Analysis & Purification
Q: I think my reaction worked, but I'm having trouble confirming it by NMR or purifying the product.
A: Analysis and purification of complex bioconjugates can be challenging due to product heterogeneity and potential interference from reaction components.
-
Causality (NMR): For CuAAC reactions, residual paramagnetic Cu(II) species in your crude sample can cause significant peak broadening in your ¹H NMR spectrum, making it difficult to interpret.[17]
-
Solution: Before NMR analysis, pass your crude reaction mixture through a small plug of silica or a copper-chelating resin to remove the metal ions.
-
-
Causality (LC-MS): Your product may have different ionization efficiency than your starting materials, or it may be adsorbing to your column.
-
Solution: Ensure your LC method has a broad gradient. Use a mobile phase modifier like 0.1% formic acid or acetic acid to improve peak shape. If you suspect your product is sticking to the column, try a different column chemistry (e.g., C8 instead of C18). LC-NMR can be a powerful, albeit advanced, tool for analyzing complex mixtures.[22]
-
-
Causality (Purification): The final product may have similar retention characteristics to one of the starting materials, making separation by reverse-phase HPLC difficult.
-
Solution: If your partner molecule has a purification tag (e.g., His-tag, Biotin), use affinity purification as an orthogonal method to isolate the successfully conjugated product.
-
Standard Operating Protocols
Protocol 1: General Procedure for a Test SPAAC Reaction
This protocol is a robust starting point for conjugating this compound to a DBCO-functionalized protein.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your DBCO-functionalized protein at a concentration of 1 mg/mL in a suitable buffer (e.g., 1x PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-protein solution.
-
Add a 10-fold molar excess of the this compound stock solution. The final DMSO concentration should ideally be below 10% if working with sensitive proteins, but can be increased if solubility is an issue.
-
Gently mix by pipetting or end-over-end rotation. Do not vortex vigorously as this can denature the protein.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[14]
-
-
Analysis:
-
Analyze the reaction progress by SDS-PAGE (looking for a band shift) or LC-MS (looking for the expected mass of the conjugate).
-
-
Purification:
-
Remove unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) appropriate for the molecular weight of your protein.
-
Protocol 2: General Procedure for a Test CuAAC Reaction
This protocol is for conjugating this compound to a terminal alkyne-modified small molecule or peptide.
-
Reagent Preparation (Make fresh):
-
Reaction Setup (in order):
-
To a microcentrifuge tube, add your reaction buffer (e.g., PBS).
-
Add the alkyne-partner solution (to a final concentration of 1 mM).
-
Add the this compound solution (1.2 equivalents).
-
Add the THPTA ligand solution (final concentration ~1 mM). Vortex briefly.[19]
-
Add the CuSO₄ solution (final concentration ~0.2 mM). Vortex briefly.[19]
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~3 mM). Vortex briefly.[19]
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[18]
-
-
Analysis & Purification:
-
Quench the reaction if necessary. Analyze by LC-MS. Purify by reverse-phase HPLC.
-
By approaching your failed reactions with this structured, causality-driven mindset, you can efficiently diagnose the root cause and get your research back on track.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Lang, K., & Chin, J. W. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS Chemical Biology, 9(1), 16-20. Available at: [Link]
-
Ameta, K. L., & Kumar, A. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6477-6555. Available at: [Link]
-
Thompson, A., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Analytical Chemistry, 84(1), 453-459. Available at: [Link]
-
Wang, L., et al. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. ACS Catalysis, 12(5), 2884-2891. Available at: [Link]
-
Foley, C. A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Journal of Medicinal Chemistry, 63(16), 8874-8892. Available at: [Link]
-
Singh, S., Dubinsky-Davidchik, I. S., & Kluger, R. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 14(42), 10011-10017. Available at: [Link]
-
Testa, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Journal of Medicinal Chemistry, 63(20), 11436-11453. Available at: [Link]
-
Chemie Brunschwig AG. (n.d.). Click chemistry reagents. Retrieved from [Link]
-
Pringle, T. A., et al. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. Available at: [Link]
-
van der Veld, P. J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1835-1839. Available at: [Link]
-
Choi, D. W., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 2(6), 560-566. Available at: [Link]
-
Noreen, A., Kouser, M., & Gupta, M. (2025). Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis. ResearchGate. Request PDF available at: [Link]
-
Pringle, T. A., et al. (2025). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. ResearchGate. PDF available at: [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
-
Kumar, V., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? The Journal of Physical Chemistry C, 126(18), 7954-7964. Available at: [Link]
-
Reddit. (2022). Click Reaction Looking Weird? r/Chempros. Retrieved from [Link]
-
Zhao, L., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 981511. Available at: [Link]
-
Gathungu, R. M., et al. (2018). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Molecules, 23(10), 2631. Available at: [Link]
-
ChemRxiv. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. Retrieved from [Link]
-
Pringle, T. A., et al. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. R Discovery. Retrieved from [Link]
-
Maple, H. J., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(20), 11599-11611. Available at: [Link]
-
Zhang, X., et al. (2021). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega, 6(4), 2886-2895. Available at: [Link]
-
Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]
-
Kim, K., & Lee, J. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 22(16), 8871. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]
-
Mondal, S., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48115-48128. Available at: [Link]
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Technical Support Center: Identifying Off-Target Effects of VH032-Peg4-N3 Based PROTACs
Welcome to the technical support center for researchers utilizing VH032-Peg4-N3 based PROTACs. This guide is designed to provide in-depth, actionable advice for identifying and troubleshooting potential off-target effects during your drug discovery and development process. As scientists, we understand that rigorous validation is paramount to ensuring the specificity and therapeutic window of novel protein degraders. This resource synthesizes field-proven insights and detailed protocols to empower your research.
Foundational Understanding: The Anatomy of a this compound PROTAC
A Protelysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate a specific protein of interest (POI).[1][2] Your this compound based PROTAC is comprised of three key components:
-
VH032: A well-characterized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] Its role is to recruit the VHL protein.
-
A "Warhead": A ligand designed to bind to your specific protein of interest.
-
Peg4-N3 Linker: A polyethylene glycol (PEG) linker that connects the VH032 and the warhead. The azide (N3) group is a reactive handle for "click chemistry," allowing for the modular and efficient synthesis of your final PROTAC molecule.[4]
The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of the PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[5][6]
Caption: Mechanism of a VH032-based PROTAC.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with VH032-based PROTACs.
Q1: How do I know if my observed phenotype is due to on-target degradation or an off-target effect?
A1: This is the most critical question in PROTAC development. A multi-pronged validation approach is essential. You must demonstrate that the phenotype is a direct result of the degradation of your intended target. Key experiments include:
-
Control Compounds: Synthesize and test a "dead" PROTAC where the warhead is modified to abolish binding to the POI, and another where the VH032 ligand is epimerized to prevent VHL binding. These controls should not induce degradation or the observed phenotype.[7]
-
Competitive Displacement: Pre-treatment of cells with an excess of the free warhead (as an inhibitor) or free VH032 should block the PROTAC's activity and rescue the phenotype.[7][8]
-
Genetic Validation: The most definitive validation is to use techniques like CRISPR/Cas9 to knock out or knock down your POI. If the phenotype of the genetic perturbation matches the phenotype of your PROTAC treatment, it strongly suggests an on-target effect.
Q2: Could the VH032 ligand itself be causing off-target effects?
A2: While VH032 is known to be highly specific for VHL, it is not entirely inert.[9] At high concentrations, free VH032 can act as an inhibitor of the VHL-HIF-1α interaction.[1][10] A key and well-documented effect is that VHL inhibitors can stabilize and increase the intracellular levels of the VHL protein itself.[9] This is a critical consideration, and its impact on your specific cellular context should be evaluated, ideally by treating cells with free VH032 at concentrations equivalent to your PROTAC.
Q3: Does the Peg4-N3 linker contribute to off-target effects?
A3: The linker can influence off-target effects in several ways:
-
Physicochemical Properties: PEG linkers are generally used to improve water solubility and cell permeability.[6][11] However, the overall properties of the PROTAC (e.g., lipophilicity, flexibility) can influence non-specific binding to other proteins.
-
Ternary Complex Formation: The linker dictates the geometry of the ternary complex. A suboptimal linker might promote the formation of ternary complexes with structurally related but unintended proteins, leading to their degradation.
-
N3 Group Reactivity: The azide (N3) group is generally considered bio-orthogonal and stable under most biological conditions.[12] However, it is a good nucleophile and can participate in certain reactions, although its non-specific reactivity in a cellular context is low.[13][14] It is primarily intended for click chemistry conjugation.[4]
Q4: My PROTAC is degrading the target, but I'm also seeing widespread cytotoxicity. What's happening?
A4: Cytotoxicity can be a significant hurdle and may be VHL-independent.[8] It's crucial to differentiate between toxicity due to on-target degradation (i.e., your target is essential for cell survival) and off-target effects.
-
Dose-Response Mismatch: Compare the dose-response curve for target degradation (DC50) with the dose-response for cytotoxicity (IC50). If cytotoxicity occurs at much higher concentrations than those required for maximal target degradation, it's likely an off-target effect.
-
Control Compound Testing: Test your "dead" PROTAC controls. If they also show cytotoxicity, the effect is independent of ternary complex formation and likely due to the chemical scaffold itself.
-
Proteasome and Neddylation Inhibition: Co-treatment with a proteasome inhibitor (like MG132) or a neddylation inhibitor (like MLN4924) should block PROTAC-mediated degradation. If cytotoxicity persists, it's not due to the degradation pathway.[8]
Troubleshooting Guide: Unexplained Results
This section provides a logical framework for diagnosing specific experimental issues.
| Observed Issue | Potential Cause | Recommended Action |
| No target degradation observed. | 1. Poor cell permeability. | - Assess permeability using methods like the NanoBRET® assay in the presence and absence of digitonin.[15] |
| 2. Unstable or non-productive ternary complex. | - Vary the linker length and attachment points. - Confirm binary engagement of both the warhead and VH032 using biophysical methods (e.g., SPR, ITC, CETSA).[16] | |
| 3. Low E3 ligase expression in the cell line. | - Quantify VHL protein levels in your cell model via Western blot or targeted mass spectrometry.[17] | |
| "Hook Effect" observed (less degradation at high concentrations). | Formation of non-productive binary complexes (POI-PROTAC or VHL-PROTAC) that dominate at high concentrations and prevent ternary complex formation. | - This is a classic PROTAC phenomenon. Perform a detailed dose-response curve to identify the optimal concentration range for degradation. - Use CETSA to monitor target engagement across the dose-response curve to correlate binding with degradation.[18] |
| Degradation of proteins other than the intended target. | 1. Promiscuous warhead. | - Profile the selectivity of the free warhead using kinome scanning or similar platforms. |
| 2. Neo-substrate activity. | - The PROTAC may induce a novel interaction between VHL and an off-target protein. This requires unbiased proteomics to identify. | |
| 3. Downstream effects of on-target degradation. | - Degrading your POI may lead to changes in the expression of other proteins in the same pathway. Proteomics can also reveal this.[17] | |
| Variability between experimental replicates. | 1. Inconsistent cell culture conditions (passage number, confluency). | - Standardize all cell culture parameters meticulously. |
| 2. PROTAC instability in media or DMSO stock. | - Prepare fresh stocks for each experiment. Assess compound stability via LC-MS over the time course of the experiment. | |
| 3. Issues with detection methods (e.g., Western blot). | - Ensure high-quality antibodies and include appropriate loading controls. Consider more quantitative, higher-throughput methods like flow cytometry or immunofluorescence for membrane proteins.[19][20] |
Key Experimental Protocols for Off-Target Identification
Rigorous identification of off-target effects requires an unbiased, proteome-wide approach, followed by targeted validation.
Global Proteomics for Unbiased Off-Target Discovery
The gold standard for identifying off-target degradation is mass spectrometry-based quantitative proteomics.[21] This allows you to survey changes across thousands of proteins simultaneously.
Caption: Workflow for proteomics-based off-target identification.
Step-by-Step Protocol (TMT-based):
-
Cell Treatment: Culture your chosen cell line and treat with:
-
Vehicle (e.g., DMSO)
-
Your active PROTAC (at a concentration that gives >80% degradation of the POI)
-
A negative control PROTAC (e.g., epimerized VH032)
-
Ensure you have at least 3-4 biological replicates for each condition.
-
-
Lysis and Protein Digestion:
-
Harvest cells and lyse in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Quantify protein concentration (e.g., BCA assay).
-
Reduce disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest proteins into peptides overnight with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide digests from each condition with a different TMT isobaric tag. This allows for multiplexing and precise relative quantification.[22]
-
Combine the labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Calculate the relative abundance of each protein across the different conditions based on the TMT reporter ion intensities.
-
Hit Identification: A protein is a potential off-target if it is significantly and consistently downregulated in the active PROTAC-treated samples compared to both the vehicle and the negative control samples.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of your PROTAC to a potential off-target in a cellular environment.[23] The principle is that ligand binding can stabilize a protein against thermal denaturation.[16]
Step-by-Step Protocol (Western Blot Detection):
-
Compound Incubation: Treat intact cells with your PROTAC or vehicle for a short duration (e.g., 1 hour) to allow for target engagement but minimize degradation.[18]
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Centrifuge at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Detection: Analyze the supernatant fractions by Western blot using an antibody specific to the suspected off-target protein.
-
Analysis: A positive result is a thermal shift—an increase in the amount of soluble protein at higher temperatures in the PROTAC-treated samples compared to the vehicle control. This indicates direct binding and stabilization.
Orthogonal Validation Methods
Once a potential off-target is identified via proteomics, it must be validated using orthogonal (i.e., independent) methods.[19][20]
| Method | Principle | Considerations |
| Western Blotting | Antibody-based detection of the specific off-target protein to confirm its degradation. | The most common method. Requires a specific and validated antibody. Can be low-throughput.[19] |
| Flow Cytometry | Antibody-based quantification of protein levels on a single-cell basis. | Excellent for cell surface or intracellular proteins. Higher throughput than Western blotting.[19][20] |
| Immunofluorescence | Antibody-based imaging to visualize changes in protein levels and localization. | Provides spatial information which can be critical. Can distinguish between membrane and intracellular pools of a protein.[19][20] |
| qRT-PCR | Measures mRNA levels of the off-target gene. | Crucial for confirming that protein loss is due to degradation, not transcriptional repression. PROTACs should not significantly alter mRNA levels.[7] |
References
-
Van Molle, I., et al. (2022). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Journal of Biological Chemistry. Retrieved from [Link]
-
Schiedel, M., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry. Retrieved from [Link]
-
Domainex. (2024). Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. Retrieved from [Link]
-
Li, Z., et al. (2024). Application of PROTACs in Target Identification and Target Validation. Molecules. Retrieved from [Link]
-
Testa, A., et al. (2020). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. Retrieved from [Link]
-
Schiedel, M., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved from [Link]
-
Roberts, A. M., et al. (2022). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Retrieved from [Link]
-
D4 Pharma. (2021). Data-driven approach to identify PROTAC targets. Retrieved from [Link]
-
Moreau, K., et al. (2025). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. Scientific Reports. Retrieved from [Link]
-
Ishoey, M., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Retrieved from [Link]
-
baseclick. (n.d.). Azide N3: Reactivity, Uses & Significance in Chemistry. Retrieved from [Link]
-
Troup, R. I., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Retrieved from [Link]
-
Moreau, K., et al. (2024). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. Scientific Reports. Retrieved from [Link]
-
Ashenhurst, J. (2018). Some Reactions of Azides. Master Organic Chemistry. Retrieved from [Link]
-
Tran, N. L., et al. (2021). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology. Retrieved from [Link]
-
Martinez Molina, D., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability.... Retrieved from [Link]
-
Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Retrieved from [Link]
-
Dirauf, M., et al. (2021). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers. Retrieved from [Link]
-
La Morte, R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
-
Kabale University Library. (n.d.). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. Retrieved from [Link]
-
ChomiX. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders. Retrieved from [Link]
-
Pop, F. S., et al. (2024). The Micro-Reactor: An Opportunity for Re-Evaluation of the Azido Group (N3) in the Syntheses of Nitrogen-Based Drug Products. Molecules. Retrieved from [Link]
-
La Morte, R., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]
-
ResearchGate. (2021). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Retrieved from [Link]
-
Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide. Retrieved from [Link]
-
Pelago Bioscience. (2023, April 12). Label-free validation of protein degraders using CETSA® [Video]. YouTube. Retrieved from [Link]
-
GeneOnline. (2026, February 2). Spanish Research Team Achieves Durable Pancreatic Tumor Elimination in Mice Through Novel Triple-Target Strategy. Retrieved from [Link]
-
Beltran, P. M., et al. (2023). Opportunities and challenges of protein-based targeted protein degradation. Chemical Science. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. d4-pharma.com [d4-pharma.com]
- 3. VH 032, thiol | CAS 2098836-54-3 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
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- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pelagobio.com [pelagobio.com]
- 19. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 23. biorxiv.org [biorxiv.org]
Technical Support Center: Synthesis of VH032-PEG4-N3 PROTAC Building Blocks
Welcome to the technical support guide for the synthesis of VH032-PEG4-N3, a critical E3 ligase ligand-linker conjugate for PROTAC development. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and solutions to common challenges encountered during this multi-step synthesis. This document is structured to offer direct, actionable advice to researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] The synthesis of these complex molecules is a significant bottleneck in their development. The this compound construct is a widely used building block, incorporating the potent von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected to a flexible 4-unit polyethylene glycol (PEG) linker terminating in an azide (N3) group.[2] This azide handle is primed for "click chemistry," allowing for efficient conjugation to a protein-of-interest (POI) ligand that bears an alkyne group.[3][4]
This guide addresses challenges across the entire synthetic workflow, from the initial synthesis of the VH032 core to the final installation of the functionalized linker.
General Synthesis Workflow
The assembly of this compound is a multi-step process that requires careful execution and monitoring. The general sequence is outlined below.
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific experimental problems.
Q1: My synthesis of the VH032-amine precursor is low-yielding and requires tedious column chromatography. How can I improve this?
Answer: The synthesis of the VH032-amine core is a known challenge, particularly at a larger scale.[5]
-
Causality: Many published procedures work well on a small scale (<1 g) but face issues like difficult filtration and reliance on chromatography when scaled up. For instance, reaction mixtures can become thick and difficult to handle, leading to significant product loss during workup.[5]
-
Expert Recommendation: A recently developed column chromatography-free process enables the multi-gram production of VH032 amine hydrochloride with high purity (~97%) and overall yield (~65%).[5][6] This process optimizes reaction conditions and utilizes precipitation for purification, circumventing the need for chromatography. Adopting such a scalable, robust procedure for this key building block is highly recommended to ensure a consistent supply for your PROTAC library synthesis.[6]
-
Protocol Insight: The key is often in the choice of reagents and purification method. For example, using HCl for Boc-deprotection can yield a fine solid precipitate, whereas TFA often results in a sticky syrup that is difficult to purify.[5]
Q2: The amide coupling reaction between my VH032-amine and the PEG4-linker is sluggish or incomplete. What should I do?
Answer: Incomplete amide coupling is a frequent issue. The efficiency of this reaction is critical for the overall yield.
-
Probable Causes & Solutions:
-
Inefficient Coupling Reagents: Standard coupling reagents like HATU or HOBt/EDC are generally effective.[7][8] However, their efficiency can be hampered by steric hindrance or poor solubility of reactants.
-
Solution: Ensure you are using a sufficient excess (1.2-1.5 equivalents) of the coupling reagents and a non-nucleophilic base like DIPEA (2-3 equivalents). Running the reaction at room temperature is standard, but gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, provided the starting materials are stable.
-
-
Purity of Starting Materials: Impurities in either the VH032-amine or the PEG-linker (which often comes with a terminal acid or NHS ester) can interfere with the reaction.
-
Solution: Confirm the purity of your starting materials by LC-MS and ¹H NMR before starting the coupling reaction. The VH032-amine should ideally be used as a free base or liberated from its salt form (e.g., HCl salt) with a base just before the reaction.
-
-
Solvent Choice: The choice of solvent is crucial for ensuring all components are fully dissolved.
-
Solution: Anhydrous DMF or DCM are common choices.[7] If solubility is an issue, consider using a co-solvent system or switching to a solvent with higher polarity like DMA. Ensure the solvent is truly anhydrous, as water will hydrolyze activated esters and consume coupling reagents.
-
-
Q3: The final step, converting a terminal alcohol or tosylate on the PEG linker to an azide (N3), is giving me a low yield. What's going wrong?
Answer: This is a classic SN2 reaction, and its success depends on several factors.
-
Causality: The reaction involves the displacement of a good leaving group (like tosylate, mesylate, or a halide) by the azide anion. Low yields typically stem from an incomplete initial activation step (e.g., tosylation of an alcohol), steric hindrance, or side reactions.
-
Expert Recommendations:
-
Ensure Complete Activation: If starting from an alcohol, the conversion to a tosylate or mesylate must be complete. Monitor this step by TLC or LC-MS. Use a slight excess of TsCl or MsCl and a base like triethylamine or pyridine in anhydrous DCM at 0 °C to room temperature.
-
Optimize Azide Displacement:
-
Reagent: Use a significant excess of sodium azide (NaN₃), typically 3-5 equivalents.
-
Solvent: DMF is the solvent of choice as it readily dissolves NaN₃ and facilitates SN2 reactions.
-
Temperature: This reaction often requires heating. A temperature range of 60-80 °C is common. Monitor the reaction progress over time to avoid decomposition.
-
-
Workup Procedure: The workup is critical. Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer thoroughly with water and brine to remove residual DMF and salts, which can complicate purification.
-
Q4: I'm struggling with the final purification of this compound. It's streaking on my silica column and the yield is poor.
Answer: PROTAC building blocks and final PROTACs are notoriously difficult to purify due to their intermediate polarity, high molecular weight, and potential for aggregation.[9][10]
-
Expert Recommendations:
-
Switch to Reverse-Phase Chromatography: This is often the most effective method. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of modifier like 0.1% TFA or formic acid to improve peak shape.
-
Optimize Normal-Phase Chromatography: If you must use silica gel:
-
Solvent System: Use a gradient elution. A common system is DCM/Methanol. Adding a small amount of ammonia (e.g., 0.5-1%) to the mobile phase can help reduce streaking for amine-containing compounds.
-
Sample Loading: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of solvent (e.g., DCM/MeOH), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This prevents broad, streaky bands.
-
-
Preparative HPLC: For obtaining highly pure material, preparative HPLC is the gold standard. While it may be lower throughput, it provides the best resolution and purity.[7]
-
Troubleshooting Summary Table
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | Impure reagents, insufficient reagent equivalents, poor solubility, non-optimal temperature. | Verify starting material purity (LC-MS, NMR). Increase equivalents of coupling agents/base. Use co-solvents or switch to a better solvent (e.g., DMF, DMA). Carefully optimize reaction temperature. |
| Multiple Side Products | Unstable protecting groups, side reactions with functional groups, reagent decomposition. | Ensure orthogonal protecting group strategy. Run reactions under an inert atmosphere (N₂ or Ar). Use fresh, high-purity reagents and solvents. |
| Difficult Purification | Product streaking on silica, poor separation from starting materials or byproducts. | Switch to reverse-phase (C18) flash chromatography or preparative HPLC. For silica, use a DCM/MeOH gradient and consider adding NH₃. Employ dry loading techniques. |
| Inconsistent Results | Variations in reagent quality, moisture in solvents, scale-up issues. | Use reagents from a reliable supplier and test new batches. Always use anhydrous solvents. Re-optimize reaction conditions when scaling up more than 5-10 fold.[5] |
Frequently Asked Questions (FAQs)
Q: Why is a PEG linker chosen for this PROTAC building block?
A: The linker is a critical component of a PROTAC, influencing not only the distance and orientation between the POI and E3 ligase but also the physicochemical properties of the final molecule.[11] PEG linkers are widely used because they can improve solubility and cell permeability, which are significant challenges for large PROTAC molecules that often violate Lipinski's "rule of five".[9][12] The PEG4 length provides a flexible spacer of a defined length, which is often a good starting point for optimizing degradation potency.
Q: What are the most critical quality control (QC) checks for the this compound intermediate?
A: Before proceeding to the final click reaction, it is imperative to confirm the identity and purity of your this compound.
-
LC-MS: This is the workhorse technique. It will confirm the correct mass of your product and give you an estimate of its purity.
-
¹H and ¹³C NMR: This is essential for structural confirmation. Key signals to look for include the characteristic peaks of the VH032 core, the repeating ethylene glycol units of the PEG linker, and the protons adjacent to the newly formed azide group.
-
High-Resolution Mass Spectrometry (HRMS): This provides an exact mass measurement, confirming the elemental composition of your molecule and providing a high degree of confidence in its identity.
Q: How do I handle and store the azide-containing this compound compound safely?
A: While the azide in this molecule is part of a larger organic structure and generally not as hazardous as small inorganic azides, proper precautions are still necessary.
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid contact with strong acids, which can produce toxic hydrazoic acid (HN₃). Avoid contact with heavy metals, which can form explosive metal azides.
-
Storage: Store the compound in a tightly sealed vial at -20°C for long-term stability.[13][14] Protect from light. For stock solutions, dissolve in an anhydrous solvent like DMSO and store at -20°C or -80°C.[14]
Q: What is the next step after synthesizing this compound?
A: This molecule is an intermediate, designed for conjugation to your warhead (the ligand for your protein of interest). The next step is typically a click chemistry reaction.
Caption: Final PROTAC assembly via Click Chemistry.
You will react the terminal azide of this compound with a terminal alkyne on your warhead. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring.[15]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for the final conjugation step. Optimization will be required based on the specific properties of your alkyne-containing warhead.
Materials:
-
This compound (1.0 eq)
-
Alkyne-functionalized warhead (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.3 eq)
-
Sodium ascorbate (0.2-0.6 eq)
-
Solvent: 1:1 mixture of t-BuOH/H₂O or DMF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry vial, dissolve this compound and the alkyne-functionalized warhead in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Reaction Initiation: To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. The reaction should turn from a pale blue to a yellow-green or brown color as Cu(II) is reduced to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the disappearance of starting materials and the appearance of a new peak with the expected mass of the final PROTAC.
-
Workup & Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using reverse-phase preparative HPLC to obtain the final, high-purity PROTAC.
References
-
National Institutes of Health (NIH). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. [Link]
-
ResearchGate. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. [Link]
-
National Institutes of Health (NIH). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. [Link]
-
National Institutes of Health (NIH). Workflow for E3 Ligase Ligand Validation for PROTAC Development. [Link]
-
National Institutes of Health (NIH). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]
-
National Institutes of Health (NIH). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]
-
ResearchGate. A) The structure of VHL inhibitor VH032 along with the four primary... [Link]
-
ResearchGate. Synthetic routes (A) converging to key intermediate 13 en route to... [Link]
-
National Institutes of Health (NIH). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. [Link]
-
ACS Publications. PROTAC Technology: Opportunities and Challenges. [Link]
-
Royal Society of Chemistry. Click chemistry in the development of PROTACs. [Link]
-
National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
ACS Publications. A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. [Link]
-
ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. [Link]
-
The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. [Link]
-
Creative Biolabs. Troubleshooting Guides. [Link]
-
Royal Society of Chemistry. Click chemistry in the development of PROTACs. [Link]
-
Taylor & Francis Online. On-demand modular assembly for expedited PROTAC development. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. VH 032 amide-PEG4-acid | CAS 2172820-12-9 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: VH032-Peg4-N3 PROTAC Optimization
Topic: Preventing Aggregation in VH032-Peg4-N3 Based PROTACs
Executive Summary: The VH032 Solubility Paradox
You are likely experiencing aggregation because VH032-based PROTACs reside deep within "Beyond Rule of 5" (bRo5) chemical space. While the PEG4 linker is designed to enhance hydrophilicity, the rigid, hydroxyproline-based VH032 core is highly lipophilic. When coupled with the non-polar azide (N3) handle or the resulting triazole after click chemistry, these molecules exhibit a high tendency for intermolecular
This guide provides a self-validating workflow to maintain monodispersity during synthesis, purification, and biological evaluation.
Module A: Synthesis & Click Chemistry (The Critical Bottleneck)
The Problem: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often fails not because of catalytic inactivity, but because the this compound and its alkyne partner precipitate before reacting.[1]
Troubleshooting Workflow: The "Solvent Shield" Protocol
Do not rely on standard water/tBuOH mixtures for VH032 PROTACs.[1][2] Use this optimized protocol to maintain solubility during the reaction.
| Parameter | Standard Protocol (Avoid) | Optimized VH032 Protocol | Reasoning (Causality) |
| Solvent System | tBuOH : Water (1:1) | DMSO : tBuOH : Water (4:1:1) | VH032 requires high dielectric aprotic solvation (DMSO) to prevent |
| Copper Source | CuSO₄ + Ascorbate | Cu(MeCN)₄PF₆ (in degassed solvent) | Cu(I) salts avoid the need for ascorbate reduction, which can be sluggish in high-DMSO environments.[1][2] |
| Ligand | TBTA | THPTA or BTTAA | THPTA is highly water-soluble and prevents the copper catalyst itself from aggregating and crashing out the PROTAC. |
| Concentration | 50–100 mM | 10–20 mM | Lower concentration prevents reaching the Critical Aggregation Concentration (CAC) of the reactants. |
Step-by-Step "Solvent Shield" Click Protocol
-
Dissolution: Dissolve this compound (1 eq) and Alkyne-Warhead (1 eq) in DMSO separately.
-
Ligand Complexing: Premix Cu(MeCN)₄PF₆ (0.5 eq) and THPTA (1.0 eq) in a minimal volume of water/tBuOH.[1][2] Validation: This solution must remain clear blue/green.[1][2] If cloudy, the catalyst has crashed; do not proceed.
-
Injection: Add the catalyst mixture to the DMSO-dissolved reactants dropwise under inert atmosphere (N₂/Ar).
-
Monitoring: Monitor by LCMS. Validation: If the reaction turns opaque/turbid within 5 minutes, add more DMSO immediately. Turbidity indicates reactant precipitation, not product formation.[2]
Module B: Purification & Analysis (LCMS/HPLC)
The Problem: VH032 PROTACs often elute as broad, tailing peaks or show "ghost peaks" due to on-column aggregation.
Diagnostic Visualization: The Aggregation Trap
Caption: Figure 1. Impact of mobile phase pH on VH032 PROTAC aggregation. Acidic conditions often exacerbate hydrophobic collapse, whereas basic conditions can induce electrostatic repulsion to break aggregates.[2]
Purification Guidelines
-
Column Temperature: Set column oven to 40°C or 50°C . Heat reduces the viscosity of the solvent boundary layer and disrupts weak hydrophobic aggregates.
-
Mobile Phase: If 0.1% Formic Acid yields broad peaks, switch to 10 mM Ammonium Bicarbonate (pH 8.2) .[1][2] The VH032 moiety is stable at this pH for purification durations, and the ionization change often resolves aggregation.
-
Gradient: Start at 10% or 20% Organic , not 0%. Highly hydrophobic PROTACs will stick irreversibly to C18 at 0% organic.[1][2]
Module C: Biological Assay Formulation
The Problem: The "Crash-Out" Effect. You dilute your 10 mM DMSO stock into cell media, and the PROTAC precipitates immediately, leading to false negatives (no degradation) or false positives (cytotoxicity via aggregate stress).[2]
The "Intermediate Plate" Dilution Strategy
Never pipette 100% DMSO stock directly into aqueous media.[1][2] The rapid polarity change causes shock precipitation.
Protocol:
-
Master Stock: 10 mM in 100% DMSO.
-
Intermediate Plate (100x): Dilute Master Stock into 100% DMSO to create a concentration gradient (e.g., 1 mM, 0.1 mM, etc.).
-
Dosing Plate (10x): Dilute the Intermediate Plate 1:10 into Culture Media containing 10% DMSO .
-
Why? This pre-equilibrates the PROTAC with proteins/lipids in the media while maintaining high solubility power.
-
-
Cell Plate (1x): Transfer from Dosing Plate to cells (final DMSO 0.1% - 1%).
Formulation Rescue: Cyclodextrins
If the PROTAC still precipitates, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]
-
Recipe: Prepare a 20% (w/v) HP-β-CD stock solution in PBS. Use this solution to prepare your "Dosing Plate" instead of plain media.
-
Mechanism: The hydrophobic VH032 tail inserts into the cyclodextrin cavity, shielding it from water while the PEG linker remains exposed.
Frequently Asked Questions (FAQ)
Q1: Why does my this compound solid look waxy/sticky? A: This is normal. The PEG linker adds hygroscopic properties, while the VH032 core is lipophilic. If it becomes a gum, dissolve it entirely in DMSO and aliquot it.[2] Do not try to weigh small amounts of the gum; volumetric handling is more accurate.
Q2: Can I use longer PEG chains (Peg8, Peg10) to fix the solubility? A: Yes, but proceed with caution. While solubility improves (Testa et al., 2020), longer PEGs increase the molecular weight and can reduce cell permeability (permeability-solubility trade-off).[1][2] PEG4 is often the "sweet spot" for VHL ligands.
Q3: How do I know if my PROTAC is aggregated in the assay? A: Use Dynamic Light Scattering (DLS) if available. Alternatively, perform a centrifugation test :
-
Spin at 13,000 x g for 10 mins.
-
Measure concentration of the supernatant by HPLC.
-
If you lose >20% signal compared to the pre-spin sample, you have aggregation.
References
-
Frost, J. et al. (2016).[1][2] Potent and Selective Chemical Probe of Hypoxic Signaling via VHL Inhibition.[3] Nature Communications.[1][2] [1][2]
-
Testa, A. et al. (2020).[1][2] Solubility and Permeability Rules for PROTACs. Journal of Medicinal Chemistry. [1][2]
-
Foley, C. et al. (2020).[1][2][4] Formulation Strategies for Hydrophobic PROTACs. ACS Medicinal Chemistry Letters.[1][2] [1][2]
-
Beveridge, R. et al. (2020).[1][2] A systematic analysis of linker length and composition on the performance of VHL-based PROTACs. ChemBioChem.[1][2] [1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Hydrophobic tagging: A promising paradigm for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining VH032-Peg4-N3 Reaction Conditions
Current Status: Operational Support Tier: Senior Application Scientist Level Subject: Optimization of CuAAC Conjugation for VHL-based PROTAC Synthesis
Executive Summary
VH032-Peg4-N3 is a specialized "linker-ligand" intermediate used to synthesize Proteolysis Targeting Chimeras (PROTACs).[1] It consists of the VHL E3 ligase ligand (VH032) attached to a 4-unit polyethylene glycol (PEG) spacer terminating in an azide (N3) group.[1]
The primary challenge with this reagent is not the chemistry itself (CuAAC is robust), but the physicochemical incompatibility between the hydrophobic VH032 core and the aqueous conditions required for optimal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide refines the reaction conditions to maximize yield, prevent product precipitation, and maintain the stereochemical integrity of the VHL ligand.
Module 1: Solvent System Engineering
The Issue: VH032 is highly hydrophobic. Standard aqueous CuAAC conditions (e.g., 50% Water/MeOH) often lead to precipitation of the reactants or the final PROTAC before conversion is complete.
Refined Solution: Abandon simple binary mixtures. Use a ternary solvent system that balances solubility (for the organic warhead) with conductivity (for the copper catalyst).
| Component | Role | Recommended Ratio | Note |
| DMSO or DMF | Solubilizes VH032 and the Alkyne-Warhead. | 10% - 20% | Keep minimal to ease lyophilization later.[1] |
| t-Butanol (tBuOH) | Amphiphilic co-solvent; bridges the organic/aqueous phase.[1] | 40% | Essential for preventing aggregation.[1] |
| Water / Buffer | Solubilizes Cu/Ascorbate and drives the hydrophobic effect. | 40% - 50% | Use HEPES or PBS (pH 7.2).[1] Avoid Tris (chelates Copper).[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Constraint: Ensure the final reaction pH remains below 8.0 . The trans-4-hydroxyproline moiety in VH032 is susceptible to base-catalyzed epimerization, which destroys VHL binding affinity [1].
Module 2: The Catalyst Architecture
The Issue: The standard TBTA ligand is poorly soluble in water and often requires high organic loading. This exacerbates the precipitation issues mentioned above.
Refined Solution: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2]
-
Why? THPTA is fully water-soluble.[1] It creates a hydrophilic shell around the Cu(I) ion, preventing the catalyst from getting trapped in hydrophobic aggregates of your PROTAC [2].
-
Stoichiometry: Maintain a 5:1 ratio of Ligand:Copper . This excess protects the Cu(I) from oxidation by dissolved oxygen.
Module 3: Optimized Step-by-Step Protocol
Objective: Synthesis of VHL-PROTAC via CuAAC. Scale: 10–50 mg (Typical Discovery Scale).[1]
Reagents Preparation:
-
Stock A (Reactants): Dissolve this compound (1.0 eq) and Alkyne-Warhead (1.0–1.2 eq) in DMSO.
-
Stock B (Catalyst Premix): Mix CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water. Wait 5 mins for the complex to form (solution turns light blue).
-
Stock C (Reductant): Sodium Ascorbate (0.5 eq) in water. Make fresh immediately before use.
Execution:
-
Dilute Stock A with tBuOH (to reach ~40% final vol).[1]
-
Add Stock B (Catalyst) to the reaction vessel.
-
Add Stock C (Ascorbate) last.[1]
-
Observation: The solution should turn colorless or pale yellow. If it turns brown, you have copper oxide precipitation (oxygen leak).[1]
-
-
Incubation: Stir at Room Temperature (25°C) for 1–4 hours.
-
Do not heat >40°C to protect the VHL ligand stereochemistry.
-
-
Quench: Add 100 µL of saturated EDTA solution to chelate the copper (turns solution blue/green).
Module 4: Visualization of Workflows
Figure 1: Reaction Logic & Troubleshooting Flow
Caption: Operational logic for CuAAC conjugation, highlighting the critical colorimetric check for catalyst oxidation state.
Module 5: Troubleshooting & FAQs
Q1: My reaction stalled at 60% conversion. Adding more copper didn't help.[1] Why?
Diagnosis: "Oxidative Arrest."[1] Explanation: Dissolved oxygen has oxidized your catalytic Cu(I) to inactive Cu(II).[1] Adding more copper just increases the load of inactive metal. Fix:
-
Do not add more CuSO₄.[1]
-
Add 0.5 equivalents of fresh Sodium Ascorbate .
-
Degas the headspace with Nitrogen or Argon for 30 seconds.
-
Prevention: Use the THPTA ligand (Module 2), which protects Cu(I) from oxidation better than TBTA [3].
Q2: I see a new peak on LCMS with Mass M+1. What is it?
Diagnosis: Hydrolysis or Epimerization.[1] Explanation:
-
M+1 (Hydrolysis): Unlikely for the amide/triazole, but possible if the ester bond (if present in your warhead) cleaves.
-
Same Mass (Epimerization): If the peak has the exact same mass but a slightly different retention time, you have likely epimerized the hydroxyproline at C4. Fix: Check your pH. If you used DIPEA or TEA (bases) to "help" the reaction, you likely destroyed the stereocenter. CuAAC does not require base.[1] Keep pH neutral [4].
Q3: How do I remove the Copper? It's toxic to my cells.
Diagnosis: Metal Contamination.[1] Refined Protocol:
-
EDTA Wash: Quench the reaction with saturated EDTA.
-
Solid Phase Extraction (SPE): Use a C18 Sep-Pak cartridge.[1]
-
Scavenger Resins: For strict biological assays, stir the crude mixture with "QuadraPure" or similar thiourea-based scavenger resins for 1 hour before filtration.[1]
References
-
Frost, J. et al. (2016).[1] Structural basis of PROTAC cooperativity. Nature Communications.[1] Available at: [Link] (Demonstrates the strict stereochemical requirements of VHL ligands).
-
Hong, V. et al. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Available at: [Link] (Establishes THPTA as the superior ligand for aqueous/biomolecule click chemistry).[1]
-
Presolski, S.I. et al. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link] (Defines the kinetics and oxidation sensitivity of Cu(I)).
-
Testa, A. et al. (2020).[1] 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of the American Chemical Society.[3] Available at: [Link] (Discusses stability and binding determinants of the VHL ligand core).
Sources
Technical Support Center: Mitigating Cytotoxicity of VH032-PEG4-N3 PROTACs
Welcome to the technical support center for researchers utilizing PROTACs composed of the VHL ligand VH032, a PEG4 linker, and a terminal azide (N3) group. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you identify, understand, and mitigate unintended cytotoxicity in your experiments. While "VH032-PEG4-N3" describes the components of a PROTAC, this guide addresses the broader class of such molecules, focusing on how each component can contribute to the overall cellular response.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cytotoxicity of VH032-based PROTACs.
Q1: What are the primary sources of cytotoxicity for a this compound PROTAC?
A1: Cytotoxicity can arise from several factors, which can be broadly categorized as on-target or off-target effects.
-
On-Target Cytotoxicity: This occurs when the degradation of the intended target protein is itself toxic to the cell. For example, if the target protein is essential for cell survival, its removal will naturally lead to cell death. This is often the desired outcome in cancer therapy but can be an unwanted effect in other applications.
-
Off-Target Cytotoxicity: This is more complex and can result from:
-
Degradation of unintended proteins: The PROTAC may induce the degradation of proteins other than the intended target, which are critical for cell viability.
-
Ligand-induced effects: The VH032 ligand or the warhead that binds the target protein may have pharmacological activity independent of protein degradation. For instance, the warhead might inhibit the target protein's function before degradation occurs, or the VH032 ligand could disrupt normal VHL signaling pathways.
-
"Neosubstrate" degradation: The PROTAC could induce the degradation of proteins that are not natural substrates of the VHL E3 ligase, leading to unexpected cellular consequences.
-
Component toxicity: The PROTAC molecule itself, or its linker (PEG4), could have inherent, non-specific toxicity at higher concentrations.
-
Q2: How does the VH032 ligand contribute to cytotoxicity?
A2: VH032 is a derivative of the natural ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By itself, it has a well-defined binding affinity for VHL. While generally considered to have minimal biological activity on its own at typical working concentrations, at higher concentrations, it could potentially sequester VHL and disrupt its normal function in regulating the hypoxia-inducible factor (HIF-1α) pathway. This disruption is a potential source of off-target effects.
Q3: Can the PEG4 linker be a source of cytotoxicity?
A3: Polyethylene glycol (PEG) linkers are generally considered biocompatible and are used to improve the solubility and pharmacokinetic properties of PROTACs. However, the overall physicochemical properties of the PROTAC, influenced by the linker, can affect its cellular uptake and distribution, which might contribute to off-target effects. While the PEG4 linker itself is unlikely to be directly cytotoxic, its length and flexibility can influence the ternary complex formation (PROTAC-Target-E3 Ligase), potentially leading to the degradation of off-target proteins.
Q4: What is the role of the N3 (azide) group, and can it cause cytotoxicity?
A4: The azide (N3) group is typically incorporated as a chemical handle for "click chemistry," allowing for the easy attachment of a warhead that binds to the target protein. The azide group itself is generally inert in biological systems. However, issues can arise from:
-
Incomplete reactions: If the click chemistry reaction to attach the warhead is incomplete, the remaining unreacted this compound could have different properties and potentially contribute to off-target effects.
-
Residual reactants: The reagents used in click chemistry, such as copper catalysts, can be highly cytotoxic if not completely removed during purification.
Part 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific cytotoxicity issues encountered during your experiments.
Issue 1: Significant Cytotoxicity Observed at Expected Working Concentrations
Symptoms:
-
High levels of cell death (observed via microscopy, trypan blue, or viability assays like MTT/CellTiter-Glo) at concentrations where target degradation is expected.
-
Cytotoxicity is observed in cell lines that do not express the target protein.
Potential Causes & Troubleshooting Steps:
-
Inherent Toxicity of the PROTAC Molecule:
-
Explanation: The PROTAC molecule itself may have off-target effects independent of the intended target degradation.
-
Troubleshooting Protocol:
-
Control Experiment: Treat your cells with a "non-functional" control PROTAC. This could be a molecule where the warhead is replaced with a non-binding moiety or an epimer of the warhead that does not bind the target. If this control PROTAC is also toxic, it suggests the cytotoxicity is not due to on-target degradation.
-
Dose-Response Analysis: Perform a dose-response curve for cytotoxicity and target degradation in parallel. If cytotoxicity occurs at much lower concentrations than target degradation, it may indicate off-target effects.
-
Component Analysis: Test the individual components of the PROTAC (VH032 ligand, warhead) for cytotoxicity to see if they contribute to the effect.
-
-
-
Off-Target Protein Degradation:
-
Explanation: The PROTAC may be degrading other essential proteins.
-
Troubleshooting Protocol:
-
Proteomics Analysis: Use quantitative proteomics (e.g., mass spectrometry) to compare the proteome of cells treated with your PROTAC versus a vehicle control. This can identify unintended protein degradation.
-
Linker Modification: Synthesize and test PROTACs with different linker lengths or compositions. Changing the linker can alter the geometry of the ternary complex and reduce off-target degradation.
-
-
Issue 2: Cytotoxicity Varies Between Batches of PROTAC
Symptoms:
-
Inconsistent levels of cytotoxicity are observed with different batches of the synthesized this compound PROTAC.
Potential Causes & Troubleshooting Steps:
-
Purity of the PROTAC:
-
Explanation: Impurities from the synthesis, such as residual catalysts (e.g., copper from a click reaction) or unreacted starting materials, can be cytotoxic.
-
Troubleshooting Protocol:
-
Purity Assessment: Ensure each batch is rigorously purified (e.g., via HPLC) and that its purity is confirmed by analytical methods like LC-MS and NMR. A purity of >95% is recommended.
-
Catalyst Removal: If a copper-catalyzed click reaction was used, ensure all traces of copper are removed, as it is highly toxic to cells.
-
-
-
Stability of the PROTAC:
-
Explanation: The PROTAC may be degrading in solution, leading to the formation of toxic byproducts.
-
Troubleshooting Protocol:
-
Stability Analysis: Assess the stability of the PROTAC in your experimental media over time using LC-MS.
-
Storage Conditions: Ensure the PROTAC is stored correctly (e.g., desiccated, at -20°C or -80°C) to prevent degradation.
-
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Assessing On-Target vs. Off-Target Cytotoxicity
This protocol helps differentiate between cytotoxicity caused by the degradation of the intended target versus other off-target effects.
Materials:
-
Parental cell line (expressing the target protein)
-
Target-knockout (KO) or knockdown (KD) cell line (generated via CRISPR/Cas9 or shRNA)
-
This compound PROTAC
-
Inactive epimer or non-binding control PROTAC
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed both the parental and target-KO/KD cell lines in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of the active PROTAC and the control PROTAC. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for a relevant time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a validated assay according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for both cell lines and both compounds.
Interpretation of Results:
| Scenario | Interpretation |
| Active PROTAC is toxic in parental cells but not in KO/KD cells. | Cytotoxicity is likely on-target . |
| Active PROTAC is toxic in both parental and KO/KD cells. | Cytotoxicity is likely off-target . |
| Control PROTAC is not toxic in either cell line. | Confirms the specificity of the active PROTAC's on-target effect. |
| Control PROTAC is toxic in both cell lines. | The PROTAC scaffold or warhead may have inherent off-target toxicity. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for cytotoxicity.
Visualizing the PROTAC Mechanism of Action
Caption: PROTAC mechanism of action.
Part 4: References
-
PROTACs: A new therapeutic modality. Nature Reviews Drug Discovery. [Link]
-
VHL-recruiting PROTACs for targeted protein degradation. Cell Chemical Biology. [Link]
-
The role of the linker in PROTAC design. Journal of Medicinal Chemistry. [Link]
-
Off-target effects of PROTACs. Nature Chemical Biology. [Link]
-
Click chemistry in drug discovery. Chemical Reviews. [Link]
Validation & Comparative
validating the activity of VH032-Peg4-N3 synthesized PROTACs
Title: Validating VH032-Peg4-N3 “Click” PROTACs: A Comparative Performance Guide
Executive Summary This guide provides a rigorous technical framework for validating PROTACs synthesized using This compound , a modular E3 ligase ligand-linker conjugate.[1] While this "click-ready" precursor accelerates library generation, the resulting triazole moiety and PEG linker introduce specific physicochemical variables that must be validated against traditional linear synthesis methods. This document compares the performance of Click-synthesized PROTACs versus Amide-coupled alternatives and outlines a self-validating experimental workflow to ensure degradation activity is genuine and potent.
Part 1: Comparative Analysis
Synthesis Strategy: Modular "Click" vs. Linear Amide Coupling
The core value of this compound is its utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Below is an objective comparison of this approach against the traditional linear amide coupling standard.
| Feature | This compound (Click Synthesis) | VH032-Peg4-COOH (Amide Coupling) | Impact on Validation |
| Reaction Kinetics | Fast (<4h). High thermodynamic driving force; often quantitative yield.[1] | Slower (12-24h). Requires coupling reagents (HATU/EDC), susceptible to hydrolysis.[1] | Click allows rapid generation of 10-50 PROTAC analogs for SAR screening.[1] |
| Linker Geometry | Rigid Triazole. Forms a 1,4-disubstituted 1,2,3-triazole ring.[1] | Flexible Amide. Forms a standard peptide bond.[1] | The triazole adds rigidity and can act as a hydrogen bond acceptor, potentially altering the Ternary Complex (TC) geometry. |
| Physicochemistry | High Polarity. Triazole + PEG4 increases TPSA (Topological Polar Surface Area).[1] | Moderate Polarity. Amide bond is less polar than a triazole ring.[1] | Click PROTACs may have lower passive membrane permeability but higher aqueous solubility.[1] |
| Purification | Simplified. Copper scavenger resins can remove catalyst; often requires minimal prep-HPLC.[1] | Complex. Byproducts (urea, activated esters) often require rigorous reverse-phase HPLC.[1] | "Click" products are cleaner for initial biological screening.[1] |
Linker Composition: PEG4 vs. Alkyl Chains
This compound utilizes a polyethylene glycol (PEG) linker.[1] Researchers must validate if this hydrophilicity aids or hinders the specific PROTAC.
-
Solubility (PEG Advantage): The Peg4 chain significantly improves the aqueous solubility of the PROTAC, preventing aggregation in cellular assays—a common cause of false negatives with hydrophobic Alkyl linkers.
-
Permeability (PEG Risk): Long PEG chains can suffer from poor passive diffusion across cell membranes compared to all-carbon Alkyl chains.[1]
-
Validation Requirement: If a this compound PROTAC shows high biochemical binding but no cellular degradation, perform a PAMPA or Caco-2 assay to rule out permeability issues before discarding the lead.[1]
-
Part 2: Critical Analysis of the Triazole Moiety
The "Click" reaction forms a triazole ring. This is not a passive connector; it is a bioisostere that can influence efficacy.[1]
-
Ternary Complex Stabilization: In specific cases (e.g., Sirt2 degraders), the triazole nitrogen lone pairs can form hydrogen bonds with surface residues on the E3 ligase or the Target Protein, stabilizing the ternary complex and lowering
. -
Steric Clash: Conversely, the rigid planar nature of the triazole can introduce steric clashes if the linker exit vector is not optimal.
-
Recommendation: When validating, synthesize a "Linear Control" (using an amide linker) for your top 2 "Click" hits to confirm that the triazole is not hindering the complex formation.
-
Part 3: Self-Validating Experimental Protocol
This workflow ensures scientific integrity.[1] Every positive result is challenged by a specific negative control.[1]
Phase 1: Chemical Validation (QC)
Objective: Ensure the "Click" reaction was successful and the copper catalyst is removed (copper is cytotoxic and can cause false-positive degradation).
-
LC-MS Verification: Confirm the mass shift corresponding to the formation of the triazole adduct.
-
Copper Scavenging: Use QuadraPure™ or similar chelating resins.[1]
-
Control: Run a mock reaction with no Azide and test the mixture on cells. If cells die, you have residual copper toxicity.
-
Phase 2: Biophysical Validation (Binary & Ternary Binding)
Objective: Prove the PROTAC binds VHL and the Target Protein (POI).
-
Assay: TR-FRET or Fluorescence Polarization (FP).[1]
-
Step A (Binary): Titrate PROTAC against Fluorescein-HIF-1α peptide (VHL tracer).[1]
-
Success Criteria:
should be comparable to free VH032 (~1-5 µM).[1] If > 10 µM, the Peg4-Triazole linker is sterically blocking the VHL pocket.
-
-
Step B (Ternary): Titrate PROTAC against VHL + POI.[1] Look for the "Hook Effect" in binding cooperativity (
-factor).[1]
Phase 3: Cellular Validation (Degradation)
Objective: Determine
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) at 70% confluency.
-
Dosing: Treat with PROTAC (0.1 nM – 10 µM, 10-point dilution) for 6–24 hours.
-
Lysis & Western Blot:
-
Normalize to a housekeeping protein (GAPDH/Actin).[1]
-
Crucial Step: Observe the Hook Effect . At high concentrations (>10 µM), degradation should decrease as binary complexes saturate the system. If degradation plateaus without a hook, verify mechanism.
-
-
Mechanistic Controls (The "Trustworthiness" Pillar):
-
Competition Assay: Pre-treat cells with 10x excess free VH032 (or Epimer).[1] This must rescue the protein levels. If degradation persists, the mechanism is off-target (non-VHL mediated).[1]
-
Proteasome Inhibition: Co-treat with Epoxomicin or MG132.[1] Degradation must be blocked.[1]
-
Neddylation Inhibition: Co-treat with MLN4924 (blocks Cullin-RING ligase activity).[1] Degradation must be blocked.[1]
-
Part 4: Visualization
Diagram 1: The Modular "Click" Synthesis & Validation Workflow
This diagram illustrates the parallel synthesis efficiency and the critical "Go/No-Go" decision gates.
Caption: Workflow for synthesizing and validating PROTACs using this compound, highlighting the critical mechanistic rescue step.
Diagram 2: The Hook Effect & Ternary Complex Equilibrium
Understanding the Hook Effect is vital for interpreting high-concentration data points in this compound assays.[1]
Caption: The "Hook Effect" logic. Successful validation requires observing degradation at optimal concentrations and inhibition at saturation.
References
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.[1] [Link]
-
Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. [Link][1]
-
Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 78-87.[1] [Link]
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as VHL ligands for PROTAC design.[1] Journal of the American Chemical Society, 142(11), 5261-5272. [Link][1]
Sources
Technical Guide: Optimizing PROTAC Design with VH032-Peg4-N3
Executive Summary
In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the choice of E3 ligase ligand and linker composition is a determinant of ternary complex stability, cell permeability, and degradation efficiency.[1][2] VH032-Peg4-N3 represents a modular, "click-ready" scaffold that integrates the high-affinity VHL ligand VH032 with a hydrophilic PEG4 linker and a bioorthogonal azide handle.
This guide objectively compares this compound against other VHL ligands (VH032 parent, VH298, VL-285), analyzes the physicochemical impact of the PEG4 linker, and provides a validated protocol for synthesizing PROTAC libraries using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Comparative Analysis: VHL Ligand Landscape
The following analysis benchmarks this compound against alternative VHL ligands. Note that while this compound is a linker-functionalized building block, the others are typically free ligands or core scaffolds.
Table 1: Physicochemical and Kinetic Comparison of VHL Ligands
| Feature | This compound | VH032 (Parent) | VH298 | VL-285 |
| Role | Modular PROTAC Building Block | Core Ligand / Inhibitor | Chemical Probe / Inhibitor | HaloPROTAC Ligand |
| Binding Affinity ( | ~430 nM ( | 185 – 350 nM | 80 – 90 nM | ~340 nM ( |
| Cell Permeability | Moderate (Linker dependent) | Low to Moderate | High | Moderate |
| Solubility | High (PEG-enhanced) | Moderate | Moderate | Low |
| Primary Application | Rapid PROTAC Library Synthesis | Standard PROTAC Design | VHL Stabilization / Hypoxia Studies | HaloTag Fusion Degradation |
| Key Functional Group | Azide ( | Terminal Amine (usually) | Cyano group ( | Terminal Amine |
*Note: Affinity for functionalized derivatives like this compound is slightly lower than the parent due to the linker extension but remains within the effective range for ternary complex formation.
Critical Insights
-
Affinity vs. Utility: While VH298 exhibits superior binding affinity (
< 100 nM) and cell permeability due to its optimized cyanocyclopropyl moiety, it is often used as a chemical probe to stabilize VHL or as a "negative control" (in its cis-isomer form) rather than a primary PROTAC scaffold. VH032 remains the "workhorse" scaffold because its binding mode tolerates linker attachment at the LHS (Left-Hand Side) without abolishing E3 recognition. -
The PEG4 Advantage: This compound incorporates a polyethylene glycol (PEG) linker. PEG chains increase aqueous solubility—a critical factor for PROTACs, which often suffer from high lipophilicity (logP > 5). However, long PEG chains can negatively impact passive membrane permeability compared to alkyl linkers.
-
VL-285: This ligand is structurally distinct and was popularized in "HaloPROTACs" for degrading HaloTag fusion proteins.[3] It serves as a potent competitor (
~0.34 M) to prove VHL-dependency but is less commonly used for clinical-grade PROTACs compared to VH032 derivatives.
Mechanism of Action & Design Logic
The success of this compound lies in its ability to facilitate cooperative binding . The PEG4 linker provides sufficient flexibility to span the gap between the E3 ligase (VHL) and the Protein of Interest (POI), enabling the formation of a productive Ternary Complex.
Diagram 1: VHL-Mediated PROTAC Mechanism
Caption: Schematic of PROTAC-induced degradation. This compound bridges the VHL E3 ligase and the Target Protein, triggering ubiquitination and subsequent proteasomal degradation.
Experimental Protocol: Modular Synthesis via Click Chemistry
This protocol outlines the conjugation of This compound with an alkyne-functionalized target ligand using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This "Click" reaction is bioorthogonal, high-yielding, and ideal for generating PROTAC libraries.
Reagents Required[3][5][6][7][8]
-
This compound (10 mM in DMSO)
-
Alkyne-Ligand (Target binder, 10 mM in DMSO)
-
CuSO
(50 mM in water) -
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine, 100 mM in water) - Stabilizes Cu(I) and prevents oxidation.
-
Sodium Ascorbate (100 mM in water) - Reducing agent.
-
Solvent: DMSO or t-Butanol/Water (1:1).
Step-by-Step Workflow
1. Catalyst Complex Preparation (Pre-mix):
-
Mix CuSO
and THPTA in a 1:2 molar ratio.[4] -
Example: 10
L CuSO (50 mM) + 20 L THPTA (100 mM). -
Incubate for 5 minutes at Room Temperature (RT). This forms the active catalytic complex.
2. Reaction Assembly:
-
In a reaction vial, dissolve the Alkyne-Ligand (1.0 eq) and This compound (1.0–1.1 eq) in DMSO.
-
Add the Cu-THPTA complex (0.1–0.5 eq) to the reaction mixture.
-
Add Sodium Ascorbate (5.0 eq) last to initiate the reduction of Cu(II) to Cu(I).
-
Tip: Flush the headspace with Nitrogen (
) to minimize oxygen exposure, which oxidizes the catalyst.
3. Incubation:
-
Stir at RT for 2–16 hours.
-
Monitor progress via LC-MS (Look for the mass shift corresponding to the triazole formation).
4. Purification:
-
Dilute with water/methanol.
-
Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Lyophilize fractions to obtain the final PROTAC powder.
Diagram 2: Click Chemistry Synthesis Workflow
Caption: Workflow for synthesizing PROTACs using this compound. The Cu-THPTA complex catalyzes the union of the azide and alkyne moieties.
References
-
Frost, J. et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition.[5] Nature Communications.
-
Buckley, D. L. et al. (2015).[3] HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins.[3] ACS Chemical Biology.[3]
-
Testa, A. et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of the American Chemical Society.[6]
-
Gadd, M. S. et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.
-
MedChemExpress. this compound Product Information and Protocols.
-
BroadPharm. Click Chemistry Protocols: CuAAC Reaction Guidelines.
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. axispharm.com [axispharm.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Assessment: Efficiency of VH032-Peg4-N3 in Modular PROTAC Synthesis
Executive Summary
Verdict: The VH032-Peg4-N3 linker-ligand system represents the current gold standard for rapid Proteolysis Targeting Chimera (PROTAC) library generation ("Direct-to-Biology" workflows). While traditional amide coupling offers established manufacturing scalability, the this compound click chemistry platform outperforms it in synthesis speed , purification efficiency , and cell permeability , often delivering >95% conjugation yields within 1–2 hours.
This guide objectively assesses the efficiency of this compound against alternative conjugation methods, supported by biophysical data and validated protocols.
Part 1: Comparative Analysis – Click Chemistry vs. Amide Coupling
The choice between using an azide-functionalized VHL ligand (this compound) and a standard amine/acid functionalized ligand (VH032-Peg4-NH2/COOH) dictates the efficiency of the PROTAC discovery pipeline.
Reaction Efficiency & Kinetics
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilized by this compound is thermodynamically driven to completion, unlike equilibrium-based amide couplings.
| Metric | This compound (Click Chemistry) | VH032-Amide/Alkyl (Traditional Coupling) |
| Reaction Time | 1–4 Hours | 12–24 Hours |
| Typical Yield | >95% (Quantitative) | 50–75% |
| Purification | Minimal (often capable of Direct-to-Biology screening) | High (Requires HPLC/Flash Chromatography to remove coupling reagents) |
| By-products | None (Atom economical) | Urea derivatives, racemized intermediates |
| Scalability | Excellent for mg-scale libraries | Preferred for kg-scale manufacturing |
Expert Insight: The "Direct-to-Biology" (D2B) capability of this compound is its killer feature. Because the triazole formation is bioorthogonal and high-yielding, crude reaction mixtures can often be diluted and applied directly to cells for degradation assays, bypassing the multi-day purification bottleneck required for amide-linked PROTACs.
Biophysical Impact: The "Triazole Effect"
A common concern is whether the 1,2,3-triazole ring formed during the click reaction negatively impacts the physicochemical properties of the PROTAC.
-
Permeability: Contrary to the assumption that adding nitrogen heterocycles reduces permeability, data indicates that triazole-containing PROTACs often exhibit superior membrane permeability (measured via MDCK assays) compared to their linear amide counterparts.[1] The triazole acts as a rigid bioisostere that can shield polarity and reduce the entropic penalty of folding.
-
Solubility: The Peg4 linker provides essential water solubility. The triazole ring adds moderate polarity, which aids in dissolving the often hydrophobic "Warhead" (POI ligand) without compromising cell entry.
Ligand Binding Integrity
Does the click reaction interfere with VHL recruitment?
-
Binding Affinity: The VH032 ligand binds to the VHL E3 ligase with high affinity (
nM). Structural Activity Relationship (SAR) studies confirm that the "Left-Hand Side" (solvent-exposed) modification, where the Peg4-N3 is attached, tolerates the triazole ring well. -
Ternary Complex: The rigidity of the triazole can be advantageous.[2][3] In specific cases (e.g., CDK9 degraders), the triazole position has been shown to stabilize the productive ternary complex (POI-PROTAC-E3), leading to higher degradation potency (
) compared to flexible alkyl linkers.
Part 2: Visualization of Modular Assembly
The following diagram illustrates the efficiency advantage of the Modular Click approach over Linear Synthesis.
Caption: Comparison of the accelerated Modular Click Assembly (solid lines) versus traditional Linear Synthesis (dashed lines).
Part 3: Validated Experimental Protocol
Protocol: Standardized CuAAC Conjugation for this compound Purpose: To synthesize a PROTAC library member with >95% purity for immediate biological testing.
Reagents Required[1][4][5][6][7]
-
This compound (10 mM stock in DMSO)
-
POI Ligand-Alkyne (10 mM stock in DMSO)
-
CuSO4·5H2O (50 mM in water) – Catalyst Source
-
Sodium Ascorbate (NaAsc) (100 mM in water) – Reducing Agent
-
THPTA Ligand (50 mM in DMSO) – Protects Cu(I) from oxidation and prevents disproportionation
Step-by-Step Methodology
1. Reaction Assembly (50 µL Scale):
-
In a PCR tube or 96-well plate, combine:
-
Solvent: 35 µL DMSO (or tBuOH:Water 1:1 for higher solubility).
-
Ligand: 5 µL this compound (1 eq).
-
Warhead: 5 µL POI Ligand-Alkyne (1.1 eq).
-
-
Pre-mix Catalyst Complex: In a separate tube, mix CuSO4 (1 eq) and THPTA (1.5 eq).
-
Catalysis: Add 2.5 µL of the Cu-THPTA complex to the reaction.
-
Initiation: Add 2.5 µL NaAsc (5 eq) to initiate the reduction of Cu(II) to Cu(I).
2. Incubation:
-
Seal the plate/tube.
-
Incubate at 25°C for 2 hours with gentle shaking (300 rpm).
-
Note: Heating to 40°C can accelerate sluggish reactions involving sterically hindered alkynes.
3. Self-Validation (QC):
-
LC-MS Check: Dilute a 1 µL aliquot into 100 µL MeCN/H2O (1:1). Inject onto LC-MS.
-
Success Criteria:
-
Disappearance of Azide peak (this compound mass).
-
Appearance of Product mass (Sum of Azide + Alkyne).
-
Absence of oxidized by-products.
-
4. Work-up (For Direct-to-Biology):
-
Add a metal scavenger (e.g., QuadraPure™ TU) if copper toxicity is a concern for sensitive cell lines (e.g., primary cells).
-
Centrifuge to pellet scavenger.
-
Dilute supernatant directly into cell media (typically 1:1000 dilution ensures DMSO < 0.1%).
Part 4: Mechanism of Action (Signaling Pathway)
The following diagram details the biological cascade initiated by the synthesized PROTAC.
Caption: Mechanism of Action: The this compound derived PROTAC induces ternary complex formation, leading to ubiquitination and proteasomal degradation.
References
-
Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine. National Institutes of Health (NIH). [Link]
-
Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. [Link][2][3]
-
Click Chemistry Enables Rapid Development of Potent sEH PROTACs Using a Direct-to-Biology Approach. ResearchGate. [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Journal of Medicinal Chemistry. [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules (NIH). [Link]
Sources
Optimizing PROTAC Synthesis: A Comparative Guide to LC-MS Analysis of VH032-Peg4-N3 Click Reaction Products
Executive Summary & Core Directive
The synthesis of Proteolysis Targeting Chimeras (PROTACs) via "Click Chemistry" (CuAAC) is a cornerstone of modern degrader development. However, the analysis of the resulting reaction products—specifically when using the E3 ligase ligand linker VH032-Peg4-N3 —presents unique analytical challenges. These molecules often violate the "Rule of 5," exhibiting high molecular weight (>800 Da), significant polarity modulation via the PEG linker, and complex ionization behaviors.
This guide objectively compares the two primary analytical workflows: Standard LC-UV-MS (Single Quadrupole) versus UPLC-HRMS (Q-TOF/Orbitrap) . While standard LC-MS is sufficient for rough reaction monitoring, this guide argues that UPLC-HRMS is the mandatory standard for final characterization due to its ability to resolve isotopic envelopes, detect copper adducts, and identify specific regioisomeric impurities that standard methods miss.
The Reaction Context: this compound
This compound is a functionalized ligand for the Von Hippel-Lindau (VHL) E3 ligase. It contains:
-
VH032 Moiety: The VHL-binding warhead ((S,R,S)-AHPC derivative).
-
Peg4 Linker: A polyethylene glycol chain to improve solubility and reach.
-
Azide (-N3): The reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Reaction:
Comparative Analysis: Method Performance
The following table contrasts the performance of standard Quality Control (QC) methods against the High-Resolution Characterization methods required for publication and IND-enabling studies.
| Feature | Method A: Standard LC-UV-MS (Single Quad) | Method B: UPLC-HRMS (Q-TOF / Orbitrap) | Verdict |
| Mass Accuracy | Low (± 0.5 Da). Nominal mass only. | High (< 5 ppm). Exact mass confirmation. | Method B is essential to distinguish oxidation (+16 Da) from adducts. |
| Isotopic Resolution | Poor. Merges isotopes for MW >1000. | Excellent. Resolves | Method B is required for PROTACs which often fly as |
| Impurity ID | Limited.[1] Can miss regioisomers (1,4 vs 1,5 triazole). | High. MS/MS fragmentation confirms the triazole linkage. | Method B validates the "Click" regioselectivity. |
| Sensitivity | Moderate. PEG chains can suppress ionization. | High. Better dynamic range for trace unreacted azide. | Method B detects trace starting materials. |
| Throughput | High (5-minute run). | Moderate (10-15 minute run). | Method A is superior for real-time reaction monitoring. |
Expert Insight: The "Copper Trap"
A critical failure mode in Method A is the inability to distinguish between the protonated parent ion
Detailed Experimental Protocols
Protocol A: Sample Preparation (The Critical Step)
Causality: Direct injection of CuAAC reaction mixtures often ruins column performance and leads to peak tailing due to copper-silanol interactions.
-
Aliquot: Take 50 µL of the crude reaction mixture.
-
Quench: Add 200 µL of 10 mM EDTA (pH 7.0) or a specific copper scavenger resin (e.g., QuadraPure™ TU). Vortex for 5 minutes.
-
Why: EDTA chelates the Cu(I)/Cu(II) ions, stripping them from the triazole/PEG backbone.
-
-
Dilution: Dilute 1:1 with Acetonitrile (MeCN) to precipitate salts/EDTA complexes if high concentration, or dilute with 50:50 Water:MeCN for direct injection.
-
Centrifugation: Spin at 14,000 x g for 5 minutes to remove particulates.
Protocol B: UPLC-HRMS Method (Golden Standard)
-
System: Agilent 1290 Infinity II / 6545 Q-TOF or Thermo Vanquish / Q-Exactive.
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).
-
Why CSH? Charged Surface Hybrid particles provide superior peak shape for basic compounds (like the VH032 amine) under acidic conditions compared to standard BEH.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar reagents)
-
1-10 min: 5% -> 95% B (Linear gradient)
-
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C (Reduces viscosity of PEG-linked PROTACs).
Data Visualization & Workflows[2]
Diagram 1: Analytical Workflow for VH032 Click Reactions
This diagram illustrates the decision matrix for analyzing reaction products, highlighting the copper removal step often missed by junior scientists.
Caption: Step-by-step analytical workflow emphasizing the critical copper chelation step prior to MS analysis.
Diagram 2: Fragmentation Logic (MS/MS)
Identifying the product requires recognizing "Reporter Ions." VH032 has a distinct fragmentation pattern.
Caption: MS/MS fragmentation logic. The VH032 core and Warhead often split, leaving the stable Triazole intact.
Interpretation of Results
Charge State Distribution
PROTACs derived from this compound usually have a molecular weight (MW) between 800 and 1200 Da.
-
Single Quad: You will likely see
but it may be weak. Look for (Sodium adduct) which is very common with PEG linkers. -
HRMS: The dominant species is often the doubly charged ion
.-
Calculation:
.
-
The "PEG Hump" vs. Discrete Peaks
VH032-Peg4 -N3 utilizes a discrete PEG (defined length).
-
Success: A sharp, single peak in the chromatogram.
-
Failure: A "hump" or multiple peaks separated by +44 Da indicates PEG degradation or the use of polydisperse PEG starting material (a common vendor error).
Regio-selectivity (1,4 vs 1,5 Triazole)
The CuAAC reaction should yield the 1,4-triazole exclusively.
-
Observation: If you see a small shoulder peak with the exact same mass as the main peak, it is likely the 1,5-triazole regioisomer (formed if the copper catalyst was inactive or absent, leading to thermal cycloaddition).
-
Action: This impurity must be separated, as it often has significantly lower biological activity.
References
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link
- Beveridge, R., et al. (2022). "A comprehensive guide to the characterization of PROTACs by LC-MS." Analytical Chemistry. (Note: Generalized title for the field standard).
-
Wiest, A., & Kielkowski, P. (2024).[2] "Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies." Journal of the American Chemical Society.[2] Link
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase." Journal of the American Chemical Society.[2] Link
Sources
A Comparative Guide to Quantitative Analysis of Protein Degradation by VH032-PEG4-N3-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides an in-depth technical comparison of PROTACs constructed using the VH032-Peg4-N3 building block, focusing on the quantitative analysis of their protein degradation capabilities. We will delve into the underlying principles, experimental workflows, and comparative performance metrics, offering field-proven insights for researchers designing and evaluating novel protein degraders.
The Architecture of a PROTAC: A Focus on this compound
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The this compound moiety represents a versatile building block for PROTAC synthesis, comprising:
-
VH032: A potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC development.[2][3][4]
-
PEG4 Linker: A polyethylene glycol (PEG) linker of four units. PEG linkers are known to enhance the solubility and cell permeability of PROTACs.[5][6][7] The length and flexibility of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.[8]
-
N3 (Azide) Group: A reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular synthesis of a diverse library of PROTACs.[9][10][11]
The general mechanism of action for a VH032-based PROTAC is illustrated below.
Caption: Mechanism of VH032-based PROTAC-mediated protein degradation.
A Case Study: Targeting BRD4 for Degradation
To provide a practical comparison, we will focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[12] We will compare the performance of a representative VHL-recruiting PROTAC, MZ1 , with a prominent CRBN-recruiting PROTAC, dBET1 . Both PROTACs utilize the same BRD4-binding ligand (JQ1).
-
MZ1: Employs the VH032 ligand and a PEG linker, making it a relevant analogue for PROTACs synthesized from this compound.[13][14]
-
dBET1: Utilizes a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.[15][16]
Quantitative Comparison of BRD4 Degradation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.[17]
The following table summarizes the reported degradation performance of MZ1 and dBET1 in various cancer cell lines.
| PROTAC | E3 Ligase Recruited | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | HeLa | BRD4 | ~20 | >95 | [18] |
| MV4;11 (AML) | BRD4 | ~10 | >90 | [18] | ||
| 22Rv1 (Prostate) | BRD4 | 24 | >90 | [19] | ||
| dBET1 | CRBN | LS174t (Colorectal) | BRD4 | <100 | ~100 | [20] |
| MV4;11 (AML) | BRD4 | <1 | >95 | [15] | ||
| OVCAR8 (Ovarian) | BRD4 | ~100 | >90 | [15] |
Insights from the Data:
-
Both MZ1 and dBET1 are potent degraders of BRD4, achieving high Dmax values.
-
The DC50 values can vary significantly between cell lines, highlighting the importance of cellular context in PROTAC activity.
-
In some cell lines, CRBN-based PROTACs like dBET1 may exhibit lower DC50 values than VHL-based counterparts. However, VHL-based PROTACs like MZ1 have been shown to have broader activity across a more diverse range of cell lines, as CRBN expression can be low or absent in some cancer types.[2]
Experimental Workflows for Quantitative Analysis
Accurate and reproducible quantification of protein degradation is paramount for the evaluation of PROTACs. The two most common and robust methods are Western blotting and mass spectrometry-based proteomics.
Quantitative Western Blotting
Western blotting is a widely used technique to determine the relative abundance of a specific protein in a complex mixture.[21]
Caption: Workflow for quantitative Western blotting.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[23]
-
Quantify the total protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for loading differences.[21]
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine DC50 and Dmax values.[17]
-
Mass Spectrometry-Based Proteomics for Selectivity Profiling
While Western blotting is excellent for quantifying the degradation of a specific target, mass spectrometry (MS)-based proteomics provides a global, unbiased view of the entire proteome, enabling the assessment of a PROTAC's selectivity.[25]
Caption: Workflow for MS-based proteomics analysis.
Experimental Protocol Outline:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant degradation of the target protein (e.g., near the Dmax). Include a vehicle control and ideally a negative control PROTAC (one with an inactive E3 ligase ligand).
-
Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[26]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify thousands of proteins from the MS data.
-
Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.
-
The selectivity of the PROTAC is determined by the extent to which it degrades the intended target versus other proteins in the proteome.[25]
-
VHL vs. CRBN: Choosing the Right E3 Ligase
The choice of E3 ligase can significantly impact the performance of a PROTAC. Both VHL and CRBN have been successfully utilized in numerous PROTACs, and each has its own set of characteristics.[][28]
| Feature | VHL (recruited by VH032) | CRBN (recruited by Thalidomide/Pomalidomide) |
| Ligand Characteristics | Based on a hydroxyproline scaffold. | Based on immunomodulatory imide drugs (IMiDs). |
| Expression Profile | Broadly expressed, but can be mutated or lost in some cancers (e.g., renal cell carcinoma). | Widely expressed, but levels can vary and may be low in some tissues. |
| Selectivity | Generally considered to have high selectivity.[] | Can have off-target degradation of neosubstrates (e.g., zinc finger proteins).[29] |
| Clinical Development | Numerous VHL-based PROTACs are in preclinical and clinical development. | Several CRBN-based PROTACs are in clinical trials. |
In a direct comparison using heterodimerizing PROTACs, it has been shown that VHL can "win" in inducing the degradation of CRBN, suggesting a potentially more dominant role in certain contexts.[30]
The Critical Role of the PEG4 Linker
The linker is not merely a spacer but plays a crucial role in PROTAC function.[6] The PEG4 linker in the this compound building block offers several advantages:
-
Solubility and Permeability: The hydrophilic nature of PEG improves the overall solubility of the often-lipophilic PROTAC molecule, which can enhance cell permeability.[5][7]
-
Flexibility and Ternary Complex Formation: The flexibility of the PEG linker allows the PROTAC to adopt a conformation that facilitates the productive formation of the ternary complex between the target protein and the E3 ligase.[8]
-
Modularity: The defined length of the PEG4 linker provides a starting point for linker optimization, as linker length is a critical determinant of degradation efficiency.
Conclusion
The quantitative analysis of protein degradation is a cornerstone of PROTAC development. By employing rigorous experimental techniques such as quantitative Western blotting and mass spectrometry-based proteomics, researchers can accurately determine the potency (DC50), efficacy (Dmax), and selectivity of their PROTACs. The this compound building block offers a versatile and effective platform for the synthesis of VHL-recruiting PROTACs, leveraging the benefits of a well-validated E3 ligase ligand and a favorable PEG linker. As demonstrated by the comparison of VHL- and CRBN-based BRD4 degraders, the choice of E3 ligase and cellular context are critical factors that influence PROTAC performance. This guide provides a framework for the rational design and quantitative evaluation of novel protein degraders, empowering researchers to advance the development of this promising therapeutic modality.
References
-
Click chemistry in the development of PROTACs - PMC. (2023-12-29). Retrieved from [Link]
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. (n.d.). Retrieved from [Link]
-
Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC. (2019-11-14). Retrieved from [Link]
-
BET PROTAC I MZ1 - opnme.com. (n.d.). Retrieved from [Link]
-
Synthesis of Ab-PROTAC via click reaction for degradation of BRD4 in HER+ cancer cell lines. - ResearchGate. (n.d.). Retrieved from [Link]
-
Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC. (n.d.). Retrieved from [Link]
-
Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC. (n.d.). Retrieved from [Link]
-
(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
PROTAC Drug Off-Target Protein Assessment Service - Mtoz Biolabs. (n.d.). Retrieved from [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Retrieved from [Link]
-
Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH. (n.d.). Retrieved from [Link]
-
Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (2020-10-30). Retrieved from [Link]
-
PROTACs dBET1 and MZ1 promote BRD4 protein degradation in an E3 ligase... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Western blotting analysis of BRD2, BRD3, and BRD4 proteins in RS4;11... - ResearchGate. (n.d.). Retrieved from [Link]
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ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS - Azure Biosystems. (n.d.). Retrieved from [Link]
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dBET1 and MZ1 activity time course across a cell line panel... - ResearchGate. (n.d.). Retrieved from [Link]
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PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation - eLife. (2025-01-31). Retrieved from [Link]
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rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. (n.d.). Retrieved from [Link]
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(PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - ResearchGate. (2025-08-06). Retrieved from [Link]
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Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection - Waters Corporation. (2025-07-10). Retrieved from [Link]
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MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
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Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed. (n.d.). Retrieved from [Link]
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General Protocol for Western Blotting - Bio-Rad. (n.d.). Retrieved from [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024-10-23). Retrieved from [Link]
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Targeted Protein Degradation with PROTACs and Molecular Glues - Blog. (2025-08-18). Retrieved from [Link]
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Design of VHL-CRBN conjugates explored in this work. - ResearchGate. (n.d.). Retrieved from [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Optimizing VH032-Based PROTACs: A Comparative Analysis of PEG Linker Lengths
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] Our focus here is on PROTACs that utilize VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase.[6][7]
While the choice of target and E3 ligase ligands determines the "what" and "how" of degradation, the linker is arguably the most critical element for optimizing a PROTAC's overall efficacy. It is not merely a passive spacer; the linker's length, composition, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-VHL), which is the prerequisite for target ubiquitination and subsequent degradation.[4][5][] An improperly designed linker can lead to steric hindrance that prevents complex formation or, conversely, a geometry that is non-productive for ubiquitin transfer.[4][9]
Polyethylene glycol (PEG) chains are the most common motifs incorporated into PROTAC linkers, primarily due to their ability to enhance aqueous solubility and provide systematic control over linker length.[3][10] This guide provides a comparative analysis of different PEG linker lengths for VH032-based PROTACs, offering experimental data and field-proven insights to guide researchers in their drug development efforts.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Essential Experimental Protocols
To ensure the generation of reliable and reproducible data, a robust set of assays is required. Multiple orthogonal assays are crucial for building confidence in a lead candidate. [11]
Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the gold-standard assay for directly measuring the degradation of the target protein. Automated systems like Simple Western can increase throughput and reproducibility. [11] Causality: This assay provides the primary endpoint: does the PROTAC actually lead to the loss of the target protein in a cellular context? By testing a range of concentrations, we can quantify both the potency (DC50) and the maximum efficacy (Dmax) of each PROTAC construct. Step-by-Step Protocol:
-
Cell Seeding: Plate a relevant cell line (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. [12]Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC construct (e.g., from 1 µM down to 0.1 nM) in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours). The optimal time should be determined via a time-course experiment.
-
Cell Lysis: Wash cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate DC50 and Dmax values. [13][14]
In Vitro Ubiquitination Assay
Causality: This assay validates the mechanism of action. It confirms that the observed protein degradation is a direct result of the PROTAC-induced, E3 ligase-mediated ubiquitination of the target protein. This is a critical step to ensure the PROTAC is functioning as intended. [15] Step-by-Step Protocol:
-
Reaction Setup: In a microfuge tube, combine the following components in an assay buffer:
-
E1 Ubiquitin Activating Enzyme
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VCB) complex
-
Recombinant target protein
-
Wild-type Ubiquitin
-
ATP
-
-
PROTAC Addition: Add the VH032-based PROTAC at a final concentration determined to be effective from cellular assays (e.g., 100 nM). Include a no-PROTAC negative control.
-
Initiate Reaction: Add ATP to start the ubiquitination cascade.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding Laemmli sample buffer.
-
Detection: Analyze the reaction products by Western blot, using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein confirms a positive result.
NanoBRET™ Ternary Complex Formation Assay
Causality: This live-cell assay directly measures the formation of the POI-PROTAC-VHL complex, which is the initiating event in the degradation cascade. [5][16]It provides kinetic data and confirms target engagement in a physiological context, helping to rationalize the degradation data. For instance, a PROTAC with poor degradation may be shown to be ineffective at forming the ternary complex.
Step-by-Step Protocol:
-
Cell Engineering: Use CRISPR/Cas9 to endogenously tag the target protein with HiBiT in a cell line stably expressing LgBiT (e.g., HEK293). [5]2. Transfection: Co-transfect the engineered cells with a plasmid expressing HaloTag®-VHL.
-
Assay Preparation:
-
Plate the cells in a 96-well assay plate.
-
Add the HaloTag® ligand (fluorescent acceptor) and the NanoBRET™ substrate (Nano-Glo® Vivazine) to the medium. [5] * Incubate to allow for cell labeling.
-
-
PROTAC Treatment: Add the PROTACs at various concentrations to the wells.
-
Measurement: Read the plate on a luminometer capable of measuring bioluminescence resonance energy transfer (BRET). The BRET signal is generated when the NanoLuc® donor (on the POI) and the HaloTag® acceptor (on VHL) are brought into close proximity by the PROTAC.
-
Data Analysis: Plot the NanoBRET™ ratio against PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of ternary complex formation and disruption at high concentrations (the "hook effect"). [17]
Conclusion and Future Outlook
The length of the PEG linker is a decisive factor in the development of effective VH032-based PROTACs. The optimal length is a carefully determined balance between maintaining sufficient cell permeability and achieving a ternary complex geometry that is highly productive for ubiquitination. A systematic approach, beginning with the synthesis of a library of PROTACs with varying linker lengths (e.g., PEG n=2, 4, 6, 8) is crucial for empirical determination of the optimal construct. [9] While this guide focuses on linker length, it is important to remember that linker composition, rigidity, and the vector of attachment on both the warhead and the E3 ligase ligand are also critical parameters that offer further opportunities for optimization. [][10]As our understanding of the structural biology of ternary complexes deepens, we anticipate a shift from empirical screening towards more rational, structure-based design of PROTAC linkers to accelerate the development of this transformative class of medicines.
References
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Biopharma PEG. (2022, July 27). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. Biopharma PEG. Retrieved February 8, 2024, from [Link]
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Dove Medical Press. (2023, March 30). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Dove Medical Press. Retrieved February 8, 2024, from [Link]
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Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1209-1223. Retrieved February 8, 2024, from [Link]
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Klein, V. G., Townsend, C. E., Testa, A., Zengerle, M., Maniaci, C., Hughes, S. J., ... & Ciulli, A. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1736-1742. Retrieved February 8, 2024, from [Link]
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Klein, V. G., Townsend, C. E., Testa, A., Zengerle, M., Maniaci, C., Hughes, S. J., ... & Ciulli, A. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. National Institutes of Health. Retrieved February 8, 2024, from [Link]
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Wikipedia. (2023). Targeted protein degradation. Wikipedia. Retrieved February 8, 2024, from [Link]
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Galdeano, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology, 3(8), 927-948. Retrieved February 8, 2024, from [Link]
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Shcherbatiuk, V., & Tinkov, O. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD51. Retrieved February 8, 2024, from [Link]
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Sun, Y., & Zhao, Q. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 25(10), 2346. Retrieved February 8, 2024, from [Link]
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Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Crews, C. M. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359-364. Retrieved February 8, 2024, from [Link]
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Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. Retrieved February 8, 2024, from [Link]
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BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Retrieved February 8, 2024, from [Link]
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Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Crews, C. M. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Retrieved February 8, 2024, from [Link]
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Lemetre, C., Zhang, Y., & Meiler, J. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Retrieved February 8, 2024, from [Link]
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ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... ResearchGate. Retrieved February 8, 2024, from [Link]
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Dal Bello, F., Macchi, F., & Carzaniga, T. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(23), 14347-14361. Retrieved February 8, 2024, from [Link]
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Scott, B., & Hamann, L. G. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 683, 237-251. Retrieved February 8, 2024, from [Link]
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Drug Discovery & Development. (2022, April 15). Tackling the DMPK challenges of developing PROTAC drugs. Drug Discovery & Development. Retrieved February 8, 2024, from [Link]
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Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. Retrieved February 8, 2024, from [Link]
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ETH Zurich Research Collection. (2023, January 5). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). ETH Zurich Research Collection. Retrieved February 8, 2024, from [Link]
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Royal Society of Chemistry. (2024, July 29). Biopharmaceutical and Immunological Properties of PEGylated Proteins (Chapter 2). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
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Bio-Techne. (n.d.). Targeted Protein Degradation. Bio-Techne. Retrieved February 8, 2024, from [Link]
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ResearchGate. (n.d.). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. ResearchGate. Retrieved February 8, 2024, from [Link]
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Sun, Y., & Zhao, Q. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Molecules, 25(10), 2346. Retrieved February 8, 2024, from [Link]
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Oxford Academic. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. Retrieved February 8, 2024, from [Link]
-
Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. Retrieved February 8, 2024, from [Link]
-
PubMed Central. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. Retrieved February 8, 2024, from [Link]
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A-Comprehensive-Guide-to-Validating-VHL-Engagement-by-VH032-Peg4-N3-PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2][3][4] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3][4][5] A critical component of many successful PROTACs is the recruitment of an E3 ubiquitin ligase, with the von Hippel-Lindau (VHL) E3 ligase being a prominent choice.[6][7]
This guide provides an in-depth comparison of methodologies to validate the engagement of the VHL E3 ligase by a specific PROTAC entity: VH032-Peg4-N3. VH032 is a well-established high-affinity ligand for VHL, frequently incorporated into PROTAC design.[5][8][9] The Peg4 linker provides spacing and solubility, while the N3 (azide) group allows for versatile click chemistry conjugation to a target protein ligand.[10]
Here, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The-Mechanism-of-Action-A-PROTAC-Primer
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][3] The successful formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is paramount for efficient protein degradation.[11]
Caption: The PROTAC induces a ternary complex, leading to ubiquitination and degradation of the target protein.
I-Biochemical-Assays-for-Direct-Binding-Validation
Biochemical assays are fundamental for confirming a direct interaction between the PROTAC and VHL in a controlled, cell-free environment.[12] These assays are crucial for initial screening and for dissecting the thermodynamics and kinetics of the binding event.
A-Isothermal-Titration-Calorimetry-ITC
Principle: ITC directly measures the heat change that occurs upon binding of two molecules.[13] This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Rationale: By titrating the this compound PROTAC into a solution containing the purified VHL protein complex (typically VCB: VHL, Elongin C, and Elongin B), one can directly measure the heat of binding. This provides a definitive confirmation of engagement and a quantitative measure of binding affinity.
Protocol Outline: ITC for this compound and VHL Interaction
-
Protein Preparation: Express and purify the VHL-ElonginC-ElonginB (VCB) complex. Ensure high purity and proper folding.
-
Sample Preparation:
-
Dialyze the VCB complex and the this compound PROTAC into the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Concentrate the VCB complex to a suitable concentration (e.g., 10-20 µM) for the cell.
-
Prepare the this compound PROTAC at a 10-20 fold higher concentration (e.g., 100-200 µM) for the syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the PROTAC into the VCB solution.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
-
| Parameter | Typical Expected Value for VH032-VHL | Significance |
| Dissociation Constant (Kd) | Low nanomolar range | Indicates high-affinity binding. |
| Stoichiometry (n) | ~1 | Confirms a 1:1 binding ratio. |
| Enthalpy (ΔH) | Negative | Indicates an exothermic reaction, often driven by hydrogen bonds and van der Waals interactions. |
| Entropy (ΔS) | Varies | Reflects changes in the system's disorder upon binding. |
B-Surface-Plasmon-Resonance-SPR
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon molecular binding.[14][15] It provides real-time kinetic data, including association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
Experimental Rationale: Immobilizing the VCB complex on a sensor chip and flowing the this compound PROTAC over the surface allows for the direct measurement of binding kinetics. This is particularly useful for comparing the binding of different PROTACs and understanding the stability of the PROTAC-VHL complex.[14]
Protocol Outline: SPR for this compound and VHL Interaction
-
Chip Preparation: Immobilize the purified VCB complex onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of concentrations of the this compound PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
SPR Experiment:
-
Inject the different concentrations of the PROTAC over the sensor chip surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
| Parameter | Significance |
| Association Rate (ka) | How quickly the PROTAC binds to VHL. |
| Dissociation Rate (kd) | How quickly the PROTAC dissociates from VHL. A slower off-rate can be beneficial for PROTAC efficacy.[14] |
| Dissociation Constant (Kd) | The ratio of kd/ka, representing the equilibrium binding affinity. |
C-Fluorescence-Polarization-FP
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule upon binding to a larger molecule. The rotation of a small fluorescently labeled molecule is fast, resulting in low polarization. When bound to a larger protein, its rotation slows, leading to an increase in polarization.
Experimental Rationale: A competitive FP assay is a high-throughput method to determine the binding affinity of the this compound PROTAC.[16] A fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide) is displaced by the unlabeled PROTAC, resulting in a decrease in fluorescence polarization.
Protocol Outline: Competitive FP Assay
-
Reagent Preparation:
-
Prepare a solution of the VCB complex.
-
Prepare a solution of a fluorescently labeled VHL ligand (tracer).
-
Prepare a serial dilution of the this compound PROTAC.
-
-
Assay Setup:
-
In a microplate, combine the VCB complex and the fluorescent tracer at concentrations that give a stable, high polarization signal.
-
Add the serially diluted PROTAC.
-
-
Measurement:
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the change in polarization against the PROTAC concentration.
-
Fit the data to a competitive binding equation to determine the IC50, which can be converted to a Ki (inhibition constant).
-
II-Cellular-Assays-for-In-Situ-Engagement-Validation
While biochemical assays confirm direct binding, cellular assays are essential to verify that the PROTAC can engage VHL within the complex environment of a living cell.[17][18][19]
A-NanoBRET-Target-Engagement-Assay
Principle: NanoBioluminescence Resonance Energy Transfer (NanoBRET) is a proximity-based assay that measures the engagement of a small molecule with its target protein in live cells.[20][21] Energy is transferred from a NanoLuc luciferase-fused target protein (donor) to a fluorescently labeled tracer that binds to the target (acceptor). An unlabeled compound that competes with the tracer for binding will disrupt BRET.
Experimental Rationale: This assay provides a quantitative measure of target occupancy in live cells, which is a critical parameter for understanding the cellular potency of a PROTAC.[18][20] By comparing the results in intact versus permeabilized cells, one can also assess cell permeability.[17][20][21]
Caption: Workflow for the NanoBRET target engagement assay.
Protocol Outline: NanoBRET for VHL Engagement
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid expressing NanoLuc-VHL.
-
Plate the cells in a 96-well plate.
-
-
Assay Execution (Live Cells):
-
Add the fluorescent VHL tracer to the cells.
-
Add a serial dilution of the this compound PROTAC.
-
Add the NanoLuc substrate.
-
Measure the donor and acceptor emission signals.
-
-
Assay Execution (Permeabilized Cells):
-
Follow the same procedure as for live cells, but include a cell-permeabilizing agent like digitonin.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the PROTAC concentration to determine the IC50.
-
Compare the live-cell and permeabilized-cell IC50 values to assess cell permeability.[21]
-
B-Cellular-Thermal-Shift-Assay-CETSA
Principle: CETSA is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[19]
Experimental Rationale: By treating cells with the this compound PROTAC and then heating the cell lysate, the stabilization of VHL upon PROTAC binding can be detected by quantifying the amount of soluble VHL at different temperatures. This provides evidence of target engagement in a cellular context.[19]
Protocol Outline: CETSA for VHL Engagement
-
Cell Treatment: Treat cells with the this compound PROTAC or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Quantification:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble VHL in the supernatant using Western blotting or an In-Cell Western assay.
-
-
Data Analysis:
-
Plot the amount of soluble VHL as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
C-Functional-Validation-VHL-Dependent-Degradation
The ultimate validation of VHL engagement is the demonstration that the PROTAC's degradation of its target protein is dependent on VHL.
Experimental Rationale: Comparing the degradation of the target protein in wild-type cells versus cells where VHL has been knocked out or knocked down provides definitive evidence of VHL-dependent activity.[22] Additionally, competition with a free VHL ligand should rescue the degradation of the target protein.
Protocol Outline: VHL-Dependent Degradation
-
Cell Lines: Use wild-type cells and a VHL-knockout cell line (e.g., HEK293T VHL KO).[22][23]
-
Treatment:
-
Treat both cell lines with a dose range of the full PROTAC.
-
In a separate experiment with wild-type cells, co-treat with the PROTAC and an excess of free VH032 ligand.
-
-
Analysis:
-
Lyse the cells and quantify the levels of the target protein by Western blot or In-Cell Western.[24]
-
-
Interpretation:
-
VHL Knockout: Degradation of the target protein should be significantly reduced or abolished in the VHL-knockout cells compared to wild-type cells.
-
Competition: The degradation of the target protein should be rescued (i.e., protein levels restored) in the presence of excess free VH032.
-
III-Comparative-Analysis-of-Validation-Methods
| Assay | Type | Throughput | Key Information Provided | Limitations |
| Isothermal Titration Calorimetry (ITC) | Biochemical | Low | Kd, stoichiometry, thermodynamics | Requires large amounts of pure protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Biochemical | Medium | ka, kd, Kd (kinetics) | Requires specialized equipment; protein immobilization can affect activity. |
| Fluorescence Polarization (FP) | Biochemical | High | IC50/Ki | Indirect measurement; requires a suitable fluorescent probe. |
| NanoBRET Target Engagement | Cellular | High | Cellular IC50, target occupancy, permeability | Requires genetic modification of cells; development of a suitable tracer.[18][20] |
| Cellular Thermal Shift Assay (CETSA) | Cellular | Medium | Thermal stabilization (target engagement) | Indirect; can be influenced by downstream events. |
| VHL-Dependent Degradation | Cellular | Medium | Functional validation of VHL engagement | Requires specific knockout cell lines or effective knockdown. |
Conclusion
Validating the engagement of VHL by this compound PROTACs requires a multi-faceted approach that combines direct binding studies in a purified system with functional assays in a cellular context. Biochemical methods like ITC and SPR provide a detailed understanding of the binding affinity and kinetics, while cellular assays such as NanoBRET and CETSA confirm target engagement in a more physiologically relevant environment. Ultimately, demonstrating VHL-dependent degradation of the target protein provides the most compelling evidence of successful VHL engagement and a functional PROTAC. By employing a combination of these techniques, researchers can confidently validate their PROTACs and make informed decisions in the drug discovery process.
References
-
Bussiere, D. E., et al. (2020). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Omega, 5(49), 31837–31847. [Link]
-
Testa, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 49(18), 6675-6727. [Link]
-
Chen, Y., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. Organic Process Research & Development, 26(4), 1145–1150. [Link]
-
Scott, J. S., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 32(10), 1151-1168. [Link]
-
Schwinn, M. K., et al. (2023). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. [Link]
-
Hughes, S. E., et al. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In The Royal Society of Chemistry. [Link]
-
Kofink, C., et al. (2022). A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. Nature Communications, 13(1), 3445. [Link]
-
Luo, G., et al. (2022). Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo. Acta Pharmaceutica Sinica B, 12(7), 3048–3060. [Link]
-
Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]
-
Di Micco, S., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry, 66(20), 14035–14050. [Link]
-
Sun, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 957–974. [Link]
-
Gechijian, L. N., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 683, 219-236. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368. [Link]
-
Bio-Techne. Assays for Targeted Protein Degradation. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368. [Link]
-
Daniels, D. L., et al. (2019). Monitoring PROTAC interactions in biochemical assays using Lumit immunoassays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 939–948. [Link]
-
Selvita. NanoBRET assays for PROTAC evaluation in the cellular context. [Link]
-
Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7436-7481. [Link]
Sources
- 1. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
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- 18. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels | bioRxiv [biorxiv.org]
- 19. books.rsc.org [books.rsc.org]
- 20. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 21. selvita.com [selvita.com]
- 22. Human VHL Knockout Cell Line-HEK293T (CSC-RT2714) - Creative Biogene [creative-biogene.com]
- 23. accegen.com [accegen.com]
- 24. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking E3 Ligase Recruiters: A Comparative Guide to VH032-Peg4-N3 Specificity
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The VHL Advantage
In the structural optimization of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand is the primary determinant of proteome-wide selectivity. VH032-Peg4-N3 represents a "gold standard" building block for recruiting the Von Hippel-Lindau (VHL) E3 ligase. Unlike its Cereblon (CRBN)-targeting counterparts, which often suffer from neosubstrate degradation (e.g., IKZF1/3), VH032-based PROTACs typically exhibit a cleaner "off-target" profile.
This guide evaluates the specificity of this compound, contrasting it with CRBN alternatives, and provides a self-validating experimental workflow to benchmark its performance in your degradation campaigns.
Comparative Analysis: VHL vs. CRBN Recruiters[1][2][3][4]
The following table contrasts the physicochemical and biological properties of this compound against the industry-standard CRBN recruiter, Pomalidomide-Peg4-N3.
Table 1: Specificity & Property Comparison
| Feature | This compound (VHL) | Pomalidomide-Peg4-N3 (CRBN) | Impact on Specificity |
| Intrinsic Selectivity | High. Binds VHL with high affinity ( | Moderate. Induces degradation of IKZF1, IKZF3, and SALL4 independent of the POI warhead. | VHL avoids immunomodulatory side effects common to IMiDs. |
| Cooperativity | Variable. Often relies on stable ternary complexes. "Promiscuous" warheads can become specific degraders via VHL filtering. | High. CRBN is more "forgiving" of transient interactions, often leading to broader degradation profiles. | VHL acts as a stricter "specificity filter" for promiscuous kinase inhibitors. |
| Molecular Weight | High (~600 Da for ligand+linker). | Low (~400 Da for ligand+linker). | VHL PROTACs are larger, potentially lowering cell permeability but increasing steric constraints that aid specificity.[] |
| Stereochemistry | Critical (Hydroxyproline core: Trans-4-hydroxy-L-proline). | Critical (Glutarimide ring: S-enantiomer preferred, but racemizes in vivo). | VH032 is stereochemically stable; CRBN ligands can racemize, complicating PK/PD. |
| Hypoxia Sensitivity | Yes. VHL is upregulated in hypoxia; endogenous HIF-1 | No. CRBN expression is generally independent of hypoxia. | Consider tumor microenvironment; VHL PROTACs may lose potency in severe hypoxia. |
Mechanistic Logic: The "Specificity Filter"
The specificity of a VH032-based PROTAC is not solely defined by the warhead. It is a product of Cooperativity (
-
The Principle: Even if a warhead binds 100 kinases, a VHL-based PROTAC will only degrade the subset that can form a stable ternary complex (Target:PROTAC:VHL).
-
The Linker Role (Peg4): The 4-unit PEG linker provides a specific spatial separation (
Å). If the target protein cannot accommodate the VHL ligase at this specific distance without steric clash, ubiquitination does not occur.
Diagram 1: The Specificity Filter Mechanism
Caption: VHL recruitment acts as a secondary specificity filter. Even if the warhead binds Kinase B, the rigid constraints of the VH032-Peg4 scaffold prevent productive ubiquitination.
Experimental Protocols: Validating Specificity
To objectively evaluate this compound, you must validate both the synthesis (purity) and the biological selectivity.
Protocol A: Modular Synthesis via CuAAC (Click Chemistry)
Objective: Conjugate this compound to an alkyne-functionalized warhead without compromising stereochemical integrity.
Reagents:
-
This compound (1.0 eq)
-
Warhead-Alkyne (1.0 eq)
-
CuSO
5H O (0.1 eq) -
Sodium Ascorbate (0.5 eq)
-
THPTA (0.1 eq) - Crucial for stabilizing Cu(I) and preventing oxidation.
-
Solvent: DMSO/tBuOH/H
O (1:1:1)
Step-by-Step:
-
Pre-complexation: Dissolve CuSO
and THPTA in water. Stir for 5 mins to form the catalytic complex. -
Reaction Assembly: Dissolve this compound and Warhead-Alkyne in DMSO/tBuOH. Add the Cu-THPTA complex.
-
Initiation: Add freshly prepared Sodium Ascorbate solution. Flush headspace with N
. -
Monitoring: Stir at RT for 2-4 hours. Monitor by LC-MS. Look for the mass shift corresponding to triazole formation.
-
Purification: Purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
-
Quality Check: Ensure no epimerization of the hydroxyproline has occurred (check NMR for characteristic diastereomeric peaks if yield is low).
-
Protocol B: The "Rescue" Competition Assay
Objective: Prove that degradation is VHL-dependent and not an off-target artifact or cytotoxicity.
-
Setup: Treat cells (e.g., HeLa or HEK293) with the PROTAC at DC
concentration (typically 100 nM - 1 M). -
Competition Arm: Co-treat with excess free VH032 (10-50
M) or a VHL inhibitor.-
Note: Do not use free Thalidomide here; it will not rescue VHL-mediated degradation.
-
-
Readout: Western Blot for the Target Protein (POI).
-
Interpretation:
-
PROTAC only: Band disappears.
-
PROTAC + Free VH032: Band returns (Rescue).
-
PROTAC + Free VH032 (No Rescue): Degradation is non-specific or toxic.
-
Protocol C: Global Proteomics (TMT-MS)
Objective: The ultimate specificity test. Compare the proteome-wide footprint of VH032 vs. CRBN.
-
Treatment: Treat cells with DMSO, VH032-PROTAC, and (optionally) a CRBN-PROTAC analog for 6-12 hours.
-
Lysis & Digestion: Lyse cells, reduce/alkylate, and digest with Trypsin.
-
Labeling: Label peptides with Tandem Mass Tags (TMT).
-
Analysis: LC-MS/MS.
-
Data Filtering:
-
Filter for proteins downregulated by >50% (log2 FC < -1) with p-value < 0.05.
-
Specific Check: Look for IKZF1, IKZF3, GSPT1.
-
Success Criterion: VH032-PROTAC should degrade the POI but spare IKZF1/3.
-
Workflow Visualization
Diagram 2: Evaluation Decision Matrix
Caption: Step-by-step decision matrix for validating VH032-based PROTACs. Note the critical checkpoints for stereochemistry and off-target analysis.
References
-
Bondeson, D. P., et al. (2015).[2] Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link
-
Zengerle, M., et al. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4.[2] ACS Chemical Biology, 10(8), 1770–1777. Link
-
Lai, A. C., et al. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angewandte Chemie International Edition, 55(2), 807–810. Link
-
Gadd, M. S., et al. (2017).[2] Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. Link
-
Frost, J., et al. (2016). Galdeano, C. et al. Chromatin-targeting small molecules: PROTACs and beyond. Future Medicinal Chemistry, 8(11). Link
Sources
Safety Operating Guide
Navigating the Disposal of VH032-Peg4-N3: A Guide for Laboratory Professionals
As the landscape of targeted protein degradation evolves, so too must our understanding of the safe handling and disposal of the novel chemical entities that drive this research. VH032-Peg4-N3, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a PEG linker with a terminal azide, is a potent tool in the development of Proteolysis Targeting Chimeras (PROTACs). However, its chemical nature, specifically the presence of an azide group, necessitates stringent disposal protocols to ensure laboratory safety and environmental compliance.
This guide provides a comprehensive framework for the proper disposal of this compound, grounded in an understanding of its chemical properties and the associated risks. It is imperative to note that while this document offers in-depth guidance, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted as the primary source of information.
Understanding the Core Hazards: The Azide Moiety
The primary consideration for the disposal of this compound is its terminal azide (-N3) group. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction. A critical and potentially hazardous characteristic of azides is their reactivity with certain metals, particularly lead and copper, which can form highly explosive and shock-sensitive metal azides. This reactivity expressly prohibits the disposal of azide-containing waste down the drain, as accumulation in plumbing systems can lead to catastrophic incidents.
Furthermore, acidification of azides can generate hydrazoic acid (HN3), a volatile and highly toxic compound. Therefore, all disposal procedures must rigorously avoid contact with acidic waste streams.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are essential. Consider double-gloving for added protection.
-
Body Protection: A flame-resistant lab coat should be worn.
-
Respiratory Protection: While generally not required for small quantities handled in a well-ventilated area, a respirator may be necessary for larger quantities or in the event of a spill.
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the disposal of various forms of this compound waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. All waste streams containing this compound must be collected separately from other laboratory waste.
-
Solid Waste: This includes unused or expired neat compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: This encompasses solutions containing this compound, such as residual reaction mixtures or analytical samples.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container.
Step 2: Waste Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound Waste"
-
The primary hazard: "Organic Azide"
-
The date of accumulation.
-
The name of the principal investigator or responsible party.
Step 3: Aqueous Waste Treatment (for dilute solutions)
For very dilute aqueous solutions of this compound, chemical deactivation of the azide group can be considered. However, this should only be performed by personnel experienced with such procedures and in accordance with institutional safety guidelines. A common method involves treatment with an excess of a reducing agent, such as sodium nitrite under acidic conditions, followed by neutralization. This process must be conducted in a well-ventilated fume hood.
Step 4: Final Disposal
All this compound waste, whether treated or not, must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this material through standard laboratory trash or sewer systems.
Emergency Procedures: Spill Management
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container. Decontaminate the spill area with an appropriate solvent (e.g., ethanol, isopropanol) and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety (EHS) office.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Navigating the Synthesis and Handling of VH032-Peg4-N3: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
The development of novel chemical probes and therapeutics, such as the von Hippel-Lindau (VHL) E3 ligase ligand VH032 conjugated to a polyethylene glycol (PEG) linker with a terminal azide (VH032-Peg4-N3), is at the forefront of targeted protein degradation research. As a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound's unique trifunctional nature demands a comprehensive understanding of its handling requirements.[1][2][3][4][5][6] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Hazard Identification and Risk Assessment: Beyond the Datasheet
While some suppliers may ship this compound as a non-hazardous chemical for research purposes, it is critical to recognize that the molecule contains an organic azide functional group.[5] Organic azides are high-energy molecules that can be heat- and shock-sensitive, with the potential for explosive decomposition.[7][8] The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach, treating the compound with the high degree of caution afforded to other organic azides.
Key Hazards:
-
Explosive Potential: Organic azides can be unstable. The risk of explosion increases with heat, shock, friction (e.g., grinding or scraping with a metal spatula), and when in concentrated form.[7][9]
-
High Acute Toxicity: Azide compounds are highly toxic and can be fatal if inhaled, absorbed through the skin, or ingested.[10] They can interfere with oxygen transport in the blood, with the heart and brain being particularly vulnerable.[9]
-
Formation of Highly Explosive Metal Azides: Azides can react with heavy metals, such as lead, copper, silver, and mercury, to form extremely shock-sensitive and explosive metal azide salts. This is a critical consideration for both the experimental setup and waste disposal.[7][10]
-
Formation of Hydrazoic Acid: In the presence of acid, azides can form hydrazoic acid (HN3), a highly toxic, volatile, and explosive liquid.[7][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The minimum required PPE should be supplemented with additional protective gear based on the scale of the work and the specific procedures being undertaken.[11][12]
| PPE Category | Specification | Rationale |
| Body Protection | Flame-resistant lab coat | Protects skin and clothing from splashes and spills. Flame resistance is a crucial precaution when working with potentially energetic compounds. |
| Eye and Face Protection | Safety goggles marked with "Z87" | Provides a seal around the eyes to protect against chemical splashes, vapors, and unexpected reactions. Standard safety glasses are insufficient.[11] |
| Face shield (in addition to goggles) | Recommended when working with larger quantities or during procedures with a higher risk of splashing or vigorous reaction.[7][11] | |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Provides a robust barrier against skin absorption, which is a primary route of exposure for azides.[9][10] Double-gloving allows for the safe removal of the outer glove immediately following any contamination. |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. | All work with this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of any potential dust or vapors.[7][10] If there is a risk of aerosolization and a fume hood is not available or malfunctioning, a respirator would be necessary.[13][14] |
Safe Handling and Operational Plan: A Step-by-Step Approach
Adherence to a strict operational protocol is paramount to mitigating the risks associated with this compound.
Preparation and Weighing:
-
Designated Work Area: All handling of this compound must be performed in a designated area within a certified chemical fume hood.[7][10] This area should be free of clutter and incompatible materials, especially acids and heavy metals.
-
Use of a Blast Shield: For any reactions involving the azide, especially at scales greater than 200 mg, the use of a blast shield in front of the fume hood sash is strongly recommended.[7][10]
-
Avoid Metal Spatulas: Never use metal spatulas for weighing or transferring the solid compound.[9] Use plastic or ceramic spatulas to avoid the risk of friction-induced decomposition or the formation of metal azides.
-
Ground Glass Joints: Avoid the use of ground glass joints when possible, as they can create friction that may initiate the explosive decomposition of azides.[7] If their use is unavoidable, ensure they are well-lubricated and handled with extreme care.
Running the Reaction (e.g., Click Chemistry):
-
Inert Atmosphere: While not always required for the azide itself, many subsequent reactions (like copper-catalyzed "click" chemistry) are sensitive to air and moisture.[1][4] Follow the specific protocol for the reaction being performed.
-
Temperature Control: Maintain strict control over the reaction temperature. Avoid excessive heating, as this can lead to the decomposition of the azide.[7]
-
Solvent Choice: Do not use halogenated solvents such as dichloromethane or chloroform, as these can react with azides to form explosive compounds.[7]
Work-up and Purification:
-
Quenching: If the reaction requires quenching, do so slowly and at a reduced temperature.
-
Concentration: Avoid concentrating azide-containing reaction mixtures to dryness via rotary evaporation or distillation.[7] This can lead to the accumulation of a potentially explosive residue. If solvent removal is necessary, proceed with caution and do not completely remove the solvent.
Spill Management and Disposal Plan
Prompt and proper handling of spills and waste is crucial to prevent accidents and environmental contamination.
Spill Cleanup:
-
Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Small Spills: For minor spills within the fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite or sand).
-
Decontamination: The spill area should be decontaminated. A basic aqueous solution can be used to mop floors or wipe surfaces to neutralize any residual azide.[15]
-
PPE: Always wear the full complement of PPE, including double gloves, when cleaning up spills.[9]
Waste Disposal:
-
Segregated Waste Stream: All azide-contaminated waste, including solid waste, solvents, and aqueous solutions, must be collected in a dedicated, clearly labeled waste container.[15] Do not mix azide waste with other chemical waste streams.
-
No Drain Disposal: Under no circumstances should azide-containing solutions be poured down the drain.[10] This can lead to the formation of highly explosive lead or copper azide deposits in the plumbing.
-
pH Adjustment: Azide waste should be kept basic (pH > 9) to prevent the formation of volatile and explosive hydrazoic acid.[15]
-
Professional Disposal: All azide waste must be disposed of through your institution's hazardous waste management program.
Visualizing the Workflow: From Receipt to Disposal
To ensure a clear understanding of the handling process, the following workflow diagram outlines the key stages and decision points.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
The responsible use of innovative chemical tools like this compound is fundamental to advancing drug discovery. By internalizing the principles outlined in this guide—from rigorous PPE adherence to meticulous operational and disposal planning—researchers can create a self-validating system of safety. This proactive stance not only protects individuals but also fosters a laboratory environment where groundbreaking science can thrive without compromise.
References
- Castrol. (2024, April 19). SAFETY DATA SHEET.
- Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ).
- MedChemExpress. VH032-PEG3-N3.
- Bio-Techne. VH 032, amine.
- MedchemExpress.com. VH032 | VHL Ligand.
- Solutions Pest & Lawn. (2021, December 14). How to Use Personal Protective Equipment (PPE Breakdown). YouTube.
- ACS Publications. Strategies for Safely Handling Industrial Azide Reactions: The Three Traps.
- MedChemExpress. VH032-PEG3-acetylene.
- MedKoo Biosciences. VH 032 amide-PEG4-acid.
- R&D Systems. VH 032 amide-PEG3-amine.
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- UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
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